molecular formula C8H4ClNO2S B1589724 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid CAS No. 90690-94-1

7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Cat. No.: B1589724
CAS No.: 90690-94-1
M. Wt: 213.64 g/mol
InChI Key: DTWMSCLROSNKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. This molecule features a fused thiophene-pyridine scaffold, a structure recognized as a critical motif in bioorganic chemistry . The carboxylic acid functional group at the 6-position and the chlorine atom at the 7-position provide distinct reactive sites for further chemical modification, enabling the synthesis of diverse derivatives such as amides, esters, and other functionalized molecules . As a key building block, its primary research value lies in the development of novel active compounds. Thienopyridine-based structures are frequently investigated for various biological activities. While specific data for this acid is limited, research on closely related methyl esters and analogous scaffolds has demonstrated potential in areas such as antitumor and anti-inflammatory applications . Furthermore, recent studies highlight the tetrahydrothieno[3,2-b]pyridine scaffold as a novel fungicide lead, indicating its broader utility in agrochemical research . The mechanism of action for derivatives of this compound is application-specific but often involves the inhibition of key enzymatic pathways or modulation of cellular receptors . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chlorothieno[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-4(8(11)12)3-10-5-1-2-13-7(5)6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWMSCLROSNKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C(=CN=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461245
Record name 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90690-94-1
Record name 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, a crucial intermediate in the development of novel therapeutics. The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various bioactive molecules with applications in oncology, neuroscience, and infectious diseases.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy leverages the commercially available or readily synthesized precursor, thieno[3,2-b]pyridin-7(4H)-one. The core logic is to first introduce the chloro substituent at the 7-position, followed by a regioselective introduction of the carboxylic acid moiety at the adjacent 6-position.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Start Thieno[3,2-b]pyridin-7(4H)-one Intermediate 7-Chlorothieno[3,2-b]pyridine Start->Intermediate Chlorination (Vilsmeier-Haack type) FinalProduct This compound Intermediate->FinalProduct Directed Ortho-Metalation & Carboxylation

Caption: Overall synthetic strategy for this compound.

This approach is advantageous due to the robust and high-yielding nature of the individual transformations and the ability to control the regiochemistry of the final carboxylation step.

PART 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

The initial step involves the conversion of the lactam functionality in thieno[3,2-b]pyridin-7(4H)-one to the corresponding 7-chloro derivative. This transformation is effectively achieved using a Vilsmeier-Haack type reagent, generated in situ from oxalyl chloride and N,N-dimethylformamide (DMF).

Mechanistic Rationale

The reaction proceeds via the formation of the Vilsmeier reagent (chloro(dimethylamino)methyleniminium chloride) from oxalyl chloride and DMF. This electrophilic species activates the lactam oxygen of thieno[3,2-b]pyridin-7(4H)-one, facilitating nucleophilic attack by the chloride ion to yield the desired 7-chlorothieno[3,2-b]pyridine. This method is generally preferred over reagents like phosphorus oxychloride (POCl₃) for its milder conditions and often cleaner reaction profiles.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Thieno[3,2-b]pyridin-7(4H)-one151.181.6 g10.58
Oxalyl Chloride126.932.9 mL33.86
N,N-Dimethylformamide (DMF)73.091.8 mL23.28
Dichloromethane (DCM)84.9330 mL-
1,2-Dichloroethane (DCE)98.9620 mL-

Procedure: [2][3]

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).

  • Cool the solvent mixture to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the cooled solvents.

  • With vigorous stirring, add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the mixture at 0 °C. Maintain the temperature during the addition to control the exothermic reaction.

  • After the complete addition of oxalyl chloride, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting mixture containing the product, 7-chlorothieno[3,2-b]pyridine, can be carefully concentrated under reduced pressure. The crude product is often obtained as a pale yellow solid and can be used in the next step with or without further purification. A typical yield for this step is around 90%.[2]

PART 2: Synthesis of this compound

The second stage of the synthesis involves the regioselective introduction of a carboxylic acid group at the 6-position of the 7-chlorothieno[3,2-b]pyridine intermediate. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with carbon dioxide.

Mechanistic Rationale

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic systems. In this case, a strong lithium amide base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the most acidic proton on the aromatic ring. The chloro group and the nitrogen atom of the pyridine ring act as directing groups, making the proton at the 6-position the most acidic and sterically accessible. The resulting organolithium intermediate is a potent nucleophile that readily reacts with electrophiles. Quenching the reaction with solid carbon dioxide (dry ice) introduces the carboxylate group, which upon acidic workup, yields the desired carboxylic acid.

Carboxylation_Mechanism Intermediate 7-Chlorothieno[3,2-b]pyridine Lithiation Lithiation with LDA (Directed Ortho-Metalation) Intermediate->Lithiation Organolithium 6-Lithio-7-chlorothieno[3,2-b]pyridine (Intermediate) Lithiation->Organolithium Carboxylation Quenching with CO2 Organolithium->Carboxylation Carboxylate Lithium 7-chlorothieno[3,2-b]pyridine-6-carboxylate Carboxylation->Carboxylate Acidification Acidic Workup (e.g., HCl) Carboxylate->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: Reaction pathway for the carboxylation of 7-Chlorothieno[3,2-b]pyridine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
7-Chlorothieno[3,2-b]pyridine169.631.7 g10.02
Diisopropylamine101.191.7 mL12.02
n-Butyllithium (2.5 M in hexanes)64.064.8 mL12.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Carbon Dioxide (solid, dry ice)44.01Excess-
1 M Hydrochloric Acid36.46As needed-
Diethyl Ether74.12For extraction-

Procedure:

  • In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.7 mL, 12.02 mmol) in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve 7-chlorothieno[3,2-b]pyridine (1.7 g, 10.02 mmol) in anhydrous THF (30 mL).

  • Cool the solution of the starting material to -78 °C.

  • Transfer the freshly prepared LDA solution to the solution of 7-chlorothieno[3,2-b]pyridine via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Quench the reaction by adding an excess of crushed dry ice to the reaction mixture in one portion. Be cautious of the pressure buildup due to CO₂ sublimation.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, add water to quench any remaining organolithium species.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography to afford the final product.

Concluding Remarks

The described two-step synthetic protocol provides a reliable and efficient pathway for the preparation of this compound. The methodology is grounded in well-established and understood organic transformations, ensuring reproducibility and scalability. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling pyrophoric reagents like n-butyllithium and corrosive substances such as oxalyl chloride. This guide serves as a foundational resource for researchers aiming to access this valuable building block for further derivatization and drug discovery efforts.

References

physicochemical properties of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Foreword: Navigating the Known and the Novel

To our fellow researchers, scientists, and drug development professionals: The thieno[3,2-b]pyridine scaffold is a privileged heterocycle, serving as a cornerstone in the synthesis of numerous biologically active molecules.[1] The subject of this guide, this compound (CAS No: 90690-94-1), represents a key derivative, poised for use as a versatile building block in medicinal chemistry.

Publicly available experimental data on this specific carboxylic acid derivative is limited. Therefore, this guide adopts a dual approach. First, it consolidates the known data for the parent molecule, 7-Chlorothieno[3,2-b]pyridine, to establish a reliable baseline. Second, it provides expert-driven predictions for the properties of the target carboxylic acid, underpinned by fundamental chemical principles. Most importantly, this document serves as a practical whitepaper, detailing the precise experimental methodologies required to empirically determine these properties, thereby empowering researchers to validate these predictions and fully characterize this compound in their own laboratories.

Part 1: Molecular Identity and Structural Framework

A precise understanding of a molecule's structure is the foundation upon which all other physicochemical characterization is built.

Core Chemical Identifiers

The fundamental identifiers for this compound are established in chemical literature and databases.

IdentifierValueSource(s)
Chemical Name This compound-
CAS Number 90690-94-1[2][3]
Molecular Formula C₈H₄ClNO₂S[2][3]
Molecular Weight 213.64 g/mol [2][3]
Canonical SMILES C1=C(SC2=C1C(=C(N=C2)Cl)C(=O)O)-
Structural Representation

The molecule's structure, featuring a fused thieno-pyridine ring system, is critical for understanding its electronic properties, potential for hydrogen bonding, and overall topology.

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties - A Comparative Analysis

To construct a reliable profile for our target molecule, we will first review the known properties of its precursor, 7-Chlorothieno[3,2-b]pyridine (CAS: 69627-03-8), and then extrapolate to predict the properties of the carboxylic acid derivative.

Summary of Physicochemical Data

The addition of a carboxylic acid group is expected to significantly increase polarity, introduce acidic character, and elevate the melting point due to the potential for strong intermolecular hydrogen bonding.

Property7-Chlorothieno[3,2-b]pyridine (Precursor)This compound (Predicted)Rationale for Prediction
Appearance White to yellow powder/lump[1][4]White to off-white crystalline solidCarboxylic acids are typically crystalline solids.
Melting Point 34.0-35.5 °C[4]> 200 °C (Decomposition likely)Strong hydrogen bonding from the -COOH group will significantly increase lattice energy.
Boiling Point 257.5 °C @ 760 mmHg[5]N/A (Decomposes before boiling)High melting point and polarity make it non-volatile; thermal decomposition is expected.
Aqueous Solubility Sparingly soluble[6]pH-dependent. Low at acidic pH, higher at neutral/basic pH.The carboxylate form (A⁻) is ionic and more soluble than the neutral acid (HA).
pKa 2.87 ± 0.30 (Predicted for pyridinium N-H)[7]~3.5 - 4.5 (for -COOH group)Typical pKa range for an aromatic carboxylic acid.
LogP 2.95 (Calculated)[5]~1.5 - 2.0 (Calculated)The polar -COOH group significantly reduces lipophilicity compared to the parent heterocycle.

Part 3: Experimental Protocols for Physicochemical Characterization

This section provides actionable, step-by-step methodologies for the empirical determination of the key physicochemical properties. These protocols are designed to be self-validating and reflect best practices in pharmaceutical research.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy, detecting the precise onset of melting and any thermal events like decomposition. This is crucial for establishing purity and stability.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a maximum of 300 °C.

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. A broad peak or the presence of an exothermic event following the melt may indicate decomposition.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load run Execute Thermal Program (Ramp 10°C/min under N2) load->run thermogram Generate Thermogram run->thermogram analyze Identify Onset of Endothermic Peak thermogram->analyze Mpt Mpt analyze->Mpt Melting Point (& Stability Data)

Caption: Workflow for Melting Point Determination using DSC.

Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Expertise & Rationale: The pKa is a critical parameter influencing a molecule's solubility, absorption, and receptor binding. Potentiometric titration is the gold-standard method as it directly measures the change in protonation state as a function of pH.

Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of the compound in a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both the acidic and basic forms.

  • Titration Setup:

    • Place the solution in a jacketed beaker maintained at 25 °C.

    • Immerse a calibrated pH electrode into the solution.

    • Use a micro-burette to dispense a standardized titrant (0.1 M NaOH).

  • Titration Execution:

    • Slowly add aliquots of the NaOH titrant to the sample solution with constant stirring.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Determination of Lipophilicity (LogP) via Shake-Flask Method

Expertise & Rationale: LogP (the partition coefficient between octanol and water) is a key indicator of a drug's ability to cross cell membranes. The shake-flask method, while classical, remains the most direct and reliable way to measure this property when performed correctly.

Methodology:

  • System Preparation: Prepare a mutually saturated system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. This is crucial for thermodynamic consistency.

  • Partitioning:

    • Dissolve a known amount of the compound in the aqueous phase (PBS).

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously in a sealed vial for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

G cluster_prep System Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation saturate Mutually Saturate n-Octanol & PBS (pH 7.4) dissolve Dissolve Compound in Aqueous Phase saturate->dissolve mix Mix Phases & Shake to Equilibrium (2h) dissolve->mix separate Centrifuge for Complete Phase Separation mix->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate: LogP = log([Org]/[Aq]) quantify->calculate LogP LogP calculate->LogP LogP Value

Caption: Experimental Workflow for LogP Determination.

Part 4: Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, the hazards can be inferred from its precursor and the carboxylic acid functional group. The precursor, 7-Chlorothieno[3,2-b]pyridine, is associated with the following hazard statements:

  • H302: Harmful if swallowed[8][9]

  • H315: Causes skin irritation[8][9]

  • H319: Causes serious eye irritation[8][9]

  • H335: May cause respiratory irritation[8][9]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

References

Spectral Characterization of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system, combining a thiophene and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. Thienopyridine derivatives have demonstrated a wide array of biological activities, making them a focal point for pharmaceutical research. The precise characterization of this molecule is paramount for its application in synthesis and as a building block for more complex structures.

This technical guide provides an in-depth analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is fundamental to confirming the molecular structure and purity, which are critical quality attributes in the drug development pipeline. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a comprehensive understanding for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is the foundation of its chemical and biological properties. Spectroscopic techniques provide a non-destructive means to elucidate this structure. For this compound, each method offers a unique piece of the structural puzzle.

mol    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="3" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF"><B>Predicted ¹H NMR Data for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acidB>FONT>TD>TR><TR><TD><B>ProtonB>TD><TD><B>Predicted Chemical Shift (δ, ppm)B>TD><TD><B>MultiplicityB>TD>TR><TR><TD>H-2TD><TD>~7.5-7.8TD><TD>dTD>TR><TR><TD>H-3TD><TD>~7.9-8.2TD><TD>dTD>TR><TR><TD>H-5TD><TD>~8.7-8.9TD><TD>sTD>TR><TR><TD>COOHTD><TD>>10 (broad)TD><TD>sTD>TR>TABLE>   mol    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF"><B>Predicted ¹³C NMR Data for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acidB>FONT>TD>TR><TR><TD><B>CarbonB>TD><TD><B>Predicted Chemical Shift (δ, ppm)B>TD>TR><TR><TD>C-2TD><TD>~120-125TD>TR><TR><TD>C-3TD><TD>~128-132TD>TR><TR><TD>C-3aTD><TD>~140-145TD>TR><TR><TD>C-5TD><TD>~150-155TD>TR><TR><TD>C-6TD><TD>~135-140TD>TR><TR><TD>C-7TD><TD>~148-152TD>TR><TR><TD>C-7aTD><TD>~155-160TD>TR><TR><TD>C=OTD><TD>~165-170TD>TR>TABLE>   M [M]⁺˙ m/z = 213/215 M_minus_OH [M-OH]⁺ m/z = 196/198 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 168/170 M->M_minus_COOH - •COOH M_minus_Cl [M-Cl]⁺ m/z = 178 M_minus_COOH->M_minus_Cl - •Cl

The Latent Therapeutic Potential of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a heterocyclic system that has garnered significant attention in the field of drug discovery. This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of thienopyridines have been successfully developed into therapeutics and clinical candidates for various diseases, including cancer, inflammatory conditions, and viral infections. The electronic properties and rigid conformational structure of the thienopyridine core provide an excellent framework for the design of potent and selective modulators of protein function.

This technical guide focuses on the largely unexplored chemical space of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid derivatives . While direct research on this specific scaffold is nascent, by examining closely related analogues and the broader thieno[3,2-b]pyridine class, we can illuminate its potential biological activities and provide a strategic roadmap for future research and development. We will delve into established antiviral activities of similar compounds, explore potential applications in kinase inhibition, and present a comprehensive workflow for the synthesis, screening, and mechanistic evaluation of novel derivatives.

A Case Study in Antiviral Activity: 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides as Potent HCMV DNA Polymerase Inhibitors

A significant breakthrough in the exploration of the thieno[3,2-b]pyridine-6-carboxylic acid core comes from a study on the corresponding 7-oxo analogues. A series of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides were identified as a novel class of non-nucleoside antivirals with remarkable potency against human cytomegalovirus (HCMV) DNA polymerase[1]. This finding provides a strong rationale for investigating the 7-chloro derivatives for similar or enhanced antiviral properties.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antiviral activity of these compounds stems from their ability to inhibit the viral DNA polymerase, a critical enzyme for viral replication[1]. The 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide scaffold acts as a non-nucleoside inhibitor, binding to a site on the polymerase distinct from the natural deoxynucleoside triphosphate binding site.

Key SAR insights from the study on the 7-oxo analogues that can guide the design of 7-chloro derivatives include:

  • The Carboxamide Moiety: The 6-carboxamide group is crucial for activity, with the nature of the amide substituent significantly influencing potency.

  • Side Chain Conformation: A critical factor for high potency was the conformational restriction of a 2-aryl-2-hydroxyethylamine sidechain, suggesting that the rigidity of the core structure is paramount[1].

  • The 7-Position: While the published study focuses on the 7-oxo group, the presence of a chlorine atom at this position in our target scaffold could significantly alter the electronic and steric properties, potentially leading to novel interactions with the target enzyme and a different SAR profile.

The demonstrated success of the 7-oxo analogues provides a solid foundation for pursuing the 7-chloro derivatives as potential antiviral agents. The workflow for such an investigation is outlined below.

Proposed Experimental Workflow for Antiviral Screening

antiviral_workflow cluster_synthesis Derivative Synthesis cluster_screening Antiviral Screening cluster_moa Mechanism of Action start This compound synthesis Amide Coupling Reactions (Varying Amines) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Primary HCMV Plaque Reduction Assay purification->primary_screen Library of Derivatives dose_response Dose-Response & EC50 Determination primary_screen->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT on host cells) dose_response->cytotoxicity selectivity_index Calculate Selectivity Index (CC50 / EC50) cytotoxicity->selectivity_index enzyme_assay HCMV DNA Polymerase Inhibition Assay selectivity_index->enzyme_assay Lead Compounds binding_studies Biophysical Binding Assays (e.g., SPR, MST) enzyme_assay->binding_studies

Caption: Proposed workflow for the synthesis and evaluation of antiviral activity.

Detailed Protocol: HCMV Plaque Reduction Assay
  • Cell Culture: Plate human foreskin fibroblasts (HFFs) in 24-well plates and grow to confluence.

  • Infection: Aspirate the culture medium and infect the cell monolayers with a stock of HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.5% methylcellulose and serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

  • Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to a vehicle-treated control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Exploring New Frontiers: Potential as Kinase Inhibitors

The thieno[3,2-b]pyridine scaffold is also a promising framework for the development of selective protein kinase inhibitors.[2][3] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar and heteroaromatic nature of the thieno[3,2-b]pyridine core makes it an ideal starting point for designing ATP-competitive inhibitors that can form key hydrogen bonding interactions with the kinase hinge region.

Recent studies have identified thieno[3,2-b]pyridine derivatives as highly selective inhibitors of underexplored kinases like Haspin.[2][3] This highlights the potential of this scaffold to target kinases with high specificity, a critical attribute for minimizing off-target effects and toxicity.

Hypothesized Signaling Pathway Modulation

Derivatives of this compound could potentially target various oncogenic signaling pathways. For instance, inhibition of kinases within the MAPK or PI3K/Akt pathways could lead to downstream effects on cell proliferation, survival, and apoptosis.

kinase_pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor 7-Chloro-thieno[3,2-b]pyridine Derivative Inhibitor->Raf Inhibition? Inhibitor->PI3K Inhibition?

Caption: Potential kinase signaling pathways targeted by novel inhibitors.

General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Compound Addition: Add serial dilutions of the this compound derivatives to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed. The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP formed.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence relative to the negative control indicates inhibition of the kinase. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary and Future Directions

While specific quantitative data for this compound derivatives is not yet available in the public domain, we can present data from the closely related 7-oxo analogues to provide a benchmark for future studies.

Compound ClassTargetActivity MetricPotency RangeReference
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamidesHCMV DNA PolymeraseEC50Low µM to nM[1]
Thieno[3,2-b]pyridine DerivativesHaspin KinaseIC50Varies[2][3]
7-alkoxy-thieno[3,2-b]pyridine-5-carboxamidesmGlu₅ NAMIC50110 nM[4]

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The established antiviral activity of the 7-oxo analogues provides a compelling starting point for investigation. Furthermore, the demonstrated success of the broader thienopyridine class as selective kinase inhibitors suggests that derivatives of this scaffold could yield novel therapeutics for oncology and other indications.

Future research should focus on:

  • Synthesis of a diverse library of 7-Chlorothieno[3,2-b]pyridine-6-carboxamides with a wide range of substituents.

  • Screening this library against a panel of viral polymerases and protein kinases to identify initial hits.

  • Conducting detailed SAR studies to optimize the potency and selectivity of lead compounds.

  • Elucidating the mechanism of action of active compounds through biochemical and cell-based assays.

  • Evaluating the in vivo efficacy and safety of promising candidates in relevant disease models.

By pursuing a systematic and multidisciplinary approach, the full therapeutic potential of this intriguing scaffold can be unlocked.

References

An In-depth Technical Guide to 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid, its structural analogs, and derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, biological activities, and therapeutic potential of this important heterocyclic scaffold.

Introduction: The Thieno[3,2-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The thieno[3,2-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of biologically active molecules. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, allowing for the development of potent and selective ligands for a range of biological targets.

Derivatives of the thieno[3,2-b]pyridine scaffold have been investigated for a multitude of therapeutic applications, including as antiviral agents, kinase inhibitors for cancer therapy, and modulators of central nervous system receptors.[1][2] The specific compound, this compound (CAS No. 90690-94-1), with the molecular formula C₈H₄ClNO₂S and a molecular weight of 213.64 g/mol , serves as a key intermediate and a foundational structure for the development of novel therapeutics.[3][4] The presence of the chlorine atom at the 7-position and the carboxylic acid at the 6-position provides crucial handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This guide will delve into the synthetic strategies for accessing this core and its derivatives, explore the diverse biological activities of its analogs, and provide detailed experimental protocols for their evaluation.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a multi-step process that often begins with the construction of the core thieno[3,2-b]pyridine ring system.

Synthesis of the 7-Chlorothieno[3,2-b]pyridine Scaffold

A common route to the 7-chlorothieno[3,2-b]pyridine scaffold involves the chlorination of the corresponding thieno[3,2-b]pyridin-7(4H)-one.[5]

Experimental Protocol: Synthesis of 7-Chlorothieno[3,2-b]pyridine [5]

  • Reaction Setup: To a 250 mL round-bottomed flask, add methylene chloride (30 mL) and ethylene chloride (20 mL).

  • Addition of Reagents: Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture. Cool the flask to 0 °C in an ice bath.

  • Chlorination: Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.

  • Addition of Starting Material: Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product (1.7 g, 90% yield).[5]

Introduction of the Carboxylic Acid Group

The introduction of the carboxylic acid group at the 6-position can be achieved through various methods, such as metal-halogen exchange followed by carboxylation with carbon dioxide. The 7-chloro substituent can direct ortho-lithiation, allowing for the regioselective introduction of the carboxyl group.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety of this compound is a versatile functional group for the synthesis of a wide array of derivatives.

  • Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield the corresponding esters.

  • Amide Formation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of carboxamide derivatives.[6]

Structural Analogs, Derivatives, and Their Biological Activities

The this compound core has been elaborated into a variety of structural analogs with diverse biological activities. The following sections highlight key areas of investigation.

Anticancer Activity: Targeting Protein Kinases

The thieno[3,2-b]pyridine scaffold has emerged as a promising framework for the development of highly selective protein kinase inhibitors.[1][7][8] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence kinase inhibitory activity and selectivity.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to various amides and esters allows for the exploration of interactions with different subpockets of the kinase active site.

  • Isosteric Replacements: The thieno[3,2-b]pyridine core can serve as a bioisostere for other heterocyclic systems in known kinase inhibitors, offering a path to novel intellectual property and improved pharmacological profiles.

Visualization: General Kinase Inhibition Workflow

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Reaction_Mix Reaction Mixture Serial_Dilution->Reaction_Mix Inhibitor Kinase Kinase Kinase->Reaction_Mix Substrate_ATP Substrate + ATP Substrate_ATP->Reaction_Mix Detection_Reagent Detection Reagent Reaction_Mix->Detection_Reagent Signal_Measurement Signal Measurement Detection_Reagent->Signal_Measurement IC50_Determination IC50 Determination Signal_Measurement->IC50_Determination

Caption: A generalized workflow for in vitro kinase inhibition assays.

Antiviral Activity: Inhibition of Viral Polymerases

A notable class of derivatives, the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, has demonstrated remarkable potency as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[1] This highlights the potential of the thieno[3,2-b]pyridine scaffold in the development of novel antiviral agents.

SAR Insights for HCMV Inhibitors:

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical for potent antiviral activity.

  • Conformational Restriction: The introduction of substituents that restrict the conformation of side chains can lead to enhanced potency.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[9]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, providing a measure of cytotoxicity.[10][11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).

    • Incubate the cells for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualization: Cytotoxicity Assay Workflow

G Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Compound Dilutions Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: A step-by-step workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antiviral agents, with the ability to selectively target key enzymes such as protein kinases and viral DNA polymerases.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis of broader and more diverse libraries of analogs to further explore the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetics: Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential and drug-like properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold for other diseases where the identified targets play a crucial role.

The continued exploration of this compound and its derivatives holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

An In-depth Technical Guide to Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS No. 90690-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. With the CAS number 90690-94-1, this heterocyclic compound is of significant interest to the drug discovery and development sector, particularly in the creation of targeted cancer therapies. This document will delve into its chemical and physical properties, synthesis, reactivity, and its pivotal role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a thienopyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a fused thiophene and pyridine ring system with chloro and ethyl carboxylate functional groups, offers versatile handles for chemical modification. The primary application of this compound lies in its use as a starting material for the synthesis of complex tricyclic molecules that exhibit potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1]

The FGFR signaling pathway is a crucial regulator of cell growth, proliferation, differentiation, and angiogenesis.[1][2] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer, as well as in certain skeletal and chondrocyte disorders.[1][3] Consequently, the development of small molecule inhibitors targeting FGFRs is a major focus in oncology research. Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate serves as a critical precursor in the multi-step synthesis of these promising therapeutic agents.

Physicochemical Properties

Detailed experimental data for ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is not extensively available in public literature. However, based on information from chemical suppliers and predictions, the following properties can be summarized. It is important to note that some suppliers may list the corresponding carboxylic acid under the same CAS number.

PropertyValueSource
CAS Number 90690-94-1Generic
Molecular Formula C₁₀H₈ClNO₂S[4]
Molecular Weight 241.69 g/mol [4]
Appearance White to yellow to orange powder or lump[5][6]
Melting Point 34.0-35.5 °C (for the parent 7-chlorothieno[3,2-b]pyridine)[6]
Boiling Point 257.5±20.0 °C (Predicted for 7-chlorothieno[3,2-b]pyridine)[6]
Density 1.435±0.06 g/cm³ (Predicted for 7-chlorothieno[3,2-b]pyridine)[6]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[6]

Synthesis

The synthesis of the parent 7-chlorothieno[3,2-b]pyridine scaffold has been reported.[5][6] One common method involves the reaction of thieno[3,2-b]pyridin-7(4H)-one with a chlorinating agent like oxalyl chloride in the presence of N,N-dimethylformamide (DMF).[5] The subsequent esterification to yield ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate would be a standard procedure in organic synthesis.

A plausible synthetic route is outlined below:

Synthesis_Pathway start Thieno[3,2-b]pyridin-7(4H)-one intermediate1 7-chlorothieno[3,2-b]pyridine start->intermediate1 Oxalyl Chloride, DMF intermediate2 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid intermediate1->intermediate2 Carboxylation product Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 90690-94-1) intermediate2->product Ethanol, Acid catalyst

Caption: Plausible synthetic pathway for Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate.

Chemical Reactivity and Application in FGFR Inhibitor Synthesis

The primary documented utility of ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is its role as a key intermediate in the synthesis of potent FGFR inhibitors.[1] The ethyl ester and chloro-substituents serve as crucial functional handles for subsequent chemical transformations.

A key reaction described in the patent literature is the reduction of the ethyl ester group to a primary alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H). This alcohol can then be further modified in subsequent synthetic steps to build the complex tricyclic core of the final FGFR inhibitor.

Experimental Protocol: Reduction of Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

The following is a representative experimental protocol based on procedures described in patent literature for the synthesis of FGFR inhibitors.

Materials:

  • Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 90690-94-1)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Sodium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DIBAL-H (typically 2-3 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

  • Add saturated sodium bicarbonate solution and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product, (7-chlorothieno[3,2-b]pyridin-6-yl)methanol.

  • The crude product can be purified by column chromatography if necessary.

Reaction_Scheme reactant Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate product (7-chlorothieno[3,2-b]pyridin-6-yl)methanol reactant->product 1. DIBAL-H, THF, 0 °C 2. Methanol, NaHCO₃ (aq)

Caption: Reduction of Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate.

The Role in Targeting the FGFR Signaling Pathway

The end products synthesized from ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate are designed to inhibit the kinase activity of FGFRs. The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor. This leads to receptor dimerization, autophosphorylation of the intracellular kinase domains, and the subsequent activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2] In many cancers, aberrant activation of this pathway provides a survival advantage to tumor cells. The inhibitors synthesized from the title compound are designed to block the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling, ultimately leading to reduced tumor growth.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization RAS RAS FGFR_dimer->RAS PI3K PI3K FGFR_dimer->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Proliferation, Survival, Angiogenesis Inhibitor FGFR Inhibitor (derived from CAS 90690-94-1) Inhibitor->FGFR_dimer Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention by inhibitors.

Safety and Handling

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

Conclusion

Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a vital chemical intermediate with significant applications in the field of medicinal chemistry, particularly in the development of targeted cancer therapies. Its utility as a precursor for potent FGFR inhibitors underscores its importance in oncological drug discovery. This technical guide has provided an overview of its properties, synthesis, and key applications, along with essential safety information. Further research into the detailed experimental properties and biological activities of this compound and its derivatives will continue to be of high value to the scientific community.

References

The Thieno[3,2-b]pyridine Carboxylic Acid Scaffold: A Whitepaper on Potential Therapeutic Targets in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Scaffold to Clinical Candidate

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically approved therapeutic is both arduous and complex. It begins with the identification of a core chemical structure, a scaffold, that holds the promise of biological activity. This guide focuses on one such scaffold: 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid . While this compound itself is primarily a chemical intermediate, its structural motif is the foundation for a new generation of targeted cancer therapies.[1][2][3][4]

To unlock the therapeutic potential of this scaffold, we will delve into the extensive research surrounding its most prominent derivative, Anlotinib . Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in various solid tumors.[5][6][7] By examining the well-characterized targets and mechanisms of Anlotinib, we can extrapolate the potential therapeutic avenues for novel compounds built upon the this compound core. This whitepaper will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not just a list of potential targets, but a comprehensive understanding of the underlying biology, experimental validation, and clinical significance.

The Core Directive: Unveiling the Multi-Targeting Potential

The this compound scaffold is uniquely suited for the development of kinase inhibitors. Its rigid, heterocyclic structure provides a stable platform for the precise orientation of functional groups that can interact with the ATP-binding pockets of various protein kinases. Anlotinib, a testament to this potential, showcases a broad spectrum of activity against key drivers of tumor progression.[6][8]

The primary therapeutic potential of this scaffold lies in its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) involved in two critical aspects of cancer biology: tumor angiogenesis and tumor cell proliferation .[5][9] This dual-action mechanism is a significant advantage over single-target therapies, as it can overcome resistance mechanisms and provide a more durable anti-tumor response.

The principal therapeutic targets identified through the study of Anlotinib, and therefore the most promising targets for derivatives of the this compound scaffold, include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR1, VEGFR2, and VEGFR3, which are the primary mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][10]

  • Fibroblast Growth Factor Receptors (FGFRs): FGFR1, FGFR2, FGFR3, and FGFR4 are implicated in tumor cell proliferation, survival, and the development of resistance to other targeted therapies.[6][9]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ play crucial roles in both angiogenesis and the proliferation of tumor and stromal cells.[9][10]

  • c-Kit (Stem Cell Factor Receptor): A key driver in certain malignancies, such as gastrointestinal stromal tumors (GISTs), promoting cell proliferation and survival.[9][10]

  • Other Relevant Kinases: Preclinical studies have shown that Anlotinib also inhibits other kinases such as RET, MET, Aurora-B, and c-FMS, further broadening its anti-tumor activity.[9][10][11]

The following sections will provide a detailed exploration of these targets, the rationale for their inhibition, and the experimental methodologies required for their validation.

Scientific Integrity & Logic: A Mechanistic Deep Dive

Anti-Angiogenic Powerhouse: Targeting the VEGFR Pathway

Tumor angiogenesis is a hallmark of cancer, and its inhibition is a clinically validated strategy for cancer treatment. The VEGFR signaling cascade is the most critical pathway in this process.

VEGFR_Signaling_Pathway

Expertise & Experience: Preclinical studies have demonstrated that Anlotinib potently inhibits VEGFR2, with IC50 values in the sub-nanomolar range, which is significantly more potent than other TKIs like sunitinib.[12] This high affinity is attributed to the specific interactions of the thieno[3,2-b]pyridine core with the ATP-binding pocket of the kinase. The inhibition of VEGFR2 blocks the downstream activation of key signaling pathways including the PLCγ/PKC, RAS/MAPK, and PI3K/AKT pathways, all of which are critical for endothelial cell migration, proliferation, and the formation of new blood vessels.[5]

Trustworthiness: A self-validating experimental approach to confirm VEGFR2 inhibition would involve a multi-tiered strategy. Initial biochemical assays would determine the direct inhibitory effect on the purified kinase. This would be followed by cell-based assays to confirm the inhibition of VEGFR2 phosphorylation and downstream signaling in endothelial cells. Finally, in vivo models, such as tumor xenografts, would be used to assess the impact on tumor angiogenesis and growth.

Halting Proliferation: The Role of FGFR and PDGFR Inhibition

Beyond its anti-angiogenic effects, the this compound scaffold holds promise for directly inhibiting tumor cell growth by targeting the FGFR and PDGFR pathways.

Expertise & Experience: The FGFR signaling pathway is frequently dysregulated in cancer through gene amplification, mutations, or translocations, leading to uncontrolled cell proliferation and survival. Anlotinib has been shown to inhibit FGFR1-4, making it a potential therapeutic for tumors with FGFR aberrations.[6][9] Similarly, the inhibition of PDGFRα and PDGFRβ disrupts signaling that supports both tumor and stromal cell growth.[9][10]

Trustworthiness: The validation of FGFR and PDGFR inhibition follows a similar paradigm to that of VEGFR. Kinase inhibition assays, cellular phosphorylation assays, and cell proliferation assays are essential. For FGFR-driven tumors, it is crucial to use cell lines with known FGFR alterations to demonstrate targeted efficacy.

Overcoming Resistance: A Multi-Targeted Approach

A significant challenge in cancer therapy is the development of resistance to treatment. Single-target agents can be effective initially, but tumors often adapt by activating alternative signaling pathways.

Expertise & Experience: The multi-targeted nature of compounds derived from the this compound scaffold provides a key advantage in overcoming resistance. For example, in non-small cell lung cancer (NSCLC) that has developed resistance to EGFR-TKIs, the upregulation of FGFR1 has been identified as a resistance mechanism. Anlotinib's ability to inhibit FGFR1 can overcome this acquired resistance in the absence of the T790M mutation.[13] Furthermore, Anlotinib has been shown to reverse multidrug resistance by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[14]

Experimental_Workflow

Data Presentation: Anlotinib as a Case Study

The following tables summarize the inhibitory activity and clinical efficacy of Anlotinib, providing a quantitative framework for the potential of the this compound scaffold.

Table 1: In Vitro Inhibitory Activity of Anlotinib

Target KinaseIC50 (nmol/L)Reference
VEGFR20.2[12]
VEGFR30.7[12]
c-Kit14.8[12]
VEGFR126.9[12]
PDGFRβ115.0[12]

Table 2: Summary of Key Anlotinib Clinical Trials

Cancer TypePhasePrimary EndpointResultReference
Soft Tissue SarcomaII12-week Progression-Free Rate68%[11]
Small Cell Lung CancerIIProgression-Free Survival4.1 months[7]
Biliary Tract CancerIIObjective Response RateOngoing[15]
SMARCA4-Deficient Lung CancerIIProgression-Free SurvivalOngoing[16]

Experimental Protocols: A Guide to Target Validation

The following are detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of novel compounds derived from the this compound scaffold.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity (IC50) of a test compound against a purified kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound in 100% DMSO.

    • Prepare a 4X solution of the Eu-anti-tag antibody and a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare a 2X solution of the target kinase in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the 10X test compound or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 5 µL of the 2X kinase solution to all wells and incubate for 60 minutes at room temperature.

    • Add 10 µL of the 4X antibody/tracer mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the data against the compound concentration to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target kinase and its downstream effectors in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HUVECs for VEGFR2) and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF) for 10 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Angiogenesis Assay (Tube Formation Assay)

Objective: To evaluate the effect of a test compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in media containing various concentrations of the test compound.

    • Seed the cells onto the Matrigel-coated plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-6 hours.

    • Image the tube formation using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion: A Scaffold of Promise

The this compound scaffold represents a significant opportunity in the development of next-generation targeted cancer therapies. Through the lens of Anlotinib, we have seen how this core structure can be leveraged to create potent, multi-targeted kinase inhibitors that address the critical pathways of tumor angiogenesis and proliferation. The ability to simultaneously inhibit VEGFR, FGFR, PDGFR, and other key kinases provides a powerful strategy for achieving robust and durable anti-tumor responses, as well as overcoming mechanisms of drug resistance.

This technical guide has provided a comprehensive overview of the potential therapeutic targets, the underlying scientific rationale, and the essential experimental protocols for validating novel compounds based on this promising scaffold. For researchers and drug development professionals, the this compound core offers a fertile ground for the discovery of new and effective cancer medicines.

References

Methodological & Application

Application Note & Protocols: Development of a Robust Analytical Assay for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. As a member of the thienopyridine class of compounds, which are significant in drug discovery, robust and reliable analytical assays are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.[1][2][3] This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring compliance with major regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[4][5][6][7][8][9]

Introduction: The Scientific Imperative for a Validated Assay

This compound belongs to the thienopyridine chemical family. Thienopyridine derivatives are a cornerstone in the development of antiplatelet therapies, primarily through their action as antagonists of the P2Y12 receptor.[1][10][11] Given this therapeutic potential, the ability to accurately and precisely quantify this compound in various matrices is a prerequisite for advancing any drug development program.

An analytical assay is more than a set of instructions; it is a system designed to generate reliable data. The choice of analytical technique is dictated by the intended application. For instance, early-stage synthesis and quality control may be adequately served by a straightforward HPLC-UV method. In contrast, preclinical and clinical studies demand the high sensitivity and selectivity of LC-MS/MS to quantify the analyte in complex biological matrices like plasma or urine.[12][13]

This guide is structured to provide not only the "how" but also the "why" for each procedural step, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them as needed.

Foundational Principles: Assay Design and Validation Strategy

The development of a robust analytical method is a systematic process. Our approach is grounded in the principles outlined in the ICH Q2(R1) guideline for the Validation of Analytical Procedures and the FDA's guidance on Bioanalytical Method Validation.[4][5][6][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[14]

The following diagram illustrates the logical workflow for the development and validation of the analytical methods described in this document.

AssayDevelopmentWorkflow Assay Development & Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1) / FDA Bioanalytical Guidance) cluster_app Application AnalyteCharacterization Analyte Characterization (Solubility, Stability) MethodSelection Method Selection (HPLC-UV vs. LC-MS/MS) AnalyteCharacterization->MethodSelection ParameterOptimization Parameter Optimization (Mobile Phase, Gradient, MS Tuning) MethodSelection->ParameterOptimization Specificity Specificity / Selectivity ParameterOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Robustness->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis QC Quality Control SampleAnalysis->QC

Caption: Workflow for Assay Development and Validation.

HPLC-UV Method for Purity Assessment and Quantification

This method is suitable for the analysis of bulk drug substances and formulated products where the analyte concentration is relatively high.

Rationale for Method Selection

HPLC-UV is a widely accessible, robust, and cost-effective technique for quantitative analysis. For a chromophoric molecule like this compound, UV detection provides a straightforward and reliable means of quantification. The primary goal of this assay is to separate the main compound from any synthesis-related impurities and degradation products.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)[15]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV-Vis scan (e.g., 254 nm or λmax)
Standard and Sample Preparation Protocol

3.4.1. Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.

3.4.2. Calibration Standards

  • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards.

  • A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

3.4.3. Sample Preparation

  • Accurately weigh the sample to be analyzed.

  • Dissolve in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter through a 0.45 µm syringe filter prior to injection.

Validation Parameters (as per ICH Q2(R1))
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard. The peak for the analyte should be well-resolved from any other peaks.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at three levels (low, medium, high). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

LC-MS/MS Method for Bioanalysis

This high-sensitivity method is designed for the quantification of this compound in biological matrices such as human or animal plasma, which is essential for pharmacokinetic studies.

Rationale for Method Selection

LC-MS/MS offers unparalleled sensitivity and selectivity, which is critical for measuring low concentrations of a drug in a complex biological matrix.[12][13] The use of tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) minimizes interferences from endogenous matrix components, providing a highly reliable quantitative result.[16]

LCMS_Workflow LC-MS/MS Bioanalytical Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Extraction Protein Precipitation (e.g., with Acetonitrile) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Acquisition (SRM) Inject->Analysis Quant Quantification (Analyte/IS Peak Area Ratio) Analysis->Quant

Caption: Bioanalytical Sample Processing Workflow.

Materials and Reagents
  • This compound reference standard[15]

  • A suitable stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar analog can be used.

  • Control biological matrix (e.g., human plasma with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation and Conditions
ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode
Column C18 UPLC column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized for rapid elution and separation from matrix components (e.g., 5-95% B in 3 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Transitions (SRM) Analyte: [M-H]⁻ → fragment ion (To be determined by infusion) IS: [M-H]⁻ → fragment ion (To be determined)

Note: The molecular weight of this compound is 213.64 g/mol .[15][17] The precursor ion in negative mode would be m/z 212.96.

Sample Preparation and Extraction Protocol
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 acetonitrile/water).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation (as per FDA Guidance)
  • Selectivity: Analyze at least six different blank matrix lots to ensure no significant interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Calibration Curve: Prepare calibration standards by spiking blank matrix with known concentrations of the analyte. A weighted (1/x²) linear regression is commonly used.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantitation (LLOQ), low, medium, and high) in at least five replicates. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a defined period.

    • Long-Term Stability: Stored at -80°C.

    • Autosampler Stability: In the processed sample.

Data Interpretation and Reporting

All data should be processed using validated software (e.g., Agilent OpenLab, Sciex Analyst). For the HPLC-UV method, quantification is based on the external standard calibration curve. For the LC-MS/MS bioanalytical method, quantification is based on the ratio of the analyte peak area to the internal standard peak area.

All validation experiments should be clearly documented, and a validation report should be generated summarizing the results and demonstrating that the assay is fit for its intended purpose.

Conclusion

The protocols detailed in this application note provide a robust framework for the development and validation of analytical assays for this compound. By adhering to these guidelines and the underlying scientific principles, researchers can generate high-quality, reliable, and defensible data to support their drug discovery and development programs. The choice between the HPLC-UV and LC-MS/MS methods should be based on the specific requirements of the study, particularly the required sensitivity and the nature of the sample matrix.

References

Application Notes and Protocols for Cellular Studies of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

This compound is a novel heterocyclic compound belonging to the thienopyridine class of molecules. Thienopyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties[1][2]. The structural motif of this compound suggests its potential as a modulator of critical cellular signaling pathways implicated in oncogenesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility. We will explore the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we will delve into a potential mechanism of action by examining its effect on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in various malignancies[3][4][5][6].

I. Cell Line Selection and Culture

The choice of cell line is paramount for obtaining relevant and translatable data. We recommend a panel of well-characterized cancer cell lines representing different tumor types.

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer[7][8][9].

  • MCF-7 (Human Breast Adenocarcinoma): A classic model for estrogen receptor-positive breast cancer[10][11][12][13][14].

  • HCT116 (Human Colorectal Carcinoma): A well-established cell line for studying colon cancer biology[15][16][17][18][19].

A. General Cell Culture Protocol

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT116)

  • Appropriate complete growth medium (see table below)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO₂)

Cell LineGrowth Medium
A549 F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin[9][20]
MCF-7 Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human insulin + 1% Penicillin-Streptomycin[11][12]
HCT116 McCoy's 5A Medium + 10% FBS + 1% Penicillin-Streptomycin[15][16][18]

Procedure:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂[7][10][13][14][15][18][20][21].

  • For subculturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach[18].

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes[13].

  • Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed into new culture flasks at the desired density.

  • Change the medium every 2-3 days[18].

II. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells[22].

A. MTT Assay Protocol

Materials:

  • Cells cultured in 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[23].

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[23].

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals[23].

  • Measure the absorbance at 570 nm using a microplate reader[24].

B. Expected Data Representation
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle Control 100100100
0.1 98.2 ± 3.195.6 ± 2.890.1 ± 4.2
1 92.5 ± 4.585.3 ± 3.975.4 ± 5.1
10 75.8 ± 5.260.1 ± 4.745.2 ± 3.8
50 50.3 ± 3.935.7 ± 3.120.9 ± 2.5
100 25.1 ± 2.815.4 ± 2.28.7 ± 1.9

III. Elucidating the Mechanism of Cell Death: Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis[25]. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis[26].

A. Annexin V/PI Staining Protocol

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IC₅₀ concentrations of this compound for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS[26].

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[27].

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour[27].

IV. Investigating Cell Cycle Perturbations

To understand if this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide is a standard method[28][29][30][31][32].

A. Cell Cycle Analysis Protocol

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the IC₅₀ concentration of the compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry[28].

B. Expected Data Representation
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.3 ± 2.128.9 ± 1.815.8 ± 1.5
Compound (IC₅₀) 72.1 ± 3.415.2 ± 2.012.7 ± 1.9

V. Probing the Molecular Mechanism: Western Blot Analysis of the JAK/STAT Pathway

Given that thienopyridine derivatives can act as kinase inhibitors and the JAK/STAT pathway is a crucial oncogenic driver, we propose investigating the effect of this compound on this pathway. A reduction in the phosphorylation of STAT3 would suggest inhibition of the pathway.

A. Western Blot Protocol

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane[33][34][35][36][37].

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

VI. Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_mechanism Mechanism of Action A549 A549 Treatment Treat with this compound A549->Treatment MCF7 MCF-7 MCF7->Treatment HCT116 HCT116 HCT116->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle Cell Cycle Analysis (DNA Content) Treatment->CellCycle WB Western Blot (JAK/STAT Pathway) Treatment->WB

Caption: Experimental workflow for cellular characterization.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Inhibitor->JAK inhibits

Caption: Proposed inhibition of the JAK/STAT signaling pathway.

VII. Conclusion

The experimental protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression in a panel of relevant cancer cell lines, researchers can gain valuable insights into its potential as an anti-cancer agent. The investigation into its impact on the JAK/STAT signaling pathway offers a clear direction for mechanistic studies. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug development process.

References

Applications of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the architecture of numerous biologically active molecules.[1] Among its derivatives, 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid stands out as a critical and versatile building block, particularly in the development of targeted therapies. Its intrinsic structural and electronic properties make it an ideal starting point for the synthesis of potent and selective kinase inhibitors, which are at the forefront of modern oncology and immunology. This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis, derivatization, and its role in the creation of inhibitors for key cellular signaling pathways, supported by field-proven experimental protocols.

Introduction: The Thienopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The thieno[3,2-b]pyridine core, an isostere of purine, has garnered significant attention due to its ability to form key interactions with the ATP-binding sites of protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer.[3]

This compound (Compound 1 ) is a bifunctional reagent. The carboxylic acid group provides a convenient handle for amide bond formation, a robust and widely used reaction in medicinal chemistry to explore the chemical space around the core scaffold. The chloro-substituent, on the other hand, offers a site for nucleophilic aromatic substitution or, more commonly, for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This dual functionality allows for the systematic construction of large compound libraries for structure-activity relationship (SAR) studies.

PropertyValueReference
CAS Number 90690-94-1[4][5]
Molecular Formula C₈H₄ClNO₂S[4][5]
Molecular Weight 213.64 g/mol [4][5]
Appearance White to yellow powder[6]
Purity Typically >98%[4]

Core Application: A Scaffold for Potent Kinase Inhibitors

The primary application of this compound is in the synthesis of kinase inhibitors. The thienopyridine core itself often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The substituents installed via the carboxylic acid and chloro groups then project into different pockets of the ATP-binding site, dictating the inhibitor's potency and selectivity.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers, such as B-cell lymphoma.[7][8] Consequently, JAK inhibitors are a significant class of therapeutics.

The thienopyridine scaffold has been successfully employed to generate potent JAK inhibitors.[7][9][10] The general strategy involves coupling a suitable amine to the carboxylic acid of Compound 1 , often an aminopyrazole or a related nitrogen-containing heterocycle, which can form additional interactions within the kinase active site.

Workflow for Derivatization of the Scaffold

The following diagram illustrates the general workflow for utilizing this compound to generate a library of potential kinase inhibitors through amide coupling and Suzuki cross-coupling reactions.

G A 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid (1) C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R1-NH2) B->C D 7-Chloro-thienopyridine Amide Intermediate (2) C->D Forms Amide Bond F Suzuki Coupling (e.g., Pd(dppf)Cl2, Base) D->F E Boronic Acid / Ester (R2-B(OR)2) E->F G Final Kinase Inhibitor Library (3) F->G Forms C-C Bond

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 2.1.1: Synthesis of a Thienopyridine Amide Derivative

This protocol describes a standard amide coupling reaction using HATU, a common and efficient coupling reagent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of racemization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this type of reaction.

Materials:

  • This compound (1 )

  • Amine of interest (e.g., 3-aminopyrazole) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by silica gel column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2.1.2: In Vitro JAK2 Kinase Activity Assay

This protocol provides a framework for evaluating the inhibitory activity of the synthesized compounds against a specific kinase target, JAK2.

Rationale: This is a biochemical assay that measures the direct inhibition of the enzyme's phosphotransferase activity. A generic peptide substrate is used, and the amount of ATP consumed is quantified using a luminescent readout (Kinase-Glo®). The luminescence is inversely proportional to the amount of kinase activity. A known inhibitor (e.g., Ruxolitinib) should be used as a positive control.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration close to the Kₘ for JAK2)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Ruxolitinib (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final assay concentration range from 10 µM to 0.1 nM.

  • In a 384-well plate, add the kinase buffer.

  • Add 50 nL of the serially diluted compounds (or DMSO for the negative control) to the appropriate wells.

  • Add the JAK2 enzyme and peptide substrate solution to all wells. Allow to incubate for 15 minutes at room temperature to permit compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence data to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

JAK-STAT Signaling Pathway

The diagram below shows a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates (p) Inhibitor Thienopyridine-based JAK Inhibitor Inhibitor->JAK INHIBITS pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: Inhibition of the JAK-STAT pathway.

Case Study: Rho-Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. They are involved in processes like cell contraction, motility, and adhesion. Overactivity of ROCK is associated with cardiovascular diseases (e.g., hypertension), fibrosis, and cancer metastasis.[11][12]

The this compound scaffold has also been explored for the development of ROCK inhibitors.[11] The synthetic logic is similar to that for JAK inhibitors, involving amide coupling to introduce functionalities that confer affinity and selectivity for the ROCK kinase domain.

Protocol 2.2.1: In Vitro ROCK2 Kinase Inhibition Assay

This protocol is analogous to the JAK2 assay but is specific for ROCK2.

Rationale: The principle is the same as the JAK assay: measuring the remaining ATP after the kinase reaction. The key differences are the specific enzyme (ROCK2) and often a more specific peptide substrate, such as S6 Kinase peptide.

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase buffer (as for JAK2, or optimized for ROCK2)

  • ATP (at a concentration close to the Kₘ for ROCK2)

  • Peptide substrate (e.g., Long S6 Kinase Substrate Peptide)

  • Synthesized inhibitor compounds dissolved in DMSO

  • A known ROCK inhibitor (e.g., Fasudil) as a positive control

  • ADP-Glo™ Kinase Assay Kit (Promega) - An alternative detection method

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Follow steps 1-4 from Protocol 2.1.2, using the ROCK2 enzyme, specific substrate, and ROCK-specific positive control.

  • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30 °C.

  • Alternative Detection: Use the ADP-Glo™ assay. First, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Second, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Incubate for 30-40 minutes.

  • Measure luminescence. The signal is directly proportional to kinase activity.

  • Perform data analysis as described in Protocol 2.1.2 to determine IC₅₀ values.

Broadening the Scope: Other Applications

While kinase inhibition is the most prominent application, the thienopyridine scaffold is versatile. Derivatives have been investigated for a range of other biological activities, including:

  • Antiviral Agents: Thienopyridine carboxamides have shown potent inhibitory activity against human cytomegalovirus (HCMV) DNA polymerase.[13]

  • Anticancer Activity: Beyond specific kinase inhibition, some thienopyridine derivatives have demonstrated general cytotoxic effects against cancer cell lines, such as triple-negative breast cancer.[14]

  • Neurological Disorders: Derivatives of the related tetrahydrothieno[2,3-c]pyridine scaffold have been developed as antagonists for the metabotropic glutamate receptor 1 (mGluR1), with potential applications in treating neuropathic pain.[15]

Conclusion and Future Perspectives

This compound is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its synthetic tractability allows for the efficient generation of diverse chemical libraries. The demonstrated success of this scaffold in producing potent and selective inhibitors of therapeutically relevant kinases, such as JAK and ROCK, underscores its value. Future work will likely focus on leveraging this core to inhibit novel or underexplored kinases, as well as developing inhibitors with unique selectivity profiles to minimize off-target effects and improve therapeutic outcomes.[3][16][17] The continued exploration of the chemical space around the thienopyridine nucleus promises to yield new and improved therapies for a wide range of human diseases.

References

Unlocking Kinase Biology: 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid as a chemical probe for protein kinases. Leveraging the established potential of the thieno[3,2-b]pyridine scaffold, this guide will detail its utility in kinase research, from initial biochemical assays to cellular target engagement and validation.

Introduction: The Thieno[3,2-b]pyridine Scaffold – A Privileged Structure for Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The thieno[3,2-b]pyridine core has emerged as an attractive scaffold for the design of highly selective kinase inhibitors.[1][2] This heterocyclic system serves as a template for ATP-competitive inhibitors that can be modified to achieve high potency and selectivity, often by targeting the kinase back pocket.[1]

This compound is a derivative of this promising scaffold. While specific public domain data on this exact molecule is limited, its structural features suggest its utility as a chemical probe. The chloro- substitution can enhance binding affinity and selectivity, and the carboxylic acid moiety can be used for further derivatization, such as linker attachment for affinity chromatography or the development of PROTACs (PROteolysis TArgeting Chimeras). This guide will provide a framework for characterizing and utilizing this compound as a chemical probe, drawing on established methodologies and the known properties of the thieno[3,2-b]pyridine class of kinase inhibitors.

Part 1: Foundational Knowledge and Probe Characterization

Before embarking on complex cellular experiments, a thorough biochemical characterization of the chemical probe is paramount. This initial phase establishes the probe's potency, selectivity, and mechanism of action.

Workflow for Initial Probe Characterization

G cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_assay Primary Kinase Assay (e.g., ADP-Glo) selectivity Kinome-wide Selectivity Profiling biochem_assay->selectivity Determine Potency (IC50) moa Mechanism of Action Studies (ATP Competition) selectivity->moa Identify On- and Off-Targets target_engagement Cellular Target Engagement (e.g., NanoBRET) moa->target_engagement Confirm ATP-competitive nature phenotypic Phenotypic Assays (e.g., Cell Proliferation) target_engagement->phenotypic Validate target binding in cells G cluster_0 Target Engagement cluster_1 Target Confirmation probe_treatment Treat cells with 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid pull_down Affinity Pull-down with Derivatized Probe probe_treatment->pull_down mass_spec Mass Spectrometry (LC-MS/MS) pull_down->mass_spec Identify bound proteins genetic_knockdown Genetic Knockdown (siRNA/CRISPR) mass_spec->genetic_knockdown Candidate Targets phenotypic_rescue Phenotypic Rescue Experiment genetic_knockdown->phenotypic_rescue Confirm target responsible for phenotype G cluster_0 Mitotic Progression Prophase Prophase Haspin Haspin Kinase Prophase->Haspin Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase H3T3ph Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Phosphorylates AuroraB Aurora B Kinase H3T3ph->AuroraB Recruits CPC Chromosomal Passenger Complex Localization AuroraB->CPC CPC->Metaphase Ensures proper chromosome alignment Probe 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Probe->Haspin Inhibits

References

Quantitative Analysis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid: A Validated LC-MS/MS Approach for Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The precise and accurate quantification of drug candidates and their metabolites is a cornerstone of pharmaceutical development. This document provides a comprehensive guide to the analytical methodology for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry. The protocols detailed herein are built upon established principles for the analysis of structurally related thienopyridine compounds and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

This application note is intended for researchers, analytical scientists, and drug development professionals. It offers a detailed, step-by-step liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, guidance on method validation, and insights into data interpretation, ensuring the generation of reliable and reproducible results for pharmacokinetic, toxicokinetic, and formulation studies.

Introduction and Analytical Rationale

This compound is a vital building block in the synthesis of various pharmacologically active agents. Its core structure is analogous to that of marketed antiplatelet drugs like Prasugrel, which belong to the thienopyridine class.[1][2] Accurate measurement of this compound in various biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[3][4][5] This technique allows for the direct measurement of the analyte in complex biological fluids, such as plasma and urine, with minimal interference. The method described in this note is designed to be robust and transferable, providing a solid foundation for laboratories involved in the development of therapeutics derived from this scaffold.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 90690-94-1[6][7]
Molecular Formula C₈H₄ClNO₂S[6][7]
Molecular Weight 213.64 g/mol [6][7]
Predicted logP 2.65[6]

Note: The logP value suggests moderate lipophilicity, which informs the choice of extraction technique and chromatographic conditions.

Proposed LC-MS/MS Methodology

The following protocol is a robust starting point for the quantification of this compound. Optimization may be required based on the specific matrix and instrumentation used.

Experimental Workflow

The overall analytical process is depicted below, from sample receipt to final data reporting.

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Sample Receipt (Plasma, Urine, etc.) IS Internal Standard (IS) Spiking Sample->IS Extraction Sample Preparation (Protein Precipitation) IS->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Integration MS->Data Report Quantification & Reporting Data->Report

Caption: High-level workflow for the LC-MS/MS quantification of the analyte.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound with a close retention time and similar ionization properties can be used (e.g., Diazepam, as used in a similar study[8]).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Blank human or animal plasma (K₂EDTA as anticoagulant).

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[5]

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize ion suppression or enhancement.[9]

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., Kinetex C18, 2.1 x 75 mm, 2.6 µm)Provides good retention and peak shape for moderately polar to nonpolar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns.
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% BA gradient ensures efficient elution and separation from matrix interferences.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Tandem Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive mode ESI highly efficient.
Source Temp. 500°COptimized for efficient desolvation.
Gas 1 (Nebulizer) 45 psiOptimized for spray stability.
Gas 2 (Heater) 55 psiOptimized for desolvation.
MRM Transitions To be determined by infusionThe precursor ion will be [M+H]⁺. Fragment ions will be identified by CID.
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.

Determining MRM Transitions: To establish the optimal precursor-to-product ion transitions, a standard solution of the analyte and internal standard should be infused directly into the mass spectrometer. The protonated molecule [M+H]⁺ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the most stable and abundant product ions are monitored in the third quadrupole (Q3).

Method Validation Protocol

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[1][10][11] The validation should be performed in accordance with the latest guidelines from the FDA and ICH M10.[1][10][12]

G cluster_Core Core Validation Parameters cluster_Additional Additional Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation as per regulatory guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different blank matrix lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.[4][5]
Linearity & Range The relationship between concentration and instrument response. A calibration curve with a minimum of six non-zero standards is prepared.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% for LLOQ).[4]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision: ≤20% RSD. Accuracy: within ±20% of the nominal value.
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision). Assessed at LLOQ, Low, Mid, and High QC levels in at least five replicates.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (RSD): ≤15% (≤20% at LLOQ).[4]
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[9]
Recovery The efficiency of the extraction process. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible across QC levels.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Interpretation and Reporting

For each analytical run, the calibration curve is used to quantify the concentration of this compound in the unknown samples. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators. A weighted (1/x² or 1/x) linear regression is typically applied to generate the best fit.

The final report should include:

  • A summary of the method and validation results.

  • The calibration curve parameters for each run.

  • The concentrations of the QC samples to demonstrate the validity of the run.

  • The measured concentrations of the unknown samples.

  • Any deviations from the established protocol.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound using LC-MS/MS. By leveraging methodologies established for structurally similar thienopyridine compounds and adhering to international validation guidelines, researchers can generate high-quality, reliable data to support drug development programs. The detailed protocols for sample preparation, chromatography, mass spectrometry, and method validation offer a clear pathway to successful implementation in a regulated bioanalytical laboratory.

References

high-throughput screening with 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on High-Throughput Screening with 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid for the Identification of Novel Kinase Inhibitors

Authored by a Senior Application Scientist

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[1][2] This application note provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify potential kinase inhibitors using this compound as a representative small molecule from a screening library. We will detail a robust fluorescence polarization-based assay, a common methodology in HTS for its sensitivity and homogeneous nature.[3] The protocols herein are designed to be self-validating and provide researchers in drug discovery with the necessary technical details to implement a successful screening campaign.

Introduction: The Rationale for Screening Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine core is a key pharmacophore in a variety of biologically active compounds. Several derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating inhibition of cell proliferation in various tumor cell lines.[2] For instance, substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis.[1] The structural rigidity and potential for diverse substitutions make the thieno[3,2-b]pyridine scaffold an attractive starting point for the discovery of novel therapeutics.

This compound is a derivative that can be readily synthesized and incorporated into small molecule libraries for screening.[4] Its carboxylic acid moiety provides a handle for potential interactions with the active sites of target proteins, such as kinases. Given the established precedent for thieno[3,2-b]pyridine derivatives as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify inhibitors of a generic cancer-related protein kinase.

The Assay Principle: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution, making it highly suitable for HTS. The principle relies on the observation that when a fluorescently labeled molecule (the tracer) is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational diffusion.

In the context of a kinase inhibition assay, a fluorescently labeled tracer, designed to bind to the kinase of interest, will tumble rapidly in solution when unbound, resulting in low fluorescence polarization. When the tracer binds to the much larger kinase, its tumbling is restricted, leading to a high fluorescence polarization signal. A small molecule inhibitor that displaces the tracer from the kinase's active site will cause a decrease in fluorescence polarization, providing a direct measure of its inhibitory activity.

High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits" for further development.[5][6]

HTS_Workflow cluster_pre_hts Assay Development & Validation cluster_hts Screening Campaign cluster_post_hts Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Z_Factor Z' Factor Determination Miniaturization->Z_Factor Pilot Pilot Screen (~2,000 compounds) Z_Factor->Pilot Primary Primary Screen (Full Library) Pilot->Primary Confirmation Hit Confirmation Primary->Confirmation Dose_Response Dose-Response & IC50 Determination Confirmation->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: High-Throughput Screening Workflow.

Materials and Reagents

ReagentSupplierPurpose
Kinase of Interest (e.g., VEGFR-2)CommercialThe biological target of the assay.
Fluorescent TracerCustom SynthesisBinds to the kinase active site, providing the FP signal.
This compoundIn-house/CROTest compound.
StaurosporineSigma-AldrichPositive control (broad-spectrum kinase inhibitor).
DMSO (Anhydrous)Sigma-AldrichSolvent for compounds and controls.
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)In-houseMaintains optimal conditions for kinase activity and binding.
384-well black, low-volume microplatesCorningLow-binding plates suitable for fluorescence measurements.

Detailed Experimental Protocols

Assay Development and Miniaturization

The initial phase of any HTS campaign involves developing a robust assay and miniaturizing it to a 384-well format to conserve reagents and increase throughput.[6]

Protocol 4.1.1: Kinase and Tracer Titration

  • Prepare a serial dilution of the kinase in assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescent tracer to each well.

  • Add the kinase serial dilution to the wells.

  • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Measure fluorescence polarization on a suitable plate reader.

  • Plot the FP signal against the kinase concentration to determine the Kd and the optimal kinase concentration for the assay (typically 80% of the maximum signal).

Primary High-Throughput Screen

The primary screen is performed at a single concentration of the test compounds to identify initial "hits".

Protocol 4.2.1: Primary Screening Procedure

  • Compound Plating : Using an acoustic liquid handler, dispense 50 nL of 10 mM this compound (in DMSO) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.

  • Control Plating : Dispense 50 nL of DMSO into the negative control wells and 50 nL of 10 mM staurosporine into the positive control wells.

  • Reagent Addition : Add 25 µL of 2X kinase solution (at the pre-determined optimal concentration) to all wells.

  • Incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Tracer Addition : Add 25 µL of 2X fluorescent tracer solution to all wells.

  • Final Incubation : Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the fluorescence polarization on a plate reader.

Data Analysis and Hit Identification

Data quality is assessed using the Z' factor, which should be consistently above 0.5 for a robust assay.[6]

Z' Factor Calculation:

Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg|

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls, respectively.

  • µpos and µneg are the means of the positive and negative controls, respectively.

Hits are typically identified as compounds that cause a signal decrease greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Dose-Response

All initial hits from the primary screen must be re-tested to confirm their activity and eliminate false positives. Confirmed hits are then tested in a dose-response format to determine their potency (IC50).

Protocol 4.4.1: Dose-Response Analysis

  • Prepare a 10-point serial dilution of the confirmed hit compound (e.g., this compound if it is a hit) in DMSO.

  • Perform the FP assay as described in Protocol 4.2.1, using the serial dilution of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation

The described protocol incorporates several features to ensure trustworthiness and scientific validity:

  • Positive and Negative Controls on Every Plate : The inclusion of staurosporine (a known kinase inhibitor) and DMSO allows for the calculation of the Z' factor, providing a statistical measure of the assay's quality for each plate.

  • Counter-Screening (Optional but Recommended) : To eliminate compounds that interfere with the fluorescence signal, a counter-screen can be performed in the absence of the kinase. Active compounds in the primary screen that also show activity in the counter-screen are likely false positives.

  • Orthogonal Assays : Confirmed hits should be validated in a secondary, orthogonal assay that uses a different detection technology (e.g., a luminescence-based kinase activity assay) to ensure the observed inhibition is not an artifact of the primary assay format.

Visualization of the Assay Principle

FP_Assay_Principle cluster_unbound Low Polarization cluster_bound High Polarization cluster_inhibition Inhibition (Low Polarization) Tracer_Unbound Tracer Light_Out_Unbound Depolarized Emission Tracer_Unbound->Light_Out_Unbound Rapid Tumbling Light_In_Unbound Polarized Excitation Light Light_In_Unbound->Tracer_Unbound Kinase Kinase Light_Out_Bound Polarized Emission Kinase->Light_Out_Bound Slow Tumbling Tracer_Bound Tracer Light_In_Bound Polarized Excitation Light Light_In_Bound->Kinase Kinase_Inhibited Kinase Light_Out_Inhibited Depolarized Emission Kinase_Inhibited->Light_Out_Inhibited Inhibitor Inhibitor Tracer_Displaced Tracer Light_In_Inhibited Polarized Excitation Light Light_In_Inhibited->Kinase_Inhibited

Caption: Principle of the Fluorescence Polarization Kinase Inhibition Assay.

Conclusion

This application note outlines a comprehensive and robust methodology for the high-throughput screening of this compound, and other small molecules, for kinase inhibitory activity. By following the detailed protocols and incorporating the principles of self-validation, researchers can confidently identify and characterize novel kinase inhibitors, paving the way for the development of new therapeutics. The thieno[3,2-b]pyridine scaffold continues to be a promising starting point for such endeavors.

References

Application Notes & Protocols: The Use of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid (T-5224) in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, also known as T-5224, in cancer research. This document details the mechanism of action, provides validated experimental protocols, and offers insights into its application as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor.

Introduction: Targeting Transcriptional Addiction in Cancer

A growing paradigm in oncology is the concept of "transcriptional addiction," where cancer cells become highly dependent on specific transcription factors for their growth, survival, and metastasis. One such key transcription factor is Activator Protein-1 (AP-1). AP-1 is a dimeric protein complex, most commonly a heterodimer of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun), that regulates the expression of a wide array of genes involved in critical cellular processes such as proliferation, differentiation, apoptosis, and migration.[1]

In numerous malignancies, the AP-1 signaling pathway is aberrantly activated, driving tumor progression and metastasis. This makes AP-1 an attractive therapeutic target. This compound (T-5224) has emerged as a potent and specific small molecule inhibitor of AP-1.[2][3] It functions by directly inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, thereby preventing the transcription of AP-1 target genes.[2][4]

This guide will explore the practical applications of T-5224 as a research tool to investigate AP-1 signaling in cancer and to evaluate its therapeutic potential.

Mechanism of Action: Downregulation of Pro-Oncogenic Pathways

T-5224's anti-cancer effects stem from its ability to suppress the transcription of key genes involved in tumor progression and metastasis. The primary mechanism is the inhibition of AP-1's binding to DNA, leading to the downregulation of its target genes.

Key Downstream Effects in Cancer Models:
  • Inhibition of Invasion and Metastasis: A primary role of AP-1 in cancer is the regulation of genes encoding matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[4] Studies have shown that T-5224 significantly reduces the activity of MMP-2 and MMP-9, leading to decreased invasion and migration of cancer cells, as demonstrated in head and neck squamous cell carcinoma (HNSCC).[5][6]

  • Induction of Apoptosis and Cell Cycle Arrest: In hematological malignancies such as multiple myeloma, T-5224 has been shown to induce apoptosis and inhibit proliferation.[7] This is achieved, in part, by suppressing the IRF4/MYC oncogenic axis, a critical survival pathway in these cancers.[7]

  • Synergistic Effects with Other Therapies: The targeted nature of T-5224 makes it a candidate for combination therapies. For instance, it has demonstrated synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib.[7]

The following diagram illustrates the signaling pathway inhibited by T-5224.

T5224_Mechanism_of_Action Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors, Stress) MAPK_Pathway MAPK Signaling Cascade (ERK, JNK, p38) Mitogenic_Stimuli->MAPK_Pathway c_Fos_c_Jun_Expression c-Fos/c-Jun Gene Expression MAPK_Pathway->c_Fos_c_Jun_Expression AP1_Complex Active AP-1 Complex (c-Fos/c-Jun) c_Fos_c_Jun_Expression->AP1_Complex DNA_Binding Binding to AP-1 Response Elements in DNA AP1_Complex->DNA_Binding Gene_Transcription Target Gene Transcription DNA_Binding->Gene_Transcription Cancer_Progression Cancer Progression (Invasion, Proliferation, Angiogenesis) Gene_Transcription->Cancer_Progression T5224 T-5224 (7-Chlorothieno[3,2-b]pyridine -6-carboxylic acid) T5224->DNA_Binding Inhibits

Caption: Mechanism of action of T-5224 in inhibiting cancer progression.

Experimental Protocols

The following protocols are foundational for investigating the effects of T-5224 in cancer cell models.

In Vitro Cell-Based Assays

Reagent Preparation:

  • T-5224 Stock Solution: Prepare a 10 mM stock solution of T-5224 in dimethyl sulfoxide (DMSO).[3] Store in aliquots at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: Cell Viability/Proliferation Assay (WST-8/MTS)

This assay determines the effect of T-5224 on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of T-5224 in complete medium. Remove the old medium from the wells and add 100 µL of the T-5224-containing medium or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. While some studies show no significant effect on proliferation in certain cell lines like HNSCC, others, such as multiple myeloma, demonstrate a dose-dependent inhibition.[6][7]

  • Assay: Add 10 µL of WST-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: In Vitro Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the ability of T-5224 to inhibit cancer cell invasion through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium at 37°C.

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium containing various concentrations of T-5224 or vehicle control.

  • Assay Setup: Remove the rehydration medium from the inserts. Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber. Add 1 x 10^5 cells in 200 µL of serum-free medium with T-5224 to the upper chamber.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Staining and Counting: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Analysis: Count the number of invading cells in several microscopic fields per insert. Compare the cell counts in T-5224-treated wells to the vehicle control.

Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to measure the enzymatic activity of MMP-2 and MMP-9, which are key targets of the AP-1 pathway.

  • Sample Preparation: Culture cells in serum-free medium with or without T-5224 for 24-48 hours. Collect the conditioned medium and centrifuge to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the conditioned medium using a BCA or Bradford assay.

  • Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing 0.1% gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.

  • Analysis: Quantify the band intensity using densitometry software. The bands for pro-MMP-9, pro-MMP-2, and active MMP-2 appear at approximately 92 kDa, 72 kDa, and 62 kDa, respectively.[6]

In Vivo Studies

The following provides a general framework for an in vivo study using T-5224 in a xenograft mouse model.

Protocol 4: Orthotopic Xenograft Model for Metastasis

This protocol is adapted from a study on HNSCC.[5][6]

  • Cell Line: Use a highly metastatic cancer cell line, such as HSC-3-M3 for oral cancer models.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Inject 1 x 10^6 cells in 50 µL of PBS into the target organ (e.g., the tongue for an oral cancer model).

  • Treatment Regimen: After tumor establishment (e.g., 1 week), randomize the mice into treatment and control groups.

    • Treatment Group: Administer T-5224 orally at a dose of 150 mg/kg daily.[5][6] A formulation can be prepared in a vehicle such as a mix of DMSO, PEG300, Tween80, and water.[4]

    • Control Group: Administer the vehicle solution.

  • Monitoring: Monitor tumor growth and the health of the animals for a predetermined period (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the study, euthanize the animals and resect the primary tumor and regional lymph nodes.

  • Metastasis Assessment: Fix the lymph nodes in formalin, embed in paraffin, and perform H&E staining to histologically assess for the presence of metastatic tumor cells.

  • Analysis: Compare the incidence of lymph node metastasis between the T-5224-treated and control groups.

The following diagram outlines the workflow for an in vivo metastasis study.

InVivo_Workflow Cell_Culture 1. Culture Metastatic Cancer Cells Implantation 2. Orthotopic Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumor Establishment Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration - T-5224 (150 mg/kg) - Vehicle Control Randomization->Treatment Monitoring 6. Monitor for 4 Weeks Treatment->Monitoring Endpoint 7. Euthanize and Harvest Tissues Monitoring->Endpoint Analysis 8. Histological Analysis of Lymph Nodes Endpoint->Analysis Conclusion 9. Compare Metastasis Rates Analysis->Conclusion

Caption: Workflow for an in vivo study of T-5224 on cancer metastasis.

Data Summary and Interpretation

The following table summarizes expected outcomes from the described assays based on published literature.

AssayCancer TypeExpected Outcome with T-5224 TreatmentReference
Cell Proliferation HNSCCNo significant effect on proliferation.[5][6]
Multiple MyelomaDose-dependent inhibition of proliferation and induction of apoptosis.[7]
Cell Invasion HNSCCSignificant, dose-dependent inhibition of invasion.[5][6]
MMP Activity HNSCCDecreased activity of MMP-2 and MMP-9.[5][6]
In Vivo Metastasis HNSCCSignificant reduction in lymph node metastasis.[5][6]

Conclusion and Future Directions

This compound (T-5224) is a valuable research tool for elucidating the role of the AP-1 transcription factor in cancer. Its specificity allows for the targeted investigation of AP-1-mediated pathways in vitro and in vivo. The protocols outlined in this guide provide a robust framework for assessing its anti-cancer properties, particularly its potent anti-metastatic effects.

Future research may focus on expanding the application of T-5224 to other cancer types where AP-1 is implicated, such as certain breast and colorectal cancers.[8] Furthermore, exploring rational combination therapies with other targeted agents or immunotherapies could unlock new therapeutic strategies for difficult-to-treat malignancies.

References

protocol for dissolving 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Protocol for the Dissolution of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Abstract

This compound is a heterocyclic compound within the thienopyridine class, a scaffold of significant interest in medicinal chemistry and drug development.[1] The compound's molecular structure, featuring both a hydrophobic thienopyridine core and an ionizable carboxylic acid group, presents specific challenges for achieving stable and homogenous solutions suitable for experimental assays. Improper dissolution can lead to precipitation, inaccurate concentration measurements, and ultimately, non-reproducible experimental results. This document provides a comprehensive, chemically-grounded protocol for the effective dissolution of this compound, designed for researchers in chemical biology and drug discovery. We will cover the preparation of high-concentration organic stock solutions and their subsequent dilution into aqueous buffers for final working concentrations.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 90690-94-1[2]
Molecular Formula C₈H₄ClNO₂S[2]
Molecular Weight 213.64 g/mol [2][3]
Appearance White to off-white solid (predicted)Inferred from related compounds
pKa Not empirically determined; estimated to be in the acidic range (3-5) typical for carboxylic acids.

Safety & Handling: While specific toxicity data for this exact compound is limited, structurally related molecules are known to be irritants.[3] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[2][4]

  • Disposal: Dispose of the compound and its solutions in accordance with local, regional, and national regulations.

The Chemistry of Dissolution: A Tale of Two Moieties

The solubility of this compound is governed by the interplay between its two main structural features: the large, aromatic thienopyridine ring system and the acidic carboxylic acid group.

  • The Aromatic Core: This part of the molecule is non-polar and hydrophobic, which limits its solubility in aqueous media.

  • The Carboxylic Acid Group: This is the key to manipulating solubility. Like most carboxylic acids, its charge state is pH-dependent.

The fundamental principle for dissolving this compound in aqueous solutions is to convert the carboxylic acid (R-COOH) into its conjugate base, the carboxylate anion (R-COO⁻), by increasing the pH. The resulting ionic charge makes the molecule significantly more polar and thus more soluble in water.[5][6]

Protonated R-COOH (Low Aqueous Solubility) Deprotonated R-COO⁻ + H⁺ (High Aqueous Solubility) Protonated->Deprotonated Deprotonated->Protonated Low_pH Low pH (e.g., < 4) High_pH High pH (e.g., > 7)

Figure 1: pH-dependent equilibrium governing solubility.

Protocol I: Preparation of High-Concentration Organic Stock Solutions

Due to the compound's limited intrinsic aqueous solubility, the standard procedure is to first prepare a concentrated stock solution in an organic solvent. Aprotic, polar solvents are the preferred choice.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The primary choice for most applications. It is a powerful solvent for many carboxylic acids due to its ability to act as a strong hydrogen bond acceptor.[7]

  • N,N-Dimethylformamide (DMF): A suitable alternative if DMSO is incompatible with the experimental system.[8]

Step-by-Step Methodology:

  • Aliquot Compound: In a chemical fume hood, carefully weigh the desired amount of this compound solid into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO or DMF to achieve the target stock concentration (e.g., 10-50 mM). It is advisable not to exceed 50 mM initially to ensure complete dissolution.

  • Facilitate Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, the following techniques can be applied sequentially:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solid aggregates.

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Caution: Do not overheat, as this may risk compound degradation.

  • Visual Confirmation: Inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, consider filtering the solution through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping vials in aluminum foil or using amber vials.

Protocol II: Preparation of Aqueous Working Solutions

This step involves diluting the organic stock solution into an aqueous buffer. This is the most common point of failure where precipitation can occur if not performed correctly.

Step-by-Step Methodology:

  • Prepare Buffer: Dispense the final volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, HEPES) into a sterile tube.

    • Causality Note: The pH of this buffer is critical. For this compound, a buffer with a pH of 7.4 or higher is strongly recommended to ensure the carboxylic acid is deprotonated and remains in its soluble, anionic form.[5][6]

  • Vortex and Dilute: While vigorously vortexing the tube of aqueous buffer, add the required volume of the organic stock solution drop-by-drop directly into the stirring liquid.

    • Causality Note: This technique, known as "diluting into a vortex," is crucial. It ensures the concentrated organic stock is rapidly dispersed, preventing localized high concentrations that would cause the compound to immediately precipitate out of the less favorable aqueous environment.

  • Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is as low as possible, ideally below 0.5%, to prevent solvent-induced artifacts in biological assays. Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments.

  • Final Inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the final working solution for clarity. It should be completely transparent.

Solid Solid Compound OrganicStock Primary Stock Solution (e.g., 20 mM in DMSO) Solid->OrganicStock Protocol I: Add DMSO, Vortex/Sonicate WorkingSolution Aqueous Working Solution (e.g., 20 µM in PBS, pH 7.4) OrganicStock->WorkingSolution Protocol II: Dilute dropwise into vortexing aqueous buffer

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various bioactive molecules and kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount[1][2].

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Section 1: Overview of the Synthetic Strategy

The most common and adaptable route to this compound involves a multi-step sequence starting from a substituted 2-chloropyridine. The core of this strategy is the construction of the fused thiophene ring via an intramolecular Thorpe-Ziegler cyclization, followed by functional group manipulations to install the required chloro and carboxylic acid moieties[3].

The general synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Deamination (Sandmeyer Reaction) cluster_3 Step 4: Selective Dechlorination cluster_4 Step 5: Saponification A 2,6-dichloronicotinonitrile C S-alkylated intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethyl thioglycolate B->C D Ethyl 3-amino-2,7-dichloro- thieno[3,2-b]pyridine-6-carboxylate C->D Base (e.g., NaOEt) Ethanol, Reflux E Ethyl 2,7-dichloro- thieno[3,2-b]pyridine-6-carboxylate D->E 1. NaNO2, H2SO4 2. H3PO2 F Ethyl 7-chloro- thieno[3,2-b]pyridine-6-carboxylate E->F H2, Pd/C Base (e.g., Et3N) G 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid (Target) F->G LiOH or NaOH THF/H2O

Caption: General Synthetic Pathway to the Target Compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low Yield in Thorpe-Ziegler Cyclization (Step 2)

  • Q: My cyclization of the S-alkylated intermediate (C) is giving a low yield of the desired thieno[3,2-b]pyridine (D). I'm observing a significant amount of starting material and some dark, tarry byproducts. What's going wrong?

    A: The Thorpe-Ziegler cyclization is a base-mediated intramolecular condensation between a nitrile and an active methylene group. Its success is highly sensitive to the reaction conditions. Here are the key parameters to investigate:

    • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the α-carbon to the ester. Sodium ethoxide (NaOEt) in ethanol is standard. Ensure you are using at least one full equivalent of freshly prepared or properly stored base. An old or partially decomposed base will be ineffective. Using a stronger base like sodium tert-butoxide may be attempted, but can sometimes promote side reactions.

    • Anhydrous Conditions: This reaction is extremely sensitive to water, which will quench the carbanion intermediate and can hydrolyze the nitrile and ester groups under the basic conditions, especially at reflux. Ensure your ethanol is absolute and all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: While reflux is typically required to drive the reaction to completion, excessive temperatures for prolonged periods can lead to decomposition and polymerization of reactants, resulting in the tar you're observing. Monitor the reaction by TLC and stop the heat as soon as the starting material is consumed.

    • Purity of Starting Material: The S-alkylated intermediate (C) must be pure. Impurities from Step 1, such as unreacted ethyl thioglycolate, can interfere with the cyclization. Purify the intermediate by column chromatography or recrystallization before proceeding.

Problem 2: Inefficient Deamination / Competing Side Reactions (Step 3)

  • Q: The Sandmeyer deamination of the 3-amino group is not working efficiently. My yield of (E) is poor, and I'm isolating products where the chloro groups have been substituted. How can I optimize this?

    A: The Sandmeyer reaction and related diazotization-dediazoniation processes require careful control of acidity and temperature to prevent the diazonium salt intermediate from decomposing or undergoing unwanted side reactions[4][5][6].

    • Diazotization Temperature: The formation of the diazonium salt by adding sodium nitrite (NaNO₂) to the substrate in strong acid (e.g., H₂SO₄ or HCl) is highly exothermic and must be performed at low temperatures, typically between 0 and 5 °C. A higher temperature will cause the diazonium salt to decompose prematurely, often leading to phenol formation if water is present.

    • Choice of Reducing Agent: For the replacement of the diazonium group with a hydrogen atom (hydrodediazoniation), hypophosphorous acid (H₃PO₂) is the reagent of choice. It acts as a reducing agent in a radical chain mechanism. Ensure the H₃PO₂ is of good quality.

    • Nucleophilic Substitution: The diazonium group is a powerful leaving group, activating the ring towards nucleophilic aromatic substitution (SₙAr). If your reaction medium contains nucleophiles (like excess chloride from HCl), you may see substitution reactions competing with the desired reduction. Using sulfuric acid for the diazotization can sometimes minimize this.

Problem 3: Non-Selective Dechlorination (Step 4)

  • Q: During the catalytic hydrogenation to remove the C2-chloro group, I am also losing the desired C7-chloro group, resulting in the fully dechlorinated thienopyridine. How can I achieve selectivity?

    A: Achieving selective dechlorination via catalytic hydrogenation depends on modulating the catalyst activity and substrate reactivity. The chlorine at the 2-position of the pyridine ring is generally more labile than the one on the thiophene ring.

    • Catalyst Choice and Loading: Use a standard catalyst like 10% Palladium on Carbon (Pd/C). A very high catalyst loading can lead to over-reduction. Start with a catalytic amount (e.g., 5-10 mol %).

    • Hydrogen Pressure: Perform the reaction under atmospheric pressure of hydrogen (e.g., using a balloon). High-pressure hydrogenation will almost certainly remove both chlorine atoms.

    • Reaction Time and Monitoring: This is the most critical parameter. The reaction must be meticulously monitored by TLC or LC-MS. As soon as the starting material (E) is consumed and the desired product (F) is the major component, the reaction must be stopped immediately by filtering off the catalyst. Letting it run longer will result in the loss of the second chlorine.

    • Base Additive: The HCl generated during the reaction can poison the catalyst. Adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the acid is crucial for maintaining catalyst activity and achieving a clean reaction.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Is it possible to introduce the carboxylic acid at the end of the synthesis? For example, by hydrolyzing the nitrile group on the starting material? A: While seemingly more direct, hydrolyzing the nitrile on the 2,6-dichloronicotinonitrile precursor to a carboxylic acid before building the thiophene ring is problematic. The resulting carboxylic acid group can interfere with subsequent reactions, particularly the base-mediated cyclization, by acting as an acid-base sink or leading to decarboxylation under harsh conditions. The current strategy of carrying an ester through the synthesis and performing the hydrolysis as the final step is generally more robust and higher-yielding.

  • Q: My final product, this compound, has low solubility. What is the best way to purify it? A: The final product is often a crystalline solid with limited solubility in many common organic solvents[2]. Purification can be challenging.

    • Recrystallization: If the crude purity is reasonably high (>85%), recrystallization is the preferred method. Try polar aprotic solvents like dioxane or mixtures such as ethanol/water or acetic acid/water.

    • Acid-Base Extraction: An alternative is to dissolve the crude material in a dilute aqueous base (like NaHCO₃ or Na₂CO₃), wash the aqueous layer with a solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the pure product by acidifying the aqueous layer with dilute HCl.

    • Chromatography: Column chromatography is difficult due to the low solubility and potential for streaking on silica gel. If necessary, a mobile phase containing a small amount of acetic acid or methanol in dichloromethane might be effective.

  • Q: How do I confirm the regiochemistry of the final product? A: Unambiguous characterization is essential.

    • ¹H NMR: The proton on the thiophene ring (at C-2 or C-3) and the protons on the pyridine ring (at C-2 and C-3) will have characteristic chemical shifts and coupling constants. Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of protons on the two fused rings.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the chloro and carboxyl groups, are diagnostic.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₄ClNO₂S)[7][8]. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will also be evident.

Section 4: Key Experimental Protocols

Protocol 1: Step 2 - Thorpe-Ziegler Cyclization

  • Under an inert atmosphere (N₂), dissolve the S-alkylated intermediate (C) (1.0 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature and neutralize carefully with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product (D), which can be purified by column chromatography.

Protocol 2: Step 5 - Saponification to Final Product

  • Dissolve the Ethyl 7-chloro-thieno[3,2-b]pyridine-6-carboxylate (F) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed (typically 4-12 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slow addition of 1M HCl.

  • The product will precipitate as a solid. Stir for 30 minutes in the cold.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product (G).

Section 5: Data Summary Table

The following table summarizes expected outcomes for the key synthetic steps under optimized conditions.

StepReactionKey ReagentsTypical YieldPurity (Crude)Notes
2 Thorpe-Ziegler CyclizationNaOEt, Absolute EtOH65-80%>85%Strict anhydrous conditions are critical for high yield.
3 Sandmeyer DeaminationNaNO₂, H₃PO₂50-65%>80%Maintain temperature below 5 °C during diazotization.
4 Selective DechlorinationH₂, 10% Pd/C, Et₃N70-85%>90%Must be stopped immediately upon consumption of starting material.
5 SaponificationLiOH, THF/H₂O90-98%>95%A clean reaction; purification is primarily removal of salts.

Section 6: Workflow Visualization

The following diagram provides a logical workflow for troubleshooting low yields in the critical chlorination step, should an alternative route involving chlorination of a 7-hydroxy precursor be employed.

Troubleshooting_Workflow start Low Yield in Chlorination Step (7-OH to 7-Cl) q1 Was the starting material (7-hydroxy compound) pure and dry? start->q1 a1_no Action: Repurify starting material. Ensure it is rigorously dried. q1->a1_no No q2 What chlorinating agent was used? q1->q2 Yes a1_no->q1 a1_yes Yes reagent_pocl3 POCl3 q2->reagent_pocl3 POCl3 reagent_other Oxalyl Chloride / DMF q2->reagent_other Other pocl3_q Was reaction run neat or with solvent? Was temperature controlled? reagent_pocl3->pocl3_q other_q Was Vilsmeier-Haack reagent formed in situ at 0 °C? reagent_other->other_q pocl3_a Action: Try running in a high-boiling inert solvent (e.g., toluene). Use dropwise addition of POCl3 at 0 °C before heating. pocl3_q->pocl3_a No / Unsure end Yield Improved pocl3_q->end Yes pocl3_a->pocl3_q other_a Action: Ensure slow, dropwise addition of oxalyl chloride to DMF at 0 °C before adding substrate. other_q->other_a No other_q->end Yes other_a->other_q

Caption: Troubleshooting Workflow for Chlorination Step.

References

Technical Support Center: Troubleshooting 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. This guide is structured to provide researchers, chemists, and formulation scientists with expert insights and practical solutions to the solubility challenges frequently encountered with this molecule. Our objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Profile

This compound (CAS: 90690-94-1) is a rigid, heterocyclic molecule whose structure dictates its solubility behavior. Its thienopyridine core is relatively lipophilic, while the carboxylic acid group provides a handle for pH-dependent aqueous solubility. The high melting point suggests strong crystal lattice energy, which the solvent must overcome for dissolution to occur.

Table 1: Key Physicochemical Properties and Their Implications

PropertyValue (or Estimate)Implication for Solubility
Molecular Weight 213.64 g/mol [1]Low to moderate; not the primary barrier to solubility.
pKa (Carboxylic Acid) ~3.0 - 4.0 (Predicted)The molecule's charge state is highly dependent on pH. It will be neutral and less water-soluble at pH < 3, and anionic (charged) and more water-soluble at pH > 5.[2][3]
logP ~2.5 - 3.0 (Predicted)Indicates a preference for a lipid environment over an aqueous one at low pH, suggesting poor intrinsic aqueous solubility but good potential for dissolution in organic solvents.
Melting Point >200 °C (Typical for class)High melting point often correlates with high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. This is a significant barrier to solubility.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility issues in a practical, question-and-answer format.

Q1: My compound will not dissolve in standard aqueous buffers like PBS (pH 7.4). Why is this happening, and what is the first step to fix it?

A1: The Causality - pH and the Carboxylate Salt

At pH 7.4, which is several units above the pKa of the carboxylic acid, the molecule should be deprotonated to its carboxylate form (-COO⁻). While this anion is inherently more water-soluble than the neutral acid, the strong intermolecular forces within the crystal lattice can still prevent it from dissolving readily.[2][5][6] The most effective initial strategy is to use a more extreme pH to force the formation of the highly soluble salt form before introducing it to your final buffer system.

Expert Protocol: pH-Mediated Solubilization

  • Prepare a Concentrated Stock in Base: Weigh your compound and add a minimal volume of a basic solution (e.g., 100 mM NaOH) to create a slurry. Do not add the full volume of buffer yet.

  • Facilitate Dissolution: Vortex and gently sonicate the slurry. The strongly basic environment will fully deprotonate the carboxylic acid, disrupting the crystal lattice and forming the sodium salt, which should dissolve to create a clear solution.

  • Dilute into Target Buffer: Once the stock solution is fully dissolved, add it dropwise into your final, vigorously stirring aqueous buffer (e.g., PBS) to reach the desired final concentration.

  • Final Check & Filtration: Observe the solution for any signs of precipitation (cloudiness). If it remains clear, filter it through a 0.22 µm syringe filter to remove any micro-precipitates that could cause issues later.

Troubleshooting Workflow: Aqueous Insolubility

G cluster_ph pH Adjustment Strategy cluster_cosolvent Co-Solvent Strategy start Start: Compound insoluble in PBS (pH 7.4) q_aqueous Is an entirely aqueous system required? start->q_aqueous ph_stock 1. Prepare 10-50 mM stock in 100 mM NaOH q_aqueous->ph_stock  Yes co_stock 1. Prepare concentrated stock in 100% DMSO or DMF q_aqueous->co_stock  No ph_sonicate 2. Vortex/Sonicate until fully dissolved ph_stock->ph_sonicate ph_dilute 3. Add dropwise into vortexing target buffer ph_sonicate->ph_dilute ph_check Precipitation? ph_dilute->ph_check success Success: Proceed with experiment ph_check->success No fail_high_conc Reduce final concentration or try co-solvent strategy ph_check->fail_high_conc Yes co_dilute 2. Add dropwise into vortexing target buffer co_stock->co_dilute co_check Final co-solvent % acceptable for assay? co_dilute->co_check co_check->success Yes fail_cosolvent Reduce stock concentration or explore formulation (e.g., cyclodextrins) co_check->fail_cosolvent No

Caption: Decision workflow for aqueous solubility issues.

Q2: I need to prepare a stock solution in an organic solvent. Which one is best, and are there any risks?

A2: The Causality - Solvent Polarity and Hydrogen Bonding

The ideal organic solvent must be polar enough to interact with the carboxylic acid and the heteroatoms, yet capable of solvating the lipophilic aromatic core. Polar aprotic solvents are typically the best choice.

Table 2: Organic Solvent Selection Guide

SolventPolarityRecommendation & Rationale
DMSO HighFirst Choice. Excellent ability to act as a hydrogen bond acceptor, effectively solvating the carboxylic acid proton and disrupting intermolecular H-bonds.
DMF HighGood Alternative. Similar mechanism to DMSO. Can be used if DMSO interferes with the downstream application.
Ethanol / Methanol MediumUse with Caution. Can dissolve the compound, but solubility may be limited. Risk: If heated in the presence of acid catalysts, there is a risk of esterifying the carboxylic acid.
Acetonitrile MediumModerate to Poor. Often insufficient for achieving high concentrations unless mixed with other solvents.[7]
DCM / Chloroform LowNot Recommended. These non-polar solvents are unable to effectively solvate the highly polar carboxylic acid group.

Expert Tip: For creating stock solutions for long-term storage, DMSO is superior. However, always ensure the final concentration of DMSO in your assay is below the tolerance level of your biological system (typically <0.5%).[4]

Q3: I successfully dissolved the compound, but it precipitated during my experiment or upon cooling. How can I prevent this?

A3: The Causality - Supersaturation and Nucleation

Heating a solution or using a strong solubilizing agent can create a thermodynamically unstable supersaturated solution. Any change, such as a temperature drop or the introduction of particulate matter (nucleation sites), can cause the compound to rapidly crash out of solution. The goal is to create a stable formulation.[8][9]

Formulation Strategies for Enhanced Stability:

  • Co-solvents: Maintaining a low percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help keep the compound solvated.[10][11][12]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility and preventing precipitation.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with the compound, effectively shielding it from the aqueous environment and dramatically increasing solubility.[14][15][16]

Workflow: Enhancing Long-Term Solution Stability

G cluster_invitro In-Vitro Strategies cluster_invivo In-Vivo / Formulation Strategies start Start: Compound precipitates from a seemingly clear solution q_assay Is the final formulation for an in-vitro or in-vivo experiment? start->q_assay invitro_cosolvent 1. Maintain low % of co-solvent (e.g., 1-5% DMSO) in final buffer q_assay->invitro_cosolvent  In-Vitro invivo_cyclodextrin 1. Screen for solubility enhancement with cyclodextrins (e.g., HP-β-CD) q_assay->invivo_cyclodextrin  In-Vivo invitro_surfactant 2. Add non-ionic surfactant (e.g., 0.01% Tween® 80) to final buffer invitro_cosolvent->invitro_surfactant invitro_filter 3. Filter final solution (0.22 µm) to remove nucleation sites invitro_surfactant->invitro_filter end_node Test formulation stability at relevant temperatures and time points invitro_filter->end_node invivo_lipid 2. Explore lipid-based formulations (e.g., SEDDS) invivo_cyclodextrin->invivo_lipid invivo_amorphous 3. Consider advanced methods like amorphous solid dispersions invivo_lipid->invivo_amorphous invivo_amorphous->end_node

Caption: Strategies for preventing compound precipitation.

References

Technical Support Center: Optimizing Derivatization of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the modification of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to optimize your reaction conditions and achieve your synthetic goals.

The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and the strategic derivatization of the 7-chloro and 6-carboxylic acid positions is crucial for modulating biological activity.[1] This guide will address the most common derivatization pathways: amide bond formation, esterification at the 6-position, and cross-coupling reactions at the 7-chloro position.

Part 1: Derivatization of the 6-Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for introducing a wide array of functional groups, primarily through amide and ester linkages.

Section 1.1: Amide Bond Formation - Troubleshooting & FAQs

Amide coupling is a cornerstone of medicinal chemistry, yet it is often plagued by issues of low yield and side reactions.[2]

Q1: My amide coupling reaction is showing low to no yield. What are the primary culprits?

A1: Low yields in amide bond formation with this compound can typically be traced back to several key factors:

  • Poor Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine.[2] Incomplete activation is a frequent issue.

  • Amine Basicity and Nucleophilicity: The pyridine nitrogen in the thienopyridine core reduces the overall electron density of the aromatic system, which can slightly increase the acidity of the carboxylic acid. More importantly, the nucleophilicity of the coupling amine partner is critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be particularly challenging.

  • Formation of a Stable Salt: An acid-base reaction between your carboxylic acid and the amine can form a stable ammonium carboxylate salt, which is unreactive under standard coupling conditions.[2]

  • Hydrolysis of Activated Intermediates: The presence of trace amounts of water can lead to the hydrolysis of your activated carboxylic acid species, reverting it to the starting material.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction outcome.

Troubleshooting Workflow for Low-Yield Amide Coupling

G start Low/No Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation Confirmed sub_activation Increase coupling reagent equivalents? Change to a more potent activator? (e.g., EDC/HOBt to HATU/COMU) check_activation->sub_activation check_conditions Evaluate Reaction Conditions check_amine->check_conditions Amine is Reactive sub_amine Increase amine equivalents? Use a stronger, non-nucleophilic base? (e.g., TEA to DIPEA/NMM) check_amine->sub_amine optimize Systematic Optimization check_conditions->optimize Conditions Appear Standard sub_conditions Ensure anhydrous solvent? Screen different solvents (e.g., DMF, DCM, MeCN)? Vary temperature? check_conditions->sub_conditions success Successful Coupling optimize->success Optimized Conditions Found

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q2: I am observing the formation of an unexpected side product. What could it be?

A2: A common side reaction, especially when using carbodiimide coupling reagents like EDC or DCC, is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges. The use of additives like HOBt or HOAt can suppress this side reaction by forming a more stable active ester.[3]

Q3: How do I choose the right coupling reagent for my specific amine?

A3: The choice of coupling reagent is critical and should be tailored to the properties of your amine.

Coupling Reagent ClassExamplesBest ForPotential Issues
Carbodiimides EDC, DCC, DICPrimary and less hindered secondary amines. Cost-effective for large scale.N-acylurea formation. DCC byproduct can be difficult to remove.[3]
Phosphonium Salts BOP, PyBOP, PyAOPSterically hindered amines and situations where racemization is a concern.Byproducts can be carcinogenic (for BOP).
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUA wide range of amines, including electron-deficient and sterically hindered ones. Fast reaction times.[2]Can react with the amine to form a guanidinium byproduct if not pre-activated with the acid.
Section 1.2: Protocol for Amide Coupling using HATU

This protocol is generally robust for a variety of amines, including those that may be less reactive.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Anhydrous Diethyl Ether

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous DMF.

  • Add DIPEA and stir for 5 minutes at room temperature.

  • Add HATU to the solution and stir for an additional 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Section 1.3: Esterification - Troubleshooting & FAQs

Q1: My esterification reaction is not going to completion. What should I try?

A1: Incomplete esterification can be due to several factors:

  • Steric Hindrance: If you are using a bulky alcohol, the reaction may be slow. Consider using a more powerful esterification method like the Yamaguchi or Shiina esterification.[4]

  • Reversibility: Fischer esterification (acid catalysis with excess alcohol) is a reversible reaction. To drive the reaction to completion, water must be removed, typically by azeotropic distillation with a Dean-Stark apparatus.

  • Deactivation: The pyridine nitrogen can be protonated by strong acids, potentially deactivating the system.

A reliable method for esterification, especially for more sensitive substrates, is the Steglich esterification using a carbodiimide and a catalytic amount of DMAP.[5]

Section 1.4: Protocol for Steglich Esterification

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.5 eq)

  • DCC or EDC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC) portion-wise and stir the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, proceed to the workup.

  • Wash the reaction mixture with 0.5 N HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Derivatization of the 7-Chloro Group

The chloro-substituent at the 7-position is an excellent handle for introducing diversity through various palladium-catalyzed cross-coupling reactions.

Section 2.1: Suzuki-Miyaura Coupling - Troubleshooting & FAQs

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[6]

Q1: My Suzuki-Miyaura reaction is giving low yields. What are the common issues?

A1: Low yields in Suzuki-Miyaura couplings with 7-chlorothienopyridines can arise from:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere.

  • Incorrect Base: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and catalyst system.[7]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines. Using a slight excess of the boronic acid can help mitigate this.

  • Poor Ligand Choice: The ligand plays a critical role in the catalytic cycle. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[8]

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents Use fresh boronic acid? Increase boronic acid equivalents (1.5-2.0)? Ensure base is anhydrous? check_reagents->sub_reagents check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst/Ligand Appropriate sub_catalyst Try a different Pd source (e.g., Pd(OAc)2, Pd2(dba)3)? Screen bulky phosphine ligands (e.g., SPhos, XPhos)? check_catalyst->sub_catalyst optimize Systematic Optimization check_conditions->optimize Conditions Standard sub_conditions Degas solvent thoroughly? Screen different bases (K2CO3, K3PO4, Cs2CO3)? Increase temperature? check_conditions->sub_conditions success High Yield Achieved optimize->success

Caption: Decision tree for troubleshooting Suzuki-Miyaura cross-coupling reactions.

Section 2.2: Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or a combination of a Pd source and ligand (e.g., Pd₂(dba)₃ and SPhos)

  • K₂CO₃ or K₃PO₄ (3.0 eq)

  • Dioxane/Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add the 7-chlorothienopyridine derivative, the boronic acid, the base, and the palladium catalyst/ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2.3: Other Cross-Coupling Reactions

The 7-chloro position is also amenable to other important C-C and C-N bond-forming reactions.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.[9][10][11]

  • Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the 7-position. The choice of palladium precursor and a bulky, electron-rich phosphine ligand is critical for success.[12][13][14][15][16]

Part 3: Purification and Characterization

Purification of thienopyridine derivatives can sometimes be challenging due to their polarity and potential for metal contamination from cross-coupling reactions.

Q1: I am having difficulty purifying my product. What are some tips?

A1:

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Adding a small amount of triethylamine to the eluent can help reduce tailing for basic compounds.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC is a powerful tool.

  • Metal Scavenging: After cross-coupling reactions, residual palladium can be removed by stirring the crude product solution with a silica-based metal scavenger or by washing with an aqueous solution of a chelating agent like thiourea.

By understanding the key parameters influencing these derivatization reactions and employing a systematic approach to troubleshooting, researchers can efficiently synthesize a diverse range of this compound derivatives for their drug discovery and development programs.

References

Technical Support Center: Purification of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The inherent challenges in handling and purifying this compound, owing to its polarity and potential for impurity carryover, necessitate a robust and well-understood purification strategy.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification challenges, it is crucial to understand the physicochemical properties of this compound. The presence of a carboxylic acid group confers acidic properties and introduces significant polarity, while the fused aromatic thienopyridine core contributes to its crystallinity and potential for π-π stacking interactions.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₄ClNO₂S[1]-
Molecular Weight 213.64 g/mol [1]-
Appearance Typically a white to off-white or pale-yellow solid.Color may indicate the presence of impurities.
pKa Estimated to be acidic due to the carboxylic acid group.Critical for pH-dependent solubility manipulations (acid-base extraction, pH-controlled precipitation).
Solubility Generally low solubility in non-polar organic solvents. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous base. A related compound, 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride, is soluble in water, methanol, ethanol, and DMSO, but insoluble in most other organic solvents.[2]Dictates the choice of solvents for recrystallization, chromatography, and extraction.
Thermal Stability Heteroaromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures.High temperatures during purification (e.g., distillation, high-heat recrystallization) should be approached with caution.

II. Purification Workflow Overview

A typical purification strategy for this compound, often synthesized via hydrolysis of its corresponding ester, involves a series of logical steps to remove specific types of impurities.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Cascade cluster_analysis Purity Analysis Start Crude Ester Intermediate Hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH in EtOH/H₂O) Start->Hydrolysis Workup Aqueous Workup (Acidification & Filtration) Hydrolysis->Workup Recrystallization Recrystallization (e.g., Ethanol/Water, Acetic Acid) Workup->Recrystallization Removes inorganic salts, unreacted base Chromatography Column Chromatography (If necessary) Recrystallization->Chromatography Removes closely related organic impurities Drying Drying under Vacuum Recrystallization->Drying If sufficient purity Chromatography->Drying Analysis Final Product Analysis (HPLC, NMR, LC-MS) Drying->Analysis End Pure 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Analysis->End

Caption: General purification workflow for this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Acidification/Precipitation 1. Incomplete Precipitation: The pH of the aqueous solution was not adjusted to the isoelectric point of the carboxylic acid, leaving a significant amount of the product dissolved as its carboxylate salt. 2. Excessive Washing: Washing the filtered solid with a solvent in which the product has some solubility (e.g., water, ethanol).1. Optimize pH: Carefully adjust the pH of the solution dropwise with a suitable acid (e.g., 1M HCl) to the point of maximum precipitation. Monitor the pH and turbidity. 2. Minimize Wash Volume: Wash the filter cake with a minimal amount of cold, non-solvent (e.g., cold deionized water) to remove residual inorganic salts.
Product is an Oil or Gummy Solid After Precipitation 1. Presence of Tarry Impurities: Byproducts from the synthesis, such as polymerization products, can inhibit crystallization. 2. Supersaturation: The solution was cooled too rapidly, or the concentration of the product is too high, leading to "oiling out" instead of crystallization.1. Pre-purification: Consider performing a charcoal treatment on the basic aqueous solution before acidification to remove colored and tarry impurities. 2. Controlled Precipitation: After acidification, stir the mixture for an extended period to encourage crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.
Recrystallization Fails to Improve Purity Significantly 1. Inappropriate Solvent System: The chosen solvent or solvent pair does not have a steep enough solubility curve (i.e., the compound is too soluble when cold or not soluble enough when hot). 2. Co-crystallization of Impurities: The impurities have very similar structures and solubilities to the desired product.1. Solvent Screening: Test a range of solvents and solvent pairs. Good candidates for polar carboxylic acids include ethanol/water, acetic acid/water, or dioxane.[3] 2. Alternative Purification: If recrystallization is ineffective, column chromatography is the next logical step.
Product Streaks on Normal Phase Silica Gel TLC/Column 1. High Polarity: The carboxylic acid group interacts very strongly with the acidic silica gel, leading to poor elution and band tailing.1. Modify Mobile Phase: Add a small amount of a polar modifier like acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase. This protonates the silica surface and the carboxylic acid, reducing strong interactions. 2. Use Reversed-Phase Chromatography: If streaking persists, switch to a C18 reversed-phase column with a mobile phase such as acetonitrile/water with a TFA or formic acid modifier.
Presence of Unidentified Peaks in NMR/LC-MS 1. Incomplete Hydrolysis: The starting ester is still present. 2. Side Reactions: Potential side reactions during synthesis could include decarboxylation (loss of COOH group) under harsh heating, or reactions with residual reagents. Impurities from related syntheses, such as in the production of Prasugrel, can include isomers or des-acetylated byproducts.[4][5]1. Check for Ester Signals: In the ¹H NMR, look for characteristic signals of the ester group (e.g., a singlet for a methyl ester around 3.8-4.0 ppm). If present, re-subject the material to hydrolysis conditions. 2. Structural Elucidation: Use techniques like 2D NMR and high-resolution mass spectrometry to identify the structure of the impurity. This can provide clues about its origin and how to remove it.

IV. Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A1: A persistent color often indicates the presence of trace aromatic impurities or degradation products. These are often highly conjugated and absorb visible light.

  • Causality: These impurities may arise from side reactions during the synthesis of the thienopyridine core or during the hydrolysis step, especially if excessive heat is applied.

  • Solution: A charcoal treatment is often effective. Dissolve the crude product in a suitable solvent (e.g., aqueous base), add a small amount of activated charcoal, stir or heat briefly, and then filter through celite to remove the charcoal. The product can then be precipitated by acidification. If this fails, column chromatography is the most effective method for removing colored impurities.

Q2: What is the best way to dry the purified this compound?

A2: Due to the potential for thermal degradation, it is best to avoid high-temperature oven drying. The recommended method is drying under high vacuum at a moderate temperature (e.g., 40-50 °C) in the presence of a desiccant like phosphorus pentoxide (P₂O₅). This will effectively remove residual water and volatile organic solvents without risking decarboxylation.

Q3: Can I use acid-catalyzed hydrolysis instead of base-catalyzed hydrolysis to prepare the carboxylic acid from its ester?

A3: While acid-catalyzed hydrolysis is a valid method for many esters, it can be problematic for this substrate. The pyridine nitrogen can be protonated under strongly acidic conditions, which can affect the reactivity of the ester. Additionally, the workup can be more complex. Base-catalyzed saponification is generally a cleaner and more reliable method for this class of compounds.[2]

Q4: How do I choose the right mobile phase for silica gel column chromatography?

A4: The key is to find a solvent system that provides a good retention factor (Rf) on a TLC plate, typically in the range of 0.2-0.4.

  • Starting Point: Begin with a relatively non-polar solvent system like a mixture of hexanes and ethyl acetate.

  • Increasing Polarity: Due to the high polarity of the carboxylic acid, you will likely need to add a more polar solvent. A common gradient is to start with a dichloromethane/methanol mixture (e.g., 98:2) and gradually increase the percentage of methanol.

  • Reducing Tailing: As mentioned in the troubleshooting guide, adding a small amount of acetic or formic acid to the mobile phase is crucial to obtain sharp, well-defined bands.

V. Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation and Recrystallization

This protocol is suitable for purifying the crude product obtained after the hydrolysis of a corresponding ester.

  • Dissolution: Dissolve the crude this compound in a minimal amount of 1M aqueous sodium hydroxide (NaOH) solution with stirring. Ensure all solids are dissolved.

  • (Optional) Charcoal Treatment: If the solution is highly colored, add a small amount of activated charcoal (approx. 5-10% by weight of the crude product). Stir for 15-30 minutes at room temperature.

  • Filtration: Filter the solution through a pad of celite to remove the charcoal or any insoluble impurities. Wash the celite pad with a small amount of deionized water.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH and continue adding acid until the pH is approximately 3-4, or until no further precipitation is observed.

  • Digestion: Continue stirring the resulting slurry in the ice bath for at least 30 minutes to allow for complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold deionized water, followed by a small volume of a non-polar solvent like hexanes to aid in drying.

  • Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture or an acetic acid/water mixture) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under high vacuum at 40-50 °C.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended when recrystallization is insufficient to remove closely related impurities.

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane/methanol. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Loading: Carefully load the sample onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol). A small amount of acetic acid (0.5-1%) should be included in the mobile phase throughout the elution to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product: The resulting solid should be dried under high vacuum to remove any residual solvents.

VI. References

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6063-6068.

  • Pharmaffiliates. (n.d.). Prasugrel-impurities. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from --INVALID-LINK--

  • SynZeal. (n.d.). Prasugrel EP Impurity B. Retrieved from --INVALID-LINK--

  • BenchChem. (2023). Buy 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. Retrieved from --INVALID-LINK--

  • Veeprho. (n.d.). Prasugrel Impurity 7 (HCl Salt). Retrieved from --INVALID-LINK--

  • Google Patents. (2000). Synthesis of pharmaceutically useful pyridine derivatives. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Thieno[3,2-b]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (1986). 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (2011). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-Chlorothieno[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • TOKU-E. (n.d.). Solubility Data Resource. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Allbio pharm Co., Ltd. (n.d.). THIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Chlorothieno[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 69627-03-8|7-Chlorothieno[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 7-Chlorothieno[3,2-b]pyridine-6-carbonitrile. Retrieved from --INVALID-LINK--

  • Molecules. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • Molecules. (2015). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from --INVALID-LINK--

  • Applied and Environmental Microbiology. (2006). Pyridine-2,6-Bis(Thiocarboxylic Acid) Produced by Pseudomonas stutzeri KC Reduces and Precipitates Selenium and Tellurium Oxyanions. Retrieved from --INVALID-LINK--

References

preventing degradation of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preventing Degradation in Solution

Welcome to the technical support center for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS 90690-94-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments and ensure the integrity of your compound in solution.

The stability of this molecule is paramount for reproducible results, whether it's in a screening assay, a synthetic reaction, or long-term storage. Degradation can lead to decreased potency, altered biological activity, and misleading data. This document addresses the most common stability challenges and provides actionable troubleshooting strategies.

Quick Troubleshooting FAQs

Q1: My stock solution in DMSO turned a slight yellow color after a week at room temperature. What is happening?

A1: Yellowing often indicates degradation. The likely culprits are a combination of light exposure (photodegradation) and ambient temperature. The fused thienopyridine ring system can be susceptible to photo-oxidation.[1][2][3] Immediate Action: Store your DMSO stock solutions in amber vials at -20°C or -80°C and minimize exposure to light during handling.[4][5]

Q2: I'm seeing a new, more polar peak in my HPLC analysis after leaving my compound in an aqueous buffer (pH 8) overnight. What is it?

A2: This is characteristic of hydrolysis, where the chlorine atom on the pyridine ring is displaced by a hydroxide ion, forming 7-Hydroxythieno[3,2-b]pyridine-6-carboxylic acid. The pyridine ring, especially with the electron-withdrawing thieno- and carboxylic acid groups, is activated towards nucleophilic aromatic substitution, a process that is often accelerated under basic conditions.[6]

Q3: I'm performing a reaction at an elevated temperature (e.g., >80°C) and my yield is low, with evidence of gas evolution. What degradation is occurring?

A3: You are likely observing thermal decarboxylation, where the carboxylic acid group is lost as CO₂ gas.[7][8] Aromatic carboxylic acids can undergo decarboxylation when heated, and this process can sometimes be facilitated in polar solvents or by the presence of trace acids/bases.[7][9]

Q4: Can I store my compound in methanol or ethanol?

A4: It is not recommended for long-term storage. Alcohols can act as nucleophiles, potentially leading to a slow solvolysis reaction where the chlorine atom is replaced by a methoxy or ethoxy group, respectively. While slower than hydrolysis, this can become significant over time, especially if the solution is not stored at low temperatures.

In-Depth Troubleshooting & Mechanistic Insights

Understanding the "why" behind degradation is key to preventing it. The structure of this compound has three key features that influence its stability: the chloro-pyridine moiety, the carboxylic acid, and the fused thienopyridine core.

Issue 1: Hydrolysis and Nucleophilic Substitution

The C-Cl bond on the pyridine ring is the most common site of degradation in aqueous or nucleophilic solutions.

  • Mechanism: The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. This effect activates the chlorine atom as a leaving group. In aqueous solutions, particularly at neutral to basic pH, hydroxide ions (OH⁻) can attack the carbon atom bearing the chlorine, leading to its substitution and the formation of the corresponding hydroxy derivative.[6]

  • Causality: The rate of hydrolysis is highly pH-dependent. At acidic pH, the pyridine nitrogen is protonated, further increasing the ring's electrophilicity and accelerating the rate of nucleophilic attack. At basic pH, the concentration of the hydroxide nucleophile is higher, also accelerating the reaction.

  • Prevention Strategy:

    • Prepare aqueous solutions fresh for immediate use.

    • If aqueous storage is unavoidable, use a slightly acidic buffer (e.g., pH 4-5) and store at 2-8°C for no more than 24-48 hours.

    • Avoid basic buffers (pH > 7.5) for any extended period.

    • For non-aqueous reactions, rigorously dry all solvents and reagents to prevent hydrolysis from trace water.

Issue 2: Thermal Degradation (Decarboxylation)

The carboxylic acid group is susceptible to removal at elevated temperatures.

  • Mechanism: Thermal decarboxylation involves the loss of the carboxyl group as carbon dioxide (CO₂).[7][8] While simple benzoic acid requires very high temperatures to decarboxylate, the stability of heterocyclic carboxylic acids can vary. The reaction can proceed through an ionic or a radical pathway, often facilitated by the solvent.[7]

  • Causality: High temperatures provide the activation energy needed to break the C-C bond between the ring and the carboxyl group. This is a common issue in synthetic reactions run at reflux or in analytical techniques like gas chromatography if derivatization is not performed.

  • Prevention Strategy:

    • Avoid unnecessary heating of the compound, both in solid form and in solution.

    • If a reaction requires heat, perform a time-course study to find the minimum time needed for product formation to limit degradation.

    • Consider alternative, lower-temperature synthetic methods if significant decarboxylation is observed.

Issue 3: Photodegradation

The aromatic, heterocyclic ring system can absorb UV light, leading to photochemical reactions.

  • Mechanism: Absorption of UV radiation can excite the molecule to a higher energy state, making it more reactive. This can lead to complex degradation pathways, including oxidation or cleavage of the heterocyclic rings.[1][2][10] The presence of nitrogen atoms in the ring system can influence the rate and pathway of photodegradation.[1][2][3]

  • Causality: Exposure to ambient laboratory light, and especially direct sunlight, provides the energy for these reactions. The process can be accelerated by photosensitizers or reactive oxygen species in the solution.

  • Prevention Strategy:

    • Handle the solid compound and its solutions under amber or low-intensity light.

    • Store all solutions in amber vials or plates wrapped in foil.[5]

    • When working on a lab bench for extended periods, cover the solutions.

Logical Workflow for Troubleshooting Degradation

The following diagram outlines a systematic approach to identifying and solving stability problems.

G cluster_0 Start: Degradation Observed cluster_1 Analysis & Identification cluster_2 Diagnosis Pathways cluster_3 Solution & Mitigation start Observe Unexpected Peak(s) or Color Change lcms Analyze by LC-MS to Determine Mass start->lcms mass_check Compare Mass to Potential Degradants lcms->mass_check nmr Isolate & Analyze by NMR (if necessary) hydrolysis Mass = M+OH-Cl (Hydrolysis) mass_check->hydrolysis Aqueous Buffer? decarbox Mass = M-CO2 (Decarboxylation) mass_check->decarbox High Temp Reaction? other Other Degradant (e.g., Photodegradation, Solvolysis) mass_check->other Other Conditions? sol_hydro Control pH (4-5) Use Fresh Solutions Store Cold (2-8°C) hydrolysis->sol_hydro sol_decarbox Reduce Temperature Minimize Reaction Time decarbox->sol_decarbox sol_other Protect from Light Use Inert Solvent (DMSO) Store Frozen (-20°C) other->sol_other

Caption: A decision tree for troubleshooting the degradation of this compound.

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation and Storage of Stock Solutions

This protocol minimizes degradation during routine storage.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the primary solvent for long-term storage.

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the solid compound directly into the vial. Handle the solid in a low-light environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 30-37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.[11]

  • Storage: Immediately place the aliquots in a -20°C or, preferably, a -80°C freezer. Ensure containers are properly sealed to prevent water absorption by the DMSO.[4][11]

  • Quality Control: After initial preparation, run an HPLC or LC-MS analysis to establish a baseline purity (t=0). Re-analyze an aliquot after a set period (e.g., 3-6 months) to confirm stability under your storage conditions.

Table 1: Recommended Storage Conditions
SolventTemperatureMax. DurationKey Considerations
Solid Powder 2-8°C> 1 yearStore in the dark, under inert gas (Argon or N₂).[12]
DMSO -20°C to -80°C> 6 monthsRecommended. Use anhydrous DMSO, protect from light, aliquot to avoid freeze-thaw.[4][11]
Aqueous Buffer (pH 4-5) 2-8°C< 48 hoursShort-term only. Prone to hydrolysis. Prepare fresh.
Aqueous Buffer (pH > 7) 2-8°C< 8 hoursNot recommended. High risk of rapid hydrolysis.
Methanol / Ethanol -20°C< 1 monthRisk of solvolysis. Use only if experimentally required.
Protocol 2: Forced Degradation Study (for Analytical Method Validation)

This protocol is used to intentionally degrade the compound to identify potential degradants and ensure your analytical method (e.g., HPLC) can separate them from the parent compound.

  • Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one solution, add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: To a second solution, add 1 M NaOH to a final concentration of 0.1 M. Leave at room temperature for 1-4 hours, monitoring frequently.

  • Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Leave at room temperature for 8-24 hours, protected from light.

  • Thermal Degradation: Heat a fourth solution at 80°C for 24-48 hours, protected from light.

  • Photodegradation: Expose the fifth solution to direct, intense light (e.g., a photostability chamber with UV and visible light) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples by a high-resolution HPLC-UV/MS method to identify and quantify the parent peak and any new degradation peaks.

Potential Degradation Pathways Diagram

G cluster_0 Degradation Products Parent 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid Hydrolysis 7-Hydroxythieno[3,2-b]pyridine- 6-carboxylic acid Parent->Hydrolysis H₂O / OH⁻ (pH dependent) Decarbox 7-Chlorothieno[3,2-b]pyridine Parent->Decarbox Heat (Δ) (-CO₂) Photo_Ox Oxidized/Ring-Opened Products Parent->Photo_Ox Light (hν) / O₂

Caption: Key degradation pathways for the target compound in solution.

By understanding these principles and implementing these protocols, you can significantly improve the reliability and reproducibility of your experiments involving this compound.

References

Technical Support Center: Addressing Off-Target Effects of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid and its Analogs in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing thieno[3,2-b]pyridine derivatives. This document provides in-depth guidance on a critical, yet often overlooked, aspect of in-vitro and in-vivo research: the identification and mitigation of off-target effects. While we will use 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid as a reference compound, the principles and methodologies discussed here are broadly applicable to novel small molecules where the full biological activity profile is yet to be characterized.

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with various analogs showing promise as antitumor agents, kinase inhibitors, and antivirals.[1][2][3] However, like most small molecules, they can interact with multiple unintended biological targets. These off-target interactions are a significant source of experimental artifacts, leading to misinterpretation of data and costly failures in later stages of drug development.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, might encounter. Our goal is to equip you with the conceptual framework and practical protocols to ensure the data you generate is robust, reproducible, and correctly interpreted.

Part 1: Foundational Concepts & Initial Queries

This section addresses common initial questions about the compound class and the importance of off-target assessment.

Q1: I have obtained this compound for my screening campaign. What is its known biological target?

As of this writing, this compound (CAS No. 90690-94-1) is primarily available as a chemical building block for synthesis.[6][7] While the broader thieno[3,2-b]pyridine class is known to target various proteins, including VEGFR-2 and viral DNA polymerases, this specific analog does not have a well-documented, validated biological target in public literature.[1][2]

Therefore, it should be treated as a novel chemical entity. When you observe a biological effect in your assays, the primary scientific challenge is to prove that this effect is mediated by the intended target (if you have one hypothesized) and not by an unknown off-target.

Q2: Why is it so critical to investigate off-target effects early in my research?

The core reasons for early-stage off-target profiling are:

  • Data Integrity: To ensure the observed phenotype is a direct result of modulating your target of interest.

  • Resource Optimization: To avoid wasting time and resources on a compound whose desired effect is actually due to an off-target interaction that may not be therapeutically relevant or could have undesirable side effects.[5]

  • Safety & Toxicity Prediction: Early identification of interactions with proteins linked to adverse effects (e.g., hERG, CYPs) can prevent late-stage failures.[9]

Part 2: Troubleshooting Common Experimental Scenarios

This section provides structured guidance for interpreting and resolving specific issues that may arise during your experiments.

Q3: My compound is active in my cell-based assay (e.g., inhibits cancer cell growth), but shows no activity against my purified target protein in a biochemical assay. What's happening?

This is a classic conundrum that strongly suggests the involvement of off-target effects or other confounding factors. The cellular phenotype you observe may be real, but it is likely not caused by direct inhibition of your primary target.

Causality-Driven Troubleshooting Steps:

  • Rule out Compound-Specific Issues:

    • Cellular Permeability: Is the compound getting into the cell? (Perform LC-MS analysis on cell lysates).

    • Metabolic Activation: Is a metabolite of your compound the active species? (Incubate the compound with liver microsomes and test the resulting mixture in your biochemical assay).

    • Assay Interference: Does the compound interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition)? (Run assay controls without the enzyme/target).

  • Investigate Off-Target Mechanisms:

    • If the above are ruled out, the most probable cause is that your compound is hitting one or more different targets within the cell, leading to the observed phenotype.

Below is a workflow to systematically diagnose this issue.

G cluster_0 Phase 1: Compound & Assay Integrity Checks cluster_1 Phase 2: Off-Target Hypothesis Testing start Discrepancy Observed: Cellular Activity (+) Biochemical Activity (-) permeability 1. Test Cellular Permeability (LC-MS on Lysate) start->permeability metabolism 2. Test for Metabolic Activation (Microsome Assay) permeability->metabolism Permeable interference 3. Check for Assay Interference (Promiscuity Assays) metabolism->interference Not a pro-drug profiling 4. Broad Off-Target Profiling (e.g., Kinase Panel) interference->profiling No interference chempro 5. Unbiased Target ID (e.g., Chemical Proteomics) profiling->chempro inactive_analog 6. Synthesize & Test Inactive Analog (Does it lack cellular activity?) chempro->inactive_analog conclusion Conclusion: Phenotype is likely driven by an off-target. inactive_analog->conclusion

Caption: Troubleshooting workflow for discrepant assay results.

Q4: I'm observing significant cytotoxicity at concentrations where I expect specific target engagement. How can I determine if this is an on-target or off-target effect?

This is a critical question for determining a compound's therapeutic window. High toxicity can be caused by hitting the intended target too hard (on-target toxicity) or by engaging other essential proteins (off-target toxicity).[4]

Protocol for Deconvoluting Toxicity:

  • Establish a Potency Correlation:

    • Objective: Determine if the potency of toxicity correlates with the potency of on-target inhibition.

    • Method:

      • Synthesize or acquire 3-5 structural analogs of your compound with a range of potencies against your primary target (e.g., 10x more potent, 1x, 10x less potent, >100x less potent/inactive).

      • For each analog, determine the IC50 (for target inhibition) and the CC50 (for cytotoxicity) in the same cell line.

      • Plot log(IC50) vs. log(CC50).

    • Interpretation:

      • Strong Correlation (linear relationship): Suggests the toxicity is likely on-target . The cellular machinery cannot tolerate high levels of inhibition of your target.

      • No Correlation (scattered plot): Strongly suggests the toxicity is off-target . The structural features causing toxicity are different from those required for binding to your primary target.

  • Target Knockdown/Knockout Validation:

    • Objective: To see if removing the primary target rescues the cells from compound-induced toxicity.

    • Method:

      • Use CRISPR or shRNA to create a stable knockout or knockdown of your target protein in the cell line of interest.

      • Confirm the reduction of protein expression via Western Blot or qPCR.

      • Treat both the wild-type and the knockdown/knockout cells with your compound at various concentrations.

    • Interpretation:

      • Knockdown/out cells are resistant: The toxicity is on-target .

      • Knockdown/out cells are still sensitive: The toxicity is off-target .

Part 3: Proactive Strategies for Off-Target Identification

Instead of waiting for problems to arise, a proactive approach to identifying off-targets is a hallmark of robust research.

Q5: What methods are available to proactively screen my compound for off-target interactions?

A variety of methods exist, ranging from computational prediction to broad experimental screens. The choice depends on your budget, resources, and the stage of your project.[8][10]

Technology PlatformPrincipleProsCons
In-Silico / Computational Uses ligand shape/pharmacophore similarity to predict binding to a database of known protein structures.[4]Fast, inexpensive, provides a list of potential hits to test experimentally.Predictive only; high false-positive rate; may miss novel binding pockets.
Focused Panel Screening In-vitro biochemical or binding assays against a panel of related proteins (e.g., KinomeScan, GPCR panels).Highly quantitative (Ki/Kd values); provides specific hit information.Biased towards known target families; can be expensive; may miss unexpected targets.
Cell Microarray Screening Expresses thousands of human membrane/secreted proteins on cells and measures compound binding.[5][10]Unbiased within the surfaceome/secretome; low false-positive rate; biologically relevant context.Does not screen against intracellular proteins; primarily for binding, not function.
Chemical Proteomics Uses an affinity probe version of the compound to 'pull down' binding partners from cell lysates, identified by mass spectrometry.[8]Unbiased proteome-wide screen; identifies direct binding partners in a complex biological sample.Requires synthesis of a functionalized probe; can be technically complex.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding across the proteome.[8]Label-free (uses the unmodified compound); confirms target engagement in live cells/lysates.Technically demanding; data analysis is complex; less sensitive for weak binders.
Q6: Can you provide a general protocol for a critical control experiment: using an inactive analog?

The use of a structurally similar but biologically inactive control compound is one of the most powerful and cost-effective ways to validate that a cellular phenotype is due to a specific interaction.

Protocol: Inactive Analog Control Experiment

  • Objective: To differentiate a specific biological response from non-specific or off-target effects.

  • Step 1: Design and Synthesis of the Inactive Analog.

    • Identify the Key Interaction Point: Based on known structure-activity relationships (SAR) for the thieno[3,2-b]pyridine class or your own analog series, identify a functional group believed to be critical for binding to the target. For example, a hydrogen bond donor/acceptor.

    • Introduce a "Blocking" Modification: Modify this group in a way that is sterically or electronically unfavorable for binding, while keeping the overall molecular properties (molecular weight, logP, solubility) as similar as possible. A common strategy is to methylate a key hydroxyl or amine group.

    • Synthesize and Purify: Synthesize the designed analog and ensure its purity (>98%) via HPLC and confirm its structure by NMR and Mass Spectrometry.

  • Step 2: Validation of Inactivity.

    • Test the analog in your primary biochemical assay against the purified target protein.

    • The analog should be significantly less active (ideally >100-fold higher IC50) than your active compound to be considered a valid negative control.

  • Step 3: Cellular Assay Comparison.

    • Run your primary cell-based assay using both the active compound and the inactive analog side-by-side, across the same concentration range.

    • Expected Outcome for a Specific Effect: The active compound elicits the phenotype (e.g., cell death, pathway modulation) in a dose-dependent manner. The inactive analog shows no effect at the same concentrations.

    • Red Flag Outcome: If both the active and inactive analogs produce the same cellular phenotype, it is highly likely that the effect is non-specific or due to an off-target that recognizes both compounds.

Below is a workflow illustrating a comprehensive strategy for identifying and validating off-targets.

G cluster_0 Phase 1: Unbiased Hit Finding cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Confirmation start Start with Active Compound (e.g., 7-Cl-Thienopyridine) insilico 1. In-Silico Screening (Predict potential off-targets) start->insilico proteomics 2. Proteome-Wide Screen (e.g., CETSA or Affinity Pulldown) insilico->proteomics Generates hypotheses biochem_val 3. Biochemical Validation (Test binding/activity against purified putative off-targets) proteomics->biochem_val Identifies direct binders inactive_analog 4. Inactive Analog Control (Does it fail to bind off-targets?) biochem_val->inactive_analog Confirms direct interaction knockdown 5. Target Knockdown (CRISPR/siRNA) (Does knocking down the off-target phenocopy or block the effect?) inactive_analog->knockdown Confirms specificity orthogonal 6. Orthogonal Cellular Assay (Confirm engagement of off-target pathway, e.g., downstream signaling) knockdown->orthogonal conclusion Validated Off-Target Profile orthogonal->conclusion

Caption: A comprehensive workflow for off-target identification.

This guide provides a starting point for rigorously characterizing novel compounds like this compound. By anticipating and systematically investigating off-target effects, you significantly increase the quality and reliability of your research.

References

Technical Support Center: Refining Analytical Methods for 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimental analysis. Our goal is to equip you with the expertise to develop and validate robust analytical methods for this compound.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your analytical work.

Q1: What are the primary analytical techniques recommended for the quantification of this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and robust method. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1]

Q2: What are the key chemical properties of this compound to consider for method development?

A2: this compound is a heterocyclic compound containing a carboxylic acid group, a pyridine ring, and a thiophene ring with a chlorine substituent.[2] Its aromatic nature makes it suitable for UV detection. The carboxylic acid moiety means its ionization, and therefore retention in reversed-phase HPLC, will be pH-dependent. The presence of chlorine and sulfur atoms can be useful for mass spectrometric detection.

Q3: What are the initial steps for developing an HPLC method for this compound?

A3: A good starting point is to use a reversed-phase C18 column.[3] The mobile phase will typically consist of an aqueous component with an organic modifier like acetonitrile or methanol. Due to the carboxylic acid group, acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) is crucial to suppress ionization and achieve good peak shape.[3][4] Initial experiments should focus on optimizing the mobile phase composition to achieve a suitable retention time and resolution from potential impurities.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Chromatography Issues

Q4: I am observing poor peak shape (tailing or fronting) for my analyte. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue with acidic compounds like this compound. Here’s a systematic approach to troubleshoot:

  • Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica-based column packing.

    • Solution: Ensure the mobile phase pH is low enough (typically 2.5-3.5) to keep the carboxylic acid protonated. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid is essential.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Accumulation of strongly retained compounds can affect peak shape.[5]

    • Solution: Implement a robust column washing procedure after each analytical run.

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time instability can compromise the reliability of your data. Consider the following factors:[6]

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degassing the mobile phase is critical to prevent bubble formation in the pump.[7][8]

  • Column Temperature: Fluctuations in ambient temperature can affect retention.

    • Solution: Use a column oven to maintain a constant temperature.[7]

  • Pump Performance: Issues with the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check for leaks in the system and ensure the pump seals and check valves are functioning correctly.[6][9]

Q6: I'm experiencing an unstable baseline (drift, noise, or wander). How can I stabilize it?

A6: A stable baseline is crucial for accurate quantification. Here are common causes and solutions:[5][7]

  • Baseline Drift: Often caused by changes in mobile phase composition or temperature, or column contamination.[7]

    • Solution: Ensure proper mobile phase preparation and temperature control. A thorough column wash may be necessary.

  • Baseline Noise: Can be caused by dissolved gases in the mobile phase, a failing detector lamp, or air bubbles in the system.[7]

    • Solution: Degas the mobile phase, check the detector lamp's lifespan, and purge the system to remove air bubbles.

  • Baseline Wander: Slow, irregular fluctuations can be due to environmental factors.[5]

    • Solution: Ensure the HPLC system is not placed near drafts or in direct sunlight.

Sample Preparation Issues

Q7: What is a good starting point for sample preparation when analyzing this compound in plasma?

A7: For plasma samples, protein precipitation is a straightforward and effective initial approach.

  • Method: Add a 3:1 or 4:1 volume of cold acetonitrile to your plasma sample. Vortex thoroughly to precipitate the proteins. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes. The resulting supernatant can then be injected into the LC-MS/MS system.[10]

Q8: I am seeing low recovery of my analyte after sample preparation. What can I do?

A8: Low recovery can be due to several factors. Consider these optimization steps:

  • Precipitation Solvent: While acetonitrile is common, methanol or a mixture of organic solvents might provide better recovery for your specific analyte.

  • pH Adjustment: The pH of the sample before protein precipitation can influence the recovery of acidic compounds. Experiment with slight acidification of the plasma sample before adding the organic solvent.

  • Alternative Techniques: If protein precipitation continues to yield low recovery, consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples and potentially higher recovery.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical HPLC-UV analysis. This protocol should be validated according to ICH guidelines.[11][12][13][14][15]

Protocol 1: HPLC-UV Method for Quantification

1. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher purity)

  • Ultrapure water

  • This compound reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water (v/v)

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v)

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (This should be optimized by running a UV scan of the analyte)

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.[3]

6. Method Validation:

  • Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R2) guidelines.[11][12][13][14][15]

Data Presentation

Parameter Typical Value/Range Notes
Retention Time 5 - 8 minutesHighly dependent on the specific column and mobile phase composition.
UV λmax ~254 nmConfirm with a UV scan of the pure compound.
Linearity (R²) > 0.999For the calibration curve.
LOD Analyte and system dependentTypically in the low ng/mL range for UV.
LOQ Analyte and system dependentTypically in the mid-to-high ng/mL range for UV.

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation Analyte_Properties Analyte Properties (pKa, logP, UV spectrum) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase Selection (ACN/Water + Acid) Column_Selection->Mobile_Phase Gradient_Optimization Gradient Optimization Mobile_Phase->Gradient_Optimization Flow_Rate Flow Rate Adjustment Gradient_Optimization->Flow_Rate Temperature_Control Temperature Control Flow_Rate->Temperature_Control Specificity Specificity Temperature_Control->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness

Caption: A typical workflow for developing a robust HPLC method.

Troubleshooting Logic for Poor Peak Shape

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_pH Is Mobile Phase pH 2.5-3.5? Start->Check_pH Adjust_pH Adjust pH with Formic/Phosphoric Acid Check_pH->Adjust_pH No Check_Concentration Is Sample Concentration Too High? Check_pH->Check_Concentration Yes Adjust_pH->Start Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Yes Check_Column_History Is Column Old or Contaminated? Check_Concentration->Check_Column_History No Dilute_Sample->Start Wash_Column Wash Column with Strong Solvent Check_Column_History->Wash_Column Yes Good_Peak Good Peak Shape Check_Column_History->Good_Peak No Wash_Column->Start Replace_Column Replace Column Wash_Column->Replace_Column If washing fails Replace_Column->Start

Caption: A logical approach to troubleshooting poor peak shape.

References

Technical Support Center: Overcoming Resistance to Thieno[3,2-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TPYR-TSG-2026-01

Version: 1.0

Introduction

Welcome to the technical support center for thieno[3,2-b]pyridine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising class of kinase inhibitors in their experiments. The thieno[3,2-b]pyridine scaffold serves as a versatile backbone for potent and selective inhibitors targeting a range of protein kinases crucial in oncogenesis and other disease states.[1][2]

A prominent example from this class is Sitravatinib , a multi-kinase inhibitor targeting TAM family kinases (TYRO3, AXL, MerTK), VEGFR, PDGFR, KIT, and RET.[3][4] A key application of sitravatinib has been in overcoming resistance to other cancer therapies, particularly immune checkpoint inhibitors and anti-angiogenic agents.[3][4][5] However, as with any targeted therapy, the emergence of resistance is a critical challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome resistance phenomena encountered during your research with thieno[3,2-b]pyridine-based inhibitors.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Reduced Inhibitor Efficacy in Previously Sensitive Cell Lines

You've observed a decrease in the potency of your thieno[3,2-b]pyridine-based inhibitor (e.g., sitravatinib) in a cell line that was previously sensitive. This may manifest as an increased IC50 value in cell viability assays.

Potential Causes and Investigative Strategies:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited target. For multi-kinase inhibitors like sitravatinib, this can involve the upregulation of other receptor tyrosine kinases (RTKs) not potently inhibited by the compound.[6][7]

    • Hypothesis: Upregulation of alternative RTKs (e.g., EGFR, FGFR, or other TAM family members) is compensating for the inhibition of the primary targets.

    • Troubleshooting Workflow:

      • Phospho-RTK Array: Perform a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases in your resistant cells compared to the parental, sensitive cells.

      • Western Blotting: Based on the array results, validate the increased phosphorylation of specific RTKs (e.g., p-EGFR, p-FGFR) by western blot.

      • Combination Therapy: Test the efficacy of combining your thieno[3,2-b]pyridine inhibitor with an inhibitor of the identified bypass pathway.

  • Secondary Mutations in the Kinase Domain: The emergence of mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively. "Gatekeeper" mutations are a common mechanism of resistance to kinase inhibitors.[8][9][10]

    • Hypothesis: A mutation in the ATP-binding pocket of a primary target (e.g., AXL, MET) is sterically hindering inhibitor binding.

    • Troubleshooting Workflow:

      • Sanger Sequencing: Sequence the kinase domains of the key targets (e.g., AXL, MET, VEGFR2) in your resistant cell lines to identify potential mutations.

      • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted NGS of a panel of known cancer-related genes.

      • Structural Modeling: If a novel mutation is identified, use structural modeling to predict its impact on inhibitor binding.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance by actively pumping the inhibitor out of the cell. Sitravatinib has been shown to inhibit ABCB1 and ABCG2, but upregulation of these or other transporters could still be a resistance mechanism.[11]

    • Hypothesis: Increased expression of ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) is reducing the intracellular concentration of the inhibitor.

    • Troubleshooting Workflow:

      • Western Blotting/qRT-PCR: Analyze the expression levels of common ABC transporters in your resistant and parental cell lines.

      • Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to measure efflux activity in the presence and absence of your inhibitor.

      • Combination with ABC Transporter Inhibitors: Test if co-treatment with a known ABC transporter inhibitor can restore sensitivity to your thieno[3,2-b]pyridine-based compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My thieno[3,2-b]pyridine-based inhibitor is not effective in a new cell line. Is this intrinsic resistance?

A1: It's possible. Intrinsic resistance occurs when cancer cells have pre-existing mechanisms that make them non-responsive to a drug.[6] Common causes include:

  • Lack of Target Expression: The cell line may not express the primary target of your inhibitor at sufficient levels. Confirm target expression via Western Blot or qRT-PCR.

  • Pre-existing Mutations: The cell line may already harbor mutations in the target kinase or in downstream signaling components that render the pathway independent of the inhibited target.

  • Active Bypass Pathways: The cell line may have constitutively active bypass signaling pathways. A phospho-RTK array can help identify these.

Q2: I'm using sitravatinib to overcome resistance to an anti-angiogenic TKI (like sunitinib), but I'm not seeing the expected increase in sensitivity. Why might this be?

A2: The rationale for using sitravatinib in this context is that resistance to VEGFR-targeted TKIs can lead to the upregulation of AXL and MET, which are primary targets of sitravatinib, a phenomenon known as "induced sensitivity".[3] If you are not observing this, consider the following:

  • Resistance Mechanism is Not AXL/MET-Mediated: The sunitinib-resistant cells may have developed resistance through a different mechanism that does not involve the upregulation of sitravatinib targets.

  • Insufficient AXL/MET Upregulation: The level of AXL or MET upregulation may not be sufficient to create a dependency. Quantify the expression and phosphorylation of these targets in your resistant model compared to the parental line.

  • Experimental Conditions: Ensure that the concentration and duration of sitravatinib treatment are optimized for your specific cell line.

Q3: Can I use a thieno[3,2-b]pyridine-based inhibitor to overcome resistance to immune checkpoint inhibitors (ICIs)?

A3: Yes, this is a key area of investigation for inhibitors like sitravatinib.[4][5] The proposed mechanism involves modulating the tumor microenvironment (TME). Sitravatinib's inhibition of TAM and VEGFR kinases can:

  • Reduce the population of immunosuppressive cells like M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).

  • Increase the ratio of CD8+ effector T cells to regulatory T cells.

  • Enhance antigen presentation by dendritic cells.[12] This shifts the TME from an immunosuppressive to an immune-active state, potentially re-sensitizing the tumor to ICIs.

Q4: What are the typical starting concentrations for in vitro experiments with sitravatinib?

A4: The IC50 of sitravatinib varies depending on the cell line and the specific target kinase being inhibited. A good starting point for cell viability assays is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM). For mechanistic studies, concentrations that are 2-10 times the IC50 are often used.

Q5: Are there known clinical resistance mechanisms to sitravatinib?

A5: While preclinical models suggest potential resistance mechanisms like bypass signaling and secondary mutations, specific clinical data on acquired resistance to sitravatinib is limited, especially since the Phase III SAPPHIRE trial in NSCLC failed to meet its primary endpoint, leading to the discontinuation of its development for this indication.[13] However, general principles of TKI resistance are likely to apply.[8]

Part 3: Experimental Protocols & Data

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to a thieno[3,2-b]pyridine-based inhibitor by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Thieno[3,2-b]pyridine-based inhibitor (e.g., Sitravatinib)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of the inhibitor on the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing the inhibitor at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate. Passage the cells as needed, always in the presence of the inhibitor.

  • Dose Escalation: Once the cells are growing steadily at the current inhibitor concentration, double the concentration.

  • Repeat: Repeat steps 3 and 4, gradually increasing the inhibitor concentration over several months.

  • Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50), characterize the new resistant cell line. Confirm the shift in IC50 by performing a new dose-response curve on both the parental and resistant lines.

  • Cryopreserve: Cryopreserve stocks of the resistant cell line at various passages.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol is for detecting the upregulation and activation of potential bypass signaling RTKs like AXL and MET.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-MET, anti-MET, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Lyse parental and resistant cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Table 1: Example IC50 Values for Sitravatinib in TKI-Resistant vs. Parental Cells
Cell LineParental IC50 (nM)Sunitinib-Resistant IC50 (nM)Fold Change
786-O (Renal)15050-3.0
MDA-MB-231 (Breast)20080-2.5
4T1 (Murine Breast)250100-2.5
Note: These are representative data illustrating the concept of "induced sensitivity." Actual values may vary.

Part 4: Visualizations

Diagram 1: Mechanisms of Resistance to Thieno[3,2-b]pyridine-Based Inhibitors

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Inhibitor Thieno[3,2-b]pyridine Inhibitor Target Primary Kinase Target (e.g., AXL, MET, VEGFR) Inhibitor->Target Inhibition Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Activation Bypass Bypass Pathway Activation (e.g., EGFR, FGFR) Bypass->Downstream Activation Mutation Target Gene Mutation (e.g., Gatekeeper) Mutation->Target Alters Binding Site Efflux Increased Drug Efflux (ABC Transporters) Efflux->Inhibitor Removes from Cell

Caption: Potential mechanisms of acquired resistance to thieno[3,2-b]pyridine-based inhibitors.

Diagram 2: Troubleshooting Workflow for Reduced Inhibitor Efficacy

TroubleshootingWorkflow Start Start: Reduced inhibitor efficacy (Increased IC50) Hypothesis1 Hypothesis 1: Bypass Pathway Activation Start->Hypothesis1 Hypothesis2 Hypothesis 2: Target Mutation Start->Hypothesis2 Hypothesis3 Hypothesis 3: Increased Drug Efflux Start->Hypothesis3 Action1 Action: Perform Phospho-RTK Array & Western Blot Hypothesis1->Action1 Action2 Action: Sequence Kinase Domain of Target Hypothesis2->Action2 Action3 Action: Measure ABC Transporter Expression & Activity Hypothesis3->Action3 Result1 Result: Upregulated Bypass Kinase Action1->Result1 Result2 Result: Resistance Mutation Identified Action2->Result2 Result3 Result: Increased Efflux Pump Activity Action3->Result3 Solution1 Solution: Test combination with inhibitor of bypass pathway Result1->Solution1 Solution2 Solution: Test next-gen inhibitor or alternative pathway inhibitor Result2->Solution2 Solution3 Solution: Co-administer with ABC transporter inhibitor Result3->Solution3

Caption: A logical workflow for investigating the underlying causes of acquired resistance.

References

stability studies of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS No: 90690-94-1). Our goal is to move beyond simple protocols by explaining the scientific rationale behind experimental design, helping you anticipate challenges, and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a heterocyclic organic compound with the molecular formula C₈H₄ClNO₂S.[1] It belongs to the thienopyridine class, which is a core scaffold in several pharmaceutical agents. While specific stability data for this exact molecule is not extensively published, its structural features—a thiophene ring fused to a chlorinated pyridine ring with a carboxylic acid substituent—allow us to predict its chemical behavior. The parent compound, 7-Chlorothieno[3,2-b]pyridine, is typically a white to yellow solid and is recommended to be stored at 2-8°C under an inert atmosphere, suggesting some degree of reactivity.[2]

Q2: Why are stability studies essential for this compound?

Stability testing is a critical regulatory requirement in drug development, mandated by guidelines from the International Council for Harmonisation (ICH).[3][4] The purpose is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] These studies are fundamental for:

  • Determining shelf-life and re-test periods.

  • Recommending proper storage conditions.

  • Identifying potential degradation products, which could impact efficacy or safety.

  • Developing and validating a stability-indicating analytical method, which is a regulatory necessity. [5]

Q3: Based on its structure, what are the most probable degradation pathways?

The chemical structure of this compound suggests several potential points of instability:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is electron-rich and susceptible to oxidation. This is a common degradation pathway for thiophene-containing drugs.[6][7] Oxidation can lead to the formation of a thiophene S-oxide and subsequently a sulfone.[8][9]

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under thermal stress, although this often requires high temperatures.[10][11][12]

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[13][14]

  • Hydrolysis: While the carboxylic acid and the aromatic chlorine are generally stable to hydrolysis, extreme pH conditions could potentially facilitate reactions.

Q4: What is a "forced degradation" or "stress testing" study?

Forced degradation involves intentionally subjecting a compound to harsher conditions than those used in accelerated stability studies (e.g., higher temperatures, extreme pH, strong oxidizing agents, intense light).[15][16] The primary goals are not to determine shelf-life but to:

  • Identify likely degradation products to aid in the development of analytical methods.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method by proving it can separate the intact compound from its degradation products. This is the essence of a "stability-indicating" method.[17][18]

Experimental Workflow & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for conducting forced degradation studies.

Overall Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Evaluation prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) prep_blanks Prepare Blanks (Stressing agent + Diluent) prep_control Prepare Control Sample (Unstressed Stock Solution) hydrolysis Hydrolytic Stress (Acid, Base, Neutral) prep_control->hydrolysis Apply Stress oxidation Oxidative Stress (e.g., H2O2) prep_control->oxidation Apply Stress thermal Thermal Stress (Solid & Solution) prep_control->thermal Apply Stress photo Photolytic Stress (UV/Vis Light) prep_control->photo Apply Stress sample_prep Neutralize & Dilute Stressed Samples hydrolysis->sample_prep Post-Stress oxidation->sample_prep Post-Stress thermal->sample_prep Post-Stress photo->sample_prep Post-Stress hplc HPLC/UPLC Analysis (with PDA/MS Detector) sample_prep->hplc eval Evaluate Results hplc->eval mass_balance Calculate Mass Balance (% Assay + % Impurities ≈ 100%) eval->mass_balance peak_purity Assess Peak Purity eval->peak_purity

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

Core Concept: To assess susceptibility to degradation in aqueous environments at different pH levels.

Troubleshooting Q&A:

  • Q: My compound has very low aqueous solubility. How do I perform the hydrolysis study?

    • A: Use a co-solvent such as acetonitrile (ACN) or methanol (MeOH) to dissolve the compound first, but keep the organic solvent percentage as low as possible (typically <50%) to ensure hydrolysis is the primary degradation route. Ensure your control sample is treated identically.

  • Q: I see significant degradation in both my acidic and basic samples, but also in my neutral water sample heated for the same duration. How do I interpret this?

    • A: This suggests a component of thermal degradation is occurring alongside hydrolysis. Your primary comparison should be between the stressed samples (acid/base) and the heated neutral sample, not just the unstressed control. The difference reveals the specific contribution of pH-dependent hydrolysis.

  • Q: An unknown peak appeared immediately upon adding the acidic solution, even before heating. What does this mean?

    • A: This could indicate a very rapid, acid-catalyzed degradation or a salt formation that has a different retention time. Analyze this "time zero" sample immediately to establish a baseline before thermal stressing.

Protocol: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., ACN).

  • Stress Sample Setup: In separate vials, mix the stock solution with the stressor to achieve a final concentration of ~0.1 mg/mL:

    • Acidic: Add stock to 0.1 N HCl.

    • Basic: Add stock to 0.1 N NaOH.

    • Neutral: Add stock to purified water.

  • Control & Blank:

    • Prepare a control by adding stock to the diluent used for analysis (e.g., ACN:Water 50:50).

    • Prepare blanks for each condition (e.g., 0.1 N HCl + diluent).

  • Incubation: Place the stress samples in a water bath at 60-80°C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Sample Processing: Before analysis, immediately cool the aliquot and neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 N NaOH to the acid sample and vice-versa).

  • Analysis: Dilute all samples (stressed, control, blanks) to a suitable concentration for HPLC analysis. Analyze using a validated stability-indicating method.

Oxidative Stability

Core Concept: To assess susceptibility to oxidation, which is highly probable for the thiophene moiety.

Troubleshooting Q&A:

  • Q: The reaction with 30% H₂O₂ is too fast and degrades my compound completely within minutes. What should I do?

    • A: Reduce the severity of the conditions. Use a lower concentration of hydrogen peroxide (e.g., 3% or even 0.3%), conduct the experiment at room temperature or on ice, and shorten the time points for sample collection. The goal is to achieve partial degradation (5-20%), not complete loss of the parent compound.

  • Q: My chromatogram shows multiple small degradation peaks. How can I determine the primary oxidative degradation product?

    • A: This is where an HPLC-MS (Mass Spectrometry) method is invaluable. The mass change can confirm the addition of oxygen atoms. A +16 Da shift suggests the formation of an S-oxide (a common product for thienopyridines), while a +32 Da shift suggests a sulfone.[6][8]

  • Q: My control sample (compound in water) also shows some degradation. Is this oxidation?

    • A: It's possible, but it could also be hydrolysis or thermal degradation if the experiment was run at elevated temperatures. Always run a parallel control (compound in water, no H₂O₂) under the exact same conditions to isolate the effect of the oxidizing agent.

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution.

  • Stress Sample Setup: In a vial, mix the stock solution with hydrogen peroxide to a final compound concentration of ~0.1 mg/mL and a peroxide concentration of 3% H₂O₂.

  • Control & Blank: Prepare control (stock in diluent) and blank (3% H₂O₂ in diluent) samples.

  • Incubation: Store the stress sample at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Sample Processing: Quench the reaction if necessary, although dilution is often sufficient to stop significant further oxidation before injection.

  • Analysis: Dilute and analyze all samples by HPLC, preferably with MS detection to help identify degradants.

Photostability

Core Concept: To assess degradation caused by exposure to light, as guided by ICH Q1B.[19]

Troubleshooting Q&A:

  • Q: How do I know if the degradation is from the light or the heat from the lamp?

    • A: A proper photostability study requires a "dark control." This is a sample wrapped completely in aluminum foil placed right next to the sample being exposed to light. If the dark control shows degradation, it's due to thermal stress from the chamber/lamp. The degradation unique to the exposed sample is true photodegradation.

  • Q: Do I need to test both the solid material and a solution?

    • A: Yes. The ICH Q1B guideline recommends testing both.[19] Degradation can be mechanistically different in the solid state versus in solution. A compound might be stable as a solid powder but degrade rapidly when dissolved in a solvent that can participate in the photochemical reaction.

Protocol: Photostability Degradation
  • Sample Preparation (Solid): Spread a thin layer of the solid compound in a shallow, uncovered petri dish.

  • Sample Preparation (Solution): Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent in a chemically inert, transparent container (e.g., quartz cuvette).

  • Dark Controls: Prepare identical solid and solution samples and wrap them securely in aluminum foil.

  • Exposure: Place all four samples (solid exposed, solid dark, solution exposed, solution dark) in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, prepare solutions of the solid samples and dilute the solution samples as needed. Analyze all samples alongside an unstressed control using the stability-indicating HPLC method.

Thermal Stability

Core Concept: To evaluate the effect of high temperature on the compound in both solid and solution states.

Troubleshooting Q&A:

  • Q: I heated the solid compound and its color changed, but the HPLC assay shows minimal degradation. What does this mean?

    • A: The color change indicates a physical or chemical alteration. It could be a polymorphic transition or the formation of a minor, highly colored degradant that is below the quantitation limit of your current method. It is crucial to record all physical observations. You may need to adjust your analytical method (e.g., change wavelength) to detect this impurity.

  • Q: At what temperature should I conduct the study?

    • A: The temperature should be high enough to cause some degradation but not so high that it induces unrealistic degradation pathways (e.g., melting or charring). A good starting point is to test at temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C). Differential Scanning Calorimetry (DSC) can provide valuable information on the compound's melting point and thermal events to help select an appropriate temperature.

Protocol: Thermal Degradation
  • Solid State: Place a few milligrams of the solid compound in a vial and place it in an oven at a set temperature (e.g., 70°C).

  • Solution State: Prepare a solution of the compound (~0.1 mg/mL) in a suitable solvent, seal the vial, and place it in an oven or heating block at the same temperature.

  • Controls: Keep control samples of the solid and solution at the recommended storage condition (e.g., 2-8°C, protected from light).

  • Sampling: After a set time (e.g., 24, 48, 72 hours), remove the samples.

  • Analysis: Allow samples to cool. Dissolve the solid sample and dilute both the solid and solution samples appropriately for HPLC analysis.

Data Presentation & Potential Degradation Pathways

Summary of Recommended Stress Conditions
Stress TypeConditionTemperatureDurationNotes
Hydrolysis 0.1 N HCl60 - 80 °CUp to 24 hrsNeutralize before analysis.
0.1 N NaOH60 - 80 °CUp to 24 hrsNeutralize before analysis.
Purified Water60 - 80 °CUp to 24 hrsActs as thermal control for hydrolysis.
Oxidation 3% H₂O₂Room TempUp to 24 hrsUse lower conc. if degradation is too rapid.
Photolysis UV/Vis LightControlledPer ICH Q1BTest both solid and solution; use dark controls.
Thermal Dry Heat> 50 °CUp to 72 hrsTest both solid and solution.
Hypothesized Degradation Pathways

Based on the chemistry of the thienopyridine scaffold, the following diagram illustrates the most likely degradation products under oxidative stress. This should be used as a guide for identifying unknown peaks in your analysis.

Caption: Potential oxidative degradation pathway of the thiophene ring.

References

minimizing batch-to-batch variability of synthesized 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS No. 90690-94-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize batch-to-batch variability. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to achieve consistent and high-quality yields.

I. Synthetic Pathway Overview

The synthesis of this compound typically proceeds through the formation of its ethyl ester precursor, ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate. This intermediate is then hydrolyzed to yield the final carboxylic acid. While the ethyl ester is commercially available, understanding its synthesis is crucial for troubleshooting upstream variability. A plausible synthetic approach involves the construction of the thieno[3,2-b]pyridine core. Methodologies such as the Fiesselmann thiophene synthesis or the Gewald reaction are common for building substituted thiophenes, which can then be annulated to a pyridine ring.[1][2]

A likely synthetic route starts from a suitably substituted pyridine derivative, followed by the construction of the fused thiophene ring. The final step is the hydrolysis of the ester to the carboxylic acid.

Synthetic_Pathway A Substituted Pyridine Precursor B Thiophene Ring Formation (e.g., Fiesselmann or Gewald type reaction) A->B Reagents for thiophene synthesis C Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate B->C Cyclization/Annulation D Hydrolysis C->D Base or Acid E This compound D->E

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis, focusing on practical solutions to enhance reproducibility.

FAQ 1: We are observing significant variability in the yield and purity of our ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate intermediate from batch to batch. What are the likely causes?

Batch-to-batch variability in the formation of the thienopyridine core is a common issue stemming from several critical parameters:

  • Purity of Starting Materials: The purity of the initial substituted pyridine and the reagents for the thiophene ring formation is paramount. Minor impurities can lead to significant side reactions, impacting both yield and purity.

    • Troubleshooting:

      • Ensure all starting materials are from a reliable source and have a certificate of analysis.

      • Consider re-purification of starting materials if significant variability is observed.

  • Reaction Conditions: The cyclization reaction to form the thieno[3,2-b]pyridine is highly sensitive to reaction conditions.

    • Troubleshooting:

      • Temperature Control: Strict temperature control is crucial. Excursions can lead to the formation of isomers or degradation products.

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.

      • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

  • Base Selection and Stoichiometry: The choice and amount of base used in the cyclization step can significantly influence the reaction outcome.

    • Troubleshooting:

      • Experiment with different bases (e.g., sodium ethoxide, potassium tert-butoxide) to find the optimal one for your specific substrate.

      • Precisely control the stoichiometry of the base. An excess or deficit can lead to incomplete reaction or side product formation.

FAQ 2: During the hydrolysis of the ethyl ester to the carboxylic acid, we are seeing incomplete conversion and the formation of an unknown impurity. How can we optimize this step?

Incomplete hydrolysis and impurity formation during the final step are often related to the reaction conditions and the stability of the heterocyclic core.

  • Incomplete Hydrolysis:

    • Troubleshooting:

      • Choice of Base/Acid: While sodium hydroxide is commonly used for ester hydrolysis, consider using other bases like lithium hydroxide, which can sometimes offer better results. Acid-catalyzed hydrolysis is also an option, but care must be taken to avoid degradation of the product.

      • Solvent System: The choice of solvent can impact the solubility of the ester and the effectiveness of the hydrolysis. A mixture of a water-miscible organic solvent (e.g., THF, dioxane, or ethanol) and water is typically used.

      • Temperature and Time: Increasing the reaction temperature and/or time can drive the hydrolysis to completion. However, this must be balanced against the potential for degradation. Monitor the reaction by TLC or HPLC to find the optimal conditions.

  • Impurity Formation:

    • Troubleshooting:

      • Decarboxylation: Thienopyridine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[3][4][5][6] If you observe gas evolution and the formation of 7-chlorothieno[3,2-b]pyridine as a byproduct, consider performing the hydrolysis at a lower temperature for a longer duration.

      • Ring Opening/Degradation: The thienopyridine ring system may be sensitive to harsh basic or acidic conditions. If you observe significant discoloration or the formation of multiple impurities, a milder hydrolysis method should be explored.

      • Work-up Procedure: The acidification step to precipitate the carboxylic acid must be done carefully. Rapid addition of acid can cause localized heating and degradation. Cool the reaction mixture in an ice bath before and during acidification.

FAQ 3: Our final product, this compound, is off-color and difficult to purify. What are the best practices for purification?

Color in the final product often indicates the presence of minor, highly colored impurities. Effective purification is key to obtaining a high-purity product.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product.

      • Solvent Screening: A systematic screening of solvents (e.g., ethanol, isopropanol, acetonitrile, acetic acid, or mixtures with water) is recommended to find the optimal system that provides good recovery and effective impurity removal.

    • Slurry Wash: Washing the crude product with a suitable solvent in which the product has low solubility but the impurities are soluble can be an effective pre-purification step.

    • Activated Carbon Treatment: If the color is due to persistent, non-crystalline impurities, a treatment with activated carbon in a suitable solvent can be effective. Use a minimal amount of carbon to avoid significant product loss.

    • Column Chromatography: While less ideal for large-scale production, column chromatography on silica gel can be used for small-scale purification or to identify the nature of the impurities.

III. Troubleshooting Guide: A Systematic Approach

This guide provides a structured approach to diagnosing and resolving common issues in the synthesis of this compound.

Problem Potential Cause Recommended Action
Low Yield of Ethyl Ester Intermediate Incomplete reaction- Verify the purity and stoichiometry of all reagents. - Optimize reaction temperature and time based on in-process controls (TLC, LC-MS). - Ensure an inert atmosphere is maintained throughout the reaction.
Side reactions (e.g., polymerization, alternative cyclization)- Re-evaluate the choice of base and solvent. - Control the rate of addition of reagents to minimize localized concentration and temperature changes.
Presence of Isomeric Impurities Lack of regioselectivity in the cyclization step- This is highly dependent on the specific synthetic route. A detailed mechanistic understanding is required. - Consider alternative synthetic strategies that offer better regiocontrol.
Incomplete Hydrolysis of Ethyl Ester Insufficiently strong hydrolysis conditions- Increase the concentration of the base or acid. - Increase the reaction temperature and/or time, while monitoring for degradation. - Consider using a different base (e.g., LiOH).
Poor solubility of the ester- Optimize the co-solvent system to ensure the ester is fully dissolved.
Formation of Decarboxylation Byproduct High reaction temperature during hydrolysis or work-up- Perform the hydrolysis at a lower temperature for a longer duration. - Cool the reaction mixture thoroughly before and during acidification.
Final Product is Off-Color Presence of colored impurities from side reactions or degradation- Implement a robust purification protocol, including recrystallization from a carefully selected solvent system. - Consider a pre-purification step such as a slurry wash. - For persistent color, a treatment with activated carbon may be necessary.

IV. Experimental Protocols: Best Practices

Protocol 1: Hydrolysis of Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

This protocol outlines a general procedure for the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials:

    • Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate

    • Ethanol (or other suitable co-solvent)

    • Sodium hydroxide (or other base)

    • Deionized water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.

    • Heat the reaction mixture to a controlled temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Slowly add hydrochloric acid to adjust the pH to ~2-3, ensuring the temperature remains low.

    • The precipitated product is collected by filtration, washed with cold water, and then a cold organic solvent (e.g., ethanol or diethyl ether) to remove any remaining impurities.

    • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).

Hydrolysis_Workflow Start Dissolve Ester in Ethanol/Water Add_Base Add NaOH Solution Start->Add_Base Heat Heat and Monitor (TLC/HPLC) Add_Base->Heat Cool Cool to 0-5 °C Heat->Cool Acidify Acidify with HCl to pH 2-3 Cool->Acidify Filter Filter Precipitate Acidify->Filter Wash Wash with Cold Water and Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid: A Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. Based on the established pharmacological profile of the thienopyridine scaffold, we hypothesize that this compound may exhibit its biological effects through kinase inhibition, a mechanism pivotal in cancer and other proliferative disorders. This document outlines a systematic approach to test this hypothesis, comparing its performance against established multi-kinase inhibitors and providing detailed experimental protocols for robust validation.

Introduction: The Promise of the Thienopyridine Scaffold

The thienopyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiplatelet, anticancer, and antiviral properties.[1][2][3][4] Notably, several thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8][9] Given this precedent, it is scientifically sound to posit that this compound may also function as a kinase inhibitor, potentially targeting pathways involved in angiogenesis and cell proliferation. This guide will navigate the experimental journey to validate this hypothesis.

Comparative Compound Selection: Establishing Benchmarks for Activity

To objectively evaluate the biological activity of this compound, it is crucial to compare its performance against well-characterized compounds. For this purpose, we have selected two FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib, as positive controls. A structurally similar but biologically inactive compound should be used as a negative control to ensure the observed effects are specific to the test compound.

  • Positive Controls:

    • Sorafenib: A potent inhibitor of several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, and PDGFR-β.[1][10][11][12][13] Its dual action of inhibiting tumor cell proliferation and angiogenesis makes it a relevant comparator.

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT.[14][15][16][17][18] Its established anti-angiogenic and antitumor effects provide a strong benchmark for comparison.

  • Negative Control:

    • An ideal negative control would be a close structural analog of this compound that has been shown to be inactive in kinase assays. If such a compound is not available, a vehicle control (e.g., DMSO) will be used as the baseline for no effect.

Experimental Validation Workflow: A Step-by-Step Approach

The following workflow provides a logical progression from initial biochemical validation to more complex cell-based functional assays. This multi-faceted approach is designed to provide a comprehensive understanding of the compound's biological activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Activity Assessment cluster_2 Functional Characterization A In Vitro Kinase Assay (Determine IC50 vs. VEGFR-2) B Cell Proliferation Assay (MTT Assay on Cancer Cell Lines) A->B Confirm cellular potency C Western Blot Analysis (Assess downstream signaling, e.g., p-ERK) B->C Investigate mechanism D Anti-Angiogenesis Assay (HUVEC Tube Formation Assay) B->D Evaluate functional effect

Caption: A streamlined workflow for validating the biological activity of a potential kinase inhibitor.

Part 1: Biochemical Assays - Direct Target Engagement

The initial step is to determine if this compound directly inhibits the enzymatic activity of its putative target kinase. Given the prevalence of VEGFR-2 inhibition among thienopyridine derivatives, this is a logical starting point.[5][7][8]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.[19][20][21][22][23]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Sorafenib, and Sunitinib in DMSO.

    • Perform serial dilutions of the compounds in 1x Kinase Buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 100 µM). The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[19]

  • Assay Procedure (96-well plate format):

    • Add the kinase reaction master mix to each well.

    • Add the diluted test compounds, positive controls, or vehicle (for no-inhibitor control) to the respective wells.

    • Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the "blank" control.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).[19][22]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundVEGFR-2TBD
SorafenibVEGFR-2TBD
SunitinibVEGFR-2TBD

TBD: To Be Determined from experimental results.

Part 2: Cell-Based Assays - Assessing Cellular Effects

Following biochemical validation, it is essential to determine if the compound can inhibit kinase activity within a cellular context, leading to a functional anti-proliferative response.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[24][25][26][27]

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a human colorectal carcinoma cell line or a lung adenocarcinoma cell line) in a 96-well plate until they reach exponential growth.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, Sorafenib, and Sunitinib for 48-72 hours. Include a vehicle-treated control.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Data Presentation:

CompoundCell LineGI50 (µM)
This compoundHCT116TBD
SorafenibHCT116TBD
SunitinibHCT116TBD
This compoundA549TBD
SorafenibA549TBD
SunitinibA549TBD

TBD: To Be Determined from experimental results.

Western Blot Analysis of Downstream Signaling

To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase pathway, we will assess the phosphorylation status of a key downstream signaling molecule, ERK (extracellular signal-regulated kinase).[28][29][30][31][32]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates RAS RAS VEGFR2->RAS Compound This compound Compound->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Angiogenesis pERK->Proliferation Promotes

Caption: The VEGFR-2 signaling pathway and the proposed point of inhibition.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound and controls at their respective GI50 concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Re-probing:

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.

  • Data Analysis:

    • Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Part 3: Functional Assays - Evaluating Anti-Angiogenic Potential

A key consequence of VEGFR-2 inhibition is the suppression of angiogenesis. The HUVEC tube formation assay is a well-established in vitro model to assess this effect.[33][34][35][36][37][38][39][40][41]

HUVEC Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to polymerize.

  • Cell Seeding and Treatment:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel.

    • Treat the cells with the test compound and controls at various concentrations.

  • Incubation and Imaging:

    • Incubate for 4-18 hours to allow for tube formation.

    • Image the tube network using a microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Data Presentation:

CompoundConcentration (µM)% Inhibition of Tube Formation
This compoundTBDTBD
SorafenibTBDTBD
SunitinibTBDTBD

TBD: To Be Determined from experimental results.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial validation of the biological activity of this compound. By systematically progressing from biochemical to cell-based and functional assays, researchers can generate a clear and comparative data set to support the hypothesis of kinase inhibition. Positive results from this workflow will provide a strong foundation for further preclinical development, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and detailed mechanistic investigations.

References

comparative analysis of 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of kinase inhibitors built upon the versatile thieno[3,2-b]pyridine scaffold. While a broad range of derivatives, such as 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, represent the chemical space available for exploration with this core structure, this analysis will focus on a well-characterized example, MU1920 , a potent inhibitor of Haspin kinase.[1] We will objectively compare its performance against another established Haspin inhibitor, providing the supporting experimental data and methodologies that are crucial for researchers, scientists, and drug development professionals.

The Rise of the Thieno[3,2-b]pyridine Scaffold in Kinase Inhibition

The thieno[3,2-b]pyridine core is increasingly recognized as an attractive scaffold for developing highly selective kinase inhibitors.[2][3] Its unique structural and electronic properties allow for variable binding modes within the ATP-binding pocket of kinases, enabling the design of compounds that can target underexplored kinases with high specificity.[2][3] This guide focuses on the inhibition of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a pivotal role in cell division, making it a compelling target in oncology.[1]

Comparative Efficacy: Thieno[3,2-b]pyridine vs. Alternative Inhibitors

The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates higher potency. Here, we compare the thieno[3,2-b]pyridine derivative MU1920 with CHR-6494, another known Haspin inhibitor.

CompoundChemical ScaffoldTarget KinaseIC50 (nM)
MU1920 Thieno[3,2-b]pyridineHaspin6
CHR-6494 Not specifiedHaspin2
Table 1: In Vitro Inhibitory Potency of MU1920 and CHR-6494 against Haspin Kinase.[1]

The data clearly shows that the thieno[3,2-b]pyridine derivative MU1920 is a highly potent inhibitor of Haspin kinase, with its nanomolar efficacy positioning it as a significant research tool and a strong candidate for further development.

The Haspin Kinase Signaling Pathway

Haspin kinase is essential for the proper alignment and segregation of chromosomes during mitosis.[1] Its primary function is to phosphorylate Histone H3 at the threonine 3 position (H3T3ph). This specific phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes the Aurora B kinase. The recruitment of the CPC to the centromere is a critical step for ensuring accurate chromosome segregation. Inhibition of Haspin disrupts this process, leading to mitotic errors and potentially cell death in rapidly dividing cancer cells.

Haspin_Pathway cluster_0 Mitotic Cell Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates (Thr3) H3T3ph Phosphorylated Histone H3 (H3T3ph) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitosis Correct Chromosome Segregation CPC->Mitosis Ensures Inhibitor Thieno[3,2-b]pyridine Inhibitor (e.g., MU1920) Inhibitor->Haspin Inhibits

Caption: Haspin kinase signaling pathway during mitosis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

To ensure the trustworthiness and reproducibility of the comparative data, a robust, self-validating experimental protocol is essential. The following is a detailed methodology for a luminescence-based in vitro kinase assay, such as the ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Rationale for Method Selection

Luminescence-based assays are chosen for their high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS) of kinase inhibitors. The ADP-Glo™ system, in particular, measures ADP production, a universal product of kinase reactions, making it broadly applicable. It involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Protocol
  • Compound Preparation & Dilution:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., MU1920) in 100% Dimethyl Sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions) needed to generate a dose-response curve.

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well assay plate, add 2.5 µL of each diluted inhibitor concentration or DMSO control to the appropriate wells.

    • Add 2.5 µL of a solution containing the Haspin kinase enzyme in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. This mixture should contain the specific peptide substrate for Haspin and a concentration of ATP that is typically at or near its Michaelis-Menten constant (Km) for the enzyme.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.

  • Reaction Termination and ATP Depletion:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This reagent simultaneously stops the kinase activity and depletes any unconsumed ATP from the reaction.

  • ADP Detection and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced during the kinase reaction into a luminescent signal.

    • Incubate for 30-40 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the luminescence signal (representing kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Start prep 1. Prepare Inhibitor Serial Dilutions in DMSO start->prep plate 2. Add Inhibitor/DMSO to 384-well Plate prep->plate add_kinase 3. Add Kinase Enzyme plate->add_kinase pre_incubate 4. Pre-incubate (15 min) (Inhibitor-Kinase Binding) add_kinase->pre_incubate initiate 5. Initiate Reaction (Add Substrate/ATP) pre_incubate->initiate incubate 6. Incubate (e.g., 60 min, 30°C) (Phosphorylation) initiate->incubate stop_reaction 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop_reaction detect 8. Detect ADP (Add Kinase Detection Reagent) stop_reaction->detect read 9. Measure Luminescence (Plate Reader) detect->read analyze 10. Analyze Data (Non-linear Regression) read->analyze end End (IC50 Value) analyze->end

References

A Senior Application Scientist's Guide to the Experimental Cross-Validation of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. As this molecule represents a novel synthetic target, this document outlines a robust, multi-stage workflow designed to rigorously establish its chemical identity, biological activity, and therapeutic potential. We will proceed from a proposed synthesis and characterization to in-depth biological assays, establishing a self-validating system for researchers in drug discovery. The narrative is grounded in the well-established precedent of the thienopyridine scaffold, a privileged structure known to yield potent kinase inhibitors.[1]

Part 1: Synthesis and Physicochemical Validation: Establishing Ground Truth

Before any biological assessment, the unambiguous confirmation of the molecular structure and purity of the target compound is paramount. This section details a proposed synthetic route and the analytical protocols required to establish a verified chemical entity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from its precursor, 7-Chlorothieno[3,2-b]pyridine. The synthesis of this precursor has been previously described, starting from thieno[3,2-b]pyridin-7(4H)-one and employing oxalyl chloride for the chlorination step.[2] The subsequent and final step is the selective addition of a carboxylic acid group at the 6-position. A standard and effective method for this transformation is ortho-lithiation followed by quenching with carbon dioxide gas. This approach is favored for its high regioselectivity on heterocyclic systems.

G cluster_0 Precursor Synthesis cluster_1 Final Carboxylation Step A Thieno[3,2-b]pyridin-7(4H)-one B 7-Chlorothieno[3,2-b]pyridine A->B  Oxalyl Chloride,  DMF, CH2Cl2/C2H4Cl2, Reflux C This compound B->C  1. n-BuLi, THF, -78°C  2. CO2 (g)  3. H3O+ quench

Caption: Proposed two-stage synthesis of the target compound.

Analytical Cross-Validation Protocol

To proceed with biological assays, the synthesized compound must meet stringent purity and identity criteria. A multi-pronged analytical approach is essential for this validation.

Step-by-Step Characterization Workflow:

  • Purification: The crude product from the synthesis is first purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound.

  • Structural Confirmation (NMR): The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The resulting spectra should be consistent with the proposed structure, showing characteristic shifts for the thienopyridine core and the disappearance of the proton at the 6-position, replaced by the carboxylic acid signal. The precursor's ¹H-NMR data provides a solid reference point.[2]

  • Mass Verification (MS): High-resolution mass spectrometry (HRMS) is performed to confirm the exact mass of the compound, which should correspond to its molecular formula, C₈H₄ClNO₂S.[3][4]

  • Purity Assessment (HPLC): An analytical HPLC method is developed using a C18 column. The compound is analyzed to determine its purity, which should ideally be ≥98% for use in biological assays.

Analytical Method Parameter Expected Result for C₈H₄ClNO₂S Purpose
¹H NMR Chemical Shifts (δ)Signals corresponding to the aromatic protons on the thienopyridine core.Confirms proton environment and structural integrity.
¹³C NMR Chemical Shifts (δ)Signals for all 8 carbon atoms, including the carboxyl carbon (~160-170 ppm).Confirms carbon backbone.
HRMS (ESI) [M-H]⁻Expected: 212.9573; Found: 212.957XUnambiguously confirms molecular formula and weight.[3]
Analytical HPLC Peak Area≥98% at a specific wavelength (e.g., 254 nm)Quantifies purity for accurate biological assay dosing.

Part 2: Biological Evaluation: A Comparative Kinase Inhibition Study

Based on extensive literature, thienopyridine derivatives are potent modulators of protein kinases, a critical class of enzymes in cellular signaling.[5][6][7] Our core hypothesis is that this compound (designated 7C6C ) acts as a kinase inhibitor. To validate this, we will compare its performance against a known thienopyridine-based inhibitor, Compound 15f , which is a potent inhibitor of the RON tyrosine kinase.[5][6]

G A Compound 7C6C (Purity ≥98%) B Primary Screening: Kinase Panel IC50 Determination A->B Biochemical Potency C Cellular Assay: Anti-Proliferation GI50 Determination A->C Cellular Efficacy D Data Correlation: Biochemical vs. Cellular Activity B->D C->D E Mechanism of Action Study: On-Target Pathway Validation D->E Hypothesis Confirmation

Caption: Overall workflow for biological characterization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: The first step is to determine if 7C6C can inhibit kinase activity in a cell-free system. A luminescence-based assay that quantifies ADP production is a robust, high-throughput method to measure enzyme kinetics and inhibitor potency (IC₅₀).[8] The amount of ADP produced is directly proportional to kinase activity, and a decrease in signal indicates inhibition.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 7C6C and the benchmark compound 15f in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.[8]

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., RON, VEGFR-2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.[8]

  • Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Comparative Data:

Kinase Target Compound 7C6C IC₅₀ (nM) Compound 15f IC₅₀ (nM)[5]
RON 50.39
VEGFR-2 850>10,000
EGFR >10,000>10,000
c-Met 150Not Reported
Anti-Proliferative Assay (MTT-Based)

Causality: Demonstrating biochemical inhibition is insufficient. A viable drug candidate must penetrate the cell membrane and inhibit its target in a complex cellular environment, leading to a functional outcome like the inhibition of cancer cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., KM12C, which expresses RON variants[5]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 7C6C and 15f in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[5]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to determine the half-maximal growth inhibitory concentration (GI₅₀).

Hypothetical Comparative Data:

Cell Line Compound 7C6C GI₅₀ (nM) Compound 15f GI₅₀ (nM)[5]
KM12C (RONΔ160) 557
HT29 (RONΔ160) 820609
A549 (Low RON) >10,000>10,000

Part 3: Data Integration and Mechanistic Insight

The final step is to synthesize the biochemical and cellular data to validate the compound's mechanism of action. A strong correlation between a compound's IC₅₀ against a specific kinase and its GI₅₀ in a cell line dependent on that kinase suggests an "on-target" effect.

In our hypothetical results, 7C6C shows potent inhibition of RON kinase (IC₅₀ = 5 nM) and potent anti-proliferative activity against RON-driven KM12C cells (GI₅₀ = 55 nM). The lack of activity in low-RON expressing A549 cells further strengthens this link. While less potent than the benchmark 15f , our compound shows potentially greater selectivity against VEGFR-2, which could translate to a better safety profile.

G cluster_0 Cell Signaling Cascade A Growth Factor (e.g., MSP) B RON Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK/ERK Pathway) B->C D Gene Transcription & Cell Proliferation C->D Inhibitor Compound 7C6C Inhibitor->B Inhibition

Caption: Inhibition of the RON signaling pathway by Compound 7C6C.

This integrated approach, combining rational synthesis, rigorous analytical validation, and comparative biological testing, provides a trustworthy and comprehensive pathway for evaluating novel compounds like this compound and cross-validating their potential as targeted therapeutic agents.

References

A Researcher's Guide to Benchmarking 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid Against Known ALK5 Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, against established standards. Given the prevalence of the thieno[3,2-b]pyridine scaffold in kinase inhibitors and its potential anticancer applications, we hypothesize that this compound may target the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically the TGF-β type I receptor kinase (ALK5). Dysregulation of the TGF-β pathway is a key factor in various pathologies, including cancer, making ALK5 a compelling therapeutic target.

This document will guide you through a rigorous, multi-tiered evaluation process, from initial biochemical potency assessment to cellular and in vivo efficacy studies. We will compare the performance of our compound of interest with well-characterized ALK5 inhibitors: Galunisertib (LY2157299), Vactosertib (TEW-7197), and RepSox. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reliable data.

The TGF-β/ALK5 Signaling Axis: A Critical Target in Oncology

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the canonical pathway, TGF-β ligands bind to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the downstream signaling molecules SMAD2 and SMAD3, which then form a complex with SMAD4.[2] This complex translocates to the nucleus and regulates the transcription of target genes.[2][3] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but paradoxically promotes tumor progression in advanced stages by inducing epithelial-to-mesenchymal transition (EMT), metastasis, and immunosuppression.[4] Therefore, inhibiting ALK5 kinase activity presents a promising therapeutic strategy to counteract these pro-tumorigenic effects.

Tier 1: Biochemical Potency and Selectivity

The initial phase of benchmarking focuses on the direct interaction of the test compound with the target kinase and its selectivity against other kinases.

In Vitro ALK5 Kinase Inhibition Assay

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5. A common and reliable method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Rationale: The use of a constitutively active ALK5 mutant (e.g., T204D) can provide a more consistent and robust signal in a cell-free system.[5][6] The ADP-Glo™ format is highly sensitive and amenable to high-throughput screening.

Protocol: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare serial dilutions of this compound and the standard inhibitors (Galunisertib, Vactosertib, RepSox) in DMSO, followed by a further dilution in the 2X kinase buffer.

    • Prepare a solution of recombinant human ALK5 (constitutively active T204D mutant) and the substrate (e.g., casein or a specific peptide) in the 2X kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the ALK5 enzyme/substrate mix.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

  • Assay Development:

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

Assessing the selectivity of the test compound is crucial to identify potential off-target effects. This is typically done by screening the compound against a panel of other kinases.

Experimental Rationale: A broad kinase panel, such as the scanMAX℠ panel from Eurofins DiscoverX, which includes over 450 kinases, provides a comprehensive overview of the compound's selectivity.[7] Alternatively, a smaller, more focused panel of related kinases (e.g., other TGF-β superfamily receptors like ALK4 and ALK2, and other serine/threonine kinases) can be used for initial screening.[8][9]

Workflow: Kinase Selectivity Profiling

  • Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a broad kinase panel.

  • For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up IC50 determinations.

  • Compare the selectivity profile to those of the standard ALK5 inhibitors.

Tier 2: Cellular Activity and Mechanism of Action

This tier evaluates the ability of the compound to inhibit the TGF-β signaling pathway within a cellular context.

Inhibition of TGF-β-Induced SMAD Phosphorylation

This assay assesses the compound's ability to block the phosphorylation of SMAD2/3, the direct downstream targets of ALK5.

Experimental Rationale: Western blotting is a standard and reliable method to directly visualize the phosphorylation status of SMAD proteins. A TGF-β responsive cell line, such as HaCaT or A549, is essential for this assay.[8]

Protocol: Western Blot for Phospho-SMAD2/3

  • Cell Culture and Treatment:

    • Seed a TGF-β responsive cell line (e.g., A549) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound or standard inhibitors for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

    • Determine the IC50 for the inhibition of SMAD phosphorylation.

TGF-β Reporter Gene Assay

This assay provides a quantitative measure of the compound's ability to inhibit TGF-β-induced transcriptional activity.

Experimental Rationale: A stable cell line expressing a luciferase reporter gene under the control of a SMAD-responsive element (SBE) provides a highly sensitive and quantitative readout of pathway activity.[2][3][10]

Protocol: TGF-β Reporter Gene Assay

  • Cell Culture and Transfection (if not using a stable cell line):

    • Co-transfect HEK293T cells with a SBE-luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Alternatively, use a commercially available stable reporter cell line (e.g., HEK-Blue™ TGF-β cells).[2]

  • Assay Procedure:

    • Seed the transfected or stable reporter cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test and standard compounds for 1 hour.

    • Stimulate the cells with TGF-β1 for 18-24 hours.

  • Luciferase Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percent inhibition of TGF-β-induced luciferase activity and determine the IC50.

Tier 3: In Vitro ADME/Tox Profiling

This tier assesses the drug-like properties of the compound, providing an early indication of its potential for in vivo success.

Metabolic Stability

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.

Experimental Rationale: Using human liver microsomes provides a good initial assessment of phase I metabolic stability.[11][12]

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation:

    • Incubate this compound (e.g., 1 µM) with human liver microsomes in the presence of NADPH at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Cell Permeability (Caco-2 Assay)

This assay predicts the intestinal absorption of an orally administered drug.

Experimental Rationale: The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium, providing a good model for predicting in vivo drug absorption.[13][14]

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Permeability Measurement:

    • Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability).

    • In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (B to A permeability).

  • Analysis:

    • Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters.

hERG Channel Inhibition

This assay assesses the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.

Experimental Rationale: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[2][15] Early assessment of hERG liability is a critical safety screen.

Protocol: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Line:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch) to measure hERG channel currents in the presence of increasing concentrations of the test compound.

  • Data Analysis:

    • Calculate the percent inhibition of the hERG current at each concentration.

    • Determine the IC50 for hERG channel inhibition.

Cytotoxicity Assay

This assay determines the general toxicity of the compound to cells.

Experimental Rationale: The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a panel of cancer cell lines and a non-cancerous cell line in 96-well plates.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition).

Tier 4: In Vivo Efficacy

The final tier of benchmarking involves evaluating the compound's anti-tumor activity in a relevant animal model.

Experimental Rationale: A cell line-derived xenograft (CDX) model using a TGF-β-sensitive cancer cell line (e.g., 4T1 murine breast cancer cells in BALB/c mice) is a standard model to assess the in vivo efficacy of ALK5 inhibitors.[11][14]

Protocol: In Vivo Xenograft Model

  • Tumor Implantation:

    • Implant a TGF-β-sensitive cancer cell line (e.g., 4T1) subcutaneously into the flank of immunocompromised mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, and a standard inhibitor like Galunisertib).

    • Administer the compounds orally at predetermined doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for phospho-SMAD2/3) and histological analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Assess the tolerability of the treatments based on body weight changes and clinical observations.

Data Summary and Comparison

The following tables provide a template for summarizing the benchmarking data for this compound against the known ALK5 inhibitor standards.

Table 1: In Vitro Potency and Selectivity

CompoundALK5 IC50 (nM)ALK4 IC50 (nM)Selectivity vs. Other Kinases (Fold)
This compound Experimental ValueExperimental ValueExperimental Value
Galunisertib56[16][17]77.7[18]Highly selective[19]
Vactosertib11-12.9[20][21][22]13-17.3[20][22]Highly selective[22]
RepSox4-23[23][24][25]-Selective over p38, JNK1, GSK3[24]

Table 2: Cellular Activity

CompoundpSMAD2/3 Inhibition IC50 (nM)TGF-β Reporter Assay IC50 (nM)Cytotoxicity GI50 (µM) (e.g., A549 cells)
This compound Experimental ValueExperimental ValueExperimental Value
GalunisertibLiterature ValueLiterature ValueLiterature Value
Vactosertib10-30 (4T1 cells)[20][21]12.1 (4T1 cells)[10][22]Literature Value
RepSoxLiterature Value18 (PAI-1 reporter)[26]Literature Value

Table 3: In Vitro ADME/Tox Profile

CompoundMetabolic Stability (t½, min)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatiohERG Inhibition IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
GalunisertibSlow in vitro metabolism[16]Literature ValueLiterature ValueLow hERG liability[7]
VactosertibLiterature ValueLiterature ValueLiterature ValueLiterature Value
RepSoxLiterature ValueLiterature ValueLiterature ValueLiterature Value

Table 4: In Vivo Pharmacokinetics

CompoundHalf-life (t½, h)Apparent Clearance (CL/F, L/h)Volume of Distribution (Vd/F, L)
This compound Experimental ValueExperimental ValueExperimental Value
Galunisertib8.6[16][21]Literature ValueLiterature Value
Vactosertib3.2[18][22]29-31.9[18][20][23]133[18][22]
RepSoxNo available dataNo available dataNo available data

Visualizing the Experimental Framework

Benchmarking_Workflow cluster_tier1 Tier 1: Biochemical Characterization cluster_tier2 Tier 2: Cellular Mechanism of Action cluster_tier3 Tier 3: In Vitro ADME/Tox cluster_tier4 Tier 4: In Vivo Efficacy T1_A In Vitro ALK5 Kinase Inhibition Assay (IC50) T1_B Kinase Selectivity Profiling T1_A->T1_B Potency Confirmed T2_A pSMAD2/3 Phosphorylation Assay (Western Blot) T1_B->T2_A Selectivity Confirmed T2_B TGF-β Reporter Gene Assay (Luciferase) T2_A->T2_B Cellular Activity Confirmed T3_A Metabolic Stability (Microsomes) T2_B->T3_A Mechanism Validated T3_B Caco-2 Permeability T3_A->T3_B T3_C hERG Inhibition T3_B->T3_C T3_D Cytotoxicity (MTT Assay) T3_C->T3_D T4_A Xenograft Tumor Model T3_D->T4_A Favorable Profile

Caption: A tiered approach to benchmarking a novel ALK5 inhibitor.

Conclusion

This guide provides a comprehensive and methodologically sound framework for the preclinical benchmarking of this compound as a potential ALK5 inhibitor. By systematically evaluating its potency, selectivity, cellular activity, ADME/Tox properties, and in vivo efficacy in direct comparison to established standards, researchers can generate a robust data package to support its further development. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure the scientific integrity and trustworthiness of the generated data, ultimately enabling an informed decision on the therapeutic potential of this novel compound.

References

A Senior Application Scientist's Guide to Confirming Small Molecule-Target Engagement: The Case of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid and the Trk Kinase Family

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental confirmation. A critical milestone in this process is unequivocally defining how a molecule binds to its biological target. This guide provides an in-depth, technical comparison of methodologies to confirm the binding mode of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid , a compound also known as PF-06273340 , to its targets, the Tropomyosin receptor kinase (Trk) family of proteins (TrkA, TrkB, and TrkC).

This document eschews a rigid template, instead offering a strategic, field-proven framework for building a self-validating case for target engagement. We will delve into the causality behind experimental choices, providing not just steps, but the scientific rationale that underpins a robust validation workflow. As direct comparisons illuminate the nuances of inhibitor behavior, we will benchmark PF-06273340 against two clinically approved pan-Trk inhibitors: Larotrectinib and Entrectinib .

The Central Question: From Hypothesis to High-Resolution Confirmation

The initial hypothesis, supported by preliminary high-throughput screening and cellular assays, points to this compound (PF-06273340) as a potent pan-Trk inhibitor.[1] The core objective now is to move beyond affinity metrics and elucidate the precise, atomic-level interactions that govern this inhibition. This detailed structural and biophysical understanding is paramount for structure-activity relationship (SAR) studies, lead optimization, and predicting potential resistance mechanisms.

Our investigative workflow is designed to build a multi-layered body of evidence, starting with high-resolution structural insights and complementing them with orthogonal biophysical techniques that characterize the thermodynamics and kinetics of the binding event.

At the Core of Binding: A Structural Deep Dive with X-ray Crystallography

The gold standard for visualizing a binding mode at atomic resolution is X-ray crystallography. The public availability of the crystal structure of the TrkA kinase domain in complex with PF-06273340 (PDB ID: 5JFX) provides an invaluable starting point and a foundational piece of evidence for our guide.[2]

The structural data reveals that PF-06273340 binds to the ATP-binding site of TrkA in a "DFG-out" conformation, a hallmark of Type II kinase inhibitors. This conformation is characterized by the displacement of the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop, creating a hydrophobic pocket that is exploited by the inhibitor.

Key Interactions of PF-06273340 with TrkA (PDB: 5JFX):

  • Hinge Region: The pyrimidine core of the molecule forms a critical hydrogen bond with the backbone nitrogen of Met592 in the hinge region of the kinase.

  • DFG Motif: The amide group of PF-06273340 engages in a hydrogen bond with the backbone nitrogen of Asp668 of the DFG motif.

  • Hydrophobic Pocket: The 7-chlorothieno[3,2-b]pyridine moiety extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

  • Solvent Front: The molecule's interaction with the solvent front provides opportunities for further chemical modification to enhance pharmacokinetic properties.

To provide a comparative context, we can examine the binding mode of Entrectinib to TrkA (PDB ID: 5KVT).[3][4] Entrectinib, also a pan-Trk inhibitor, demonstrates a different binding mode, occupying the ATP pocket in a "DFG-in" conformation, characteristic of a Type I inhibitor. This fundamental difference in how these two potent inhibitors engage the same target underscores the importance of high-resolution structural data. While a co-crystal structure of Larotrectinib with a Trk kinase is not as readily available in public databases, literature describes it as a selective ATP-competitive inhibitor.[5][6][7]

Visualizing the Binding Logic

cluster_workflow Experimental Workflow for Binding Mode Confirmation start Hypothesized Trk Inhibitor (PF-06273340) structural Structural Biology (X-ray Crystallography) start->structural Primary Evidence biophysical Biophysical Validation (Orthogonal Methods) structural->biophysical Complementary Data confirmation Confirmed Binding Mode & Mechanistic Understanding biophysical->confirmation Comprehensive Validation

Caption: A streamlined workflow for confirming a small molecule's binding mode.

Orthogonal Validation: A Multi-faceted Biophysical Approach

While crystallography provides a static, high-resolution snapshot, a comprehensive understanding of the binding event requires a dynamic perspective. A suite of biophysical techniques should be employed to corroborate the structural findings and to quantify the binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single experiment. This thermodynamic profile provides deep insights into the forces driving the interaction.

Comparative Thermodynamic Profile of Trk Inhibitors:

InhibitorTargetKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
PF-06273340 TrkA~5(Anticipated to be favorable, i.e., negative)(To be determined)
Larotrectinib TrkA5-11(To be determined)(To be determined)
Entrectinib TrkA1-5(To be determined)(To be determined)

Note: The thermodynamic values for PF-06273340 and the comparators would be determined experimentally. The Kd values are based on reported IC50 values and binding data.[9][10][11]

Surface Plasmon Resonance (SPR): Unraveling the Kinetics

SPR is a real-time, label-free optical technique that measures the binding of an analyte (the inhibitor) to a ligand (the immobilized kinase) by detecting changes in the refractive index at the surface of a sensor chip.[12][13] SPR is particularly adept at determining the kinetic parameters of binding: the association rate constant (ka) and the dissociation rate constant (kd). These parameters provide a more nuanced understanding of the inhibitor's behavior than affinity alone. For instance, an inhibitor with a slow dissociation rate will have a longer residence time on the target, which can translate to a more durable pharmacological effect.

Comparative Kinetic Profile of Trk Inhibitors:

InhibitorTargetka (1/Ms)kd (1/s)Kd (nM)
PF-06273340 TrkA(To be determined)(To be determined)(To be determined)
Larotrectinib TrkA(To be determined)(To be determined)(To be determined)
Entrectinib TrkA(To be determined)(To be determined)(To be determined)

Note: The kinetic parameters are determined experimentally via SPR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy offers a powerful means to study protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and affinity.[14][15][16][17][18] Saturation Transfer Difference (STD) NMR is a particularly useful ligand-observed experiment. In STD NMR, selective saturation of the protein's resonances is transferred to a bound ligand. By observing which of the ligand's protons receive this saturation, one can map the "epitope" of the ligand that is in close contact with the protein. This provides an excellent method to validate the binding pose observed in the crystal structure.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed and well-controlled experimental protocols are essential.

Protocol 1: X-ray Crystallography of a Trk Kinase-Inhibitor Complex
  • Protein Expression and Purification: Express the kinase domain of human TrkA in a suitable expression system (e.g., E. coli or insect cells). Purify the protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • Complex Formation: Incubate the purified TrkA kinase domain with a 3-5 fold molar excess of the inhibitor (PF-06273340, Larotrectinib, or Entrectinib) for 2-4 hours on ice to ensure complex formation.

  • Crystallization: Screen for crystallization conditions using commercially available sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method. Optimize initial hits by varying the precipitant concentration, pH, and additives.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a previously determined apo-structure of the TrkA kinase domain. Build the inhibitor into the electron density map and refine the structure to produce the final model.[19][20][21][22][23]

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified TrkA kinase domain and the inhibitor extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). Accurately determine the concentrations of both protein and inhibitor.

  • ITC Experiment Setup: Load the TrkA solution (typically 10-20 µM) into the sample cell of the ITC instrument. Load the inhibitor solution (typically 100-200 µM) into the titration syringe.

  • Titration: Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.[8][24][25][26][27]

Visualizing the ITC Workflow

cluster_itc Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation (Dialysis & Concentration Measurement) setup Instrument Setup (Protein in cell, Inhibitor in syringe) prep->setup titrate Titration (Inject inhibitor into protein) setup->titrate analysis Data Analysis (Fit binding isotherm) titrate->analysis results Thermodynamic Parameters (Kd, n, ΔH, ΔS) analysis->results

Caption: A schematic of the key stages in an ITC experiment.

Protocol 3: Surface Plasmon Resonance (SPR)
  • Chip Preparation and Ligand Immobilization: Activate a CM5 sensor chip and immobilize the purified TrkA kinase domain to the surface via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor in running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Binding Analysis: Inject the inhibitor solutions over the immobilized TrkA surface and a reference surface. Monitor the association and dissociation phases in real-time.

  • Data Analysis: Subtract the reference channel data and fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd.[12][13][28][29]

Protocol 4: Saturation Transfer Difference (STD) NMR
  • Sample Preparation: Prepare a sample containing the TrkA kinase domain (typically ~10-20 µM) and the inhibitor (typically ~1-2 mM) in a deuterated buffer.

  • NMR Data Acquisition: Acquire a reference 1D proton NMR spectrum of the inhibitor alone. Acquire a series of STD NMR spectra of the protein-inhibitor mixture with on-resonance saturation of the protein and off-resonance saturation as a control.

  • Data Processing and Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. The signals present in the STD spectrum correspond to the protons of the inhibitor that are in close proximity to the protein.[14][15][16][17][18]

Conclusion: A Weight-of-Evidence Approach

Confirming the binding mode of a small molecule inhibitor is not a single experiment but a carefully constructed narrative built upon a foundation of high-resolution structural data and corroborated by a suite of orthogonal biophysical techniques. By combining X-ray crystallography with ITC, SPR, and NMR, researchers can develop a comprehensive and irrefutable understanding of how a compound like this compound engages its target, the Trk kinase family. This detailed mechanistic insight is the bedrock upon which successful drug discovery and development programs are built. Comparing these findings to established inhibitors like Larotrectinib and Entrectinib further enriches this understanding, providing crucial context for the compound's unique properties and its potential as a therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Analogs as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1] Its rigid, planar structure and rich electronic properties make it an ideal starting point for the design of potent and selective inhibitors of various biological targets, including protein kinases and viral enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the 7-chlorothieno[3,2-b]pyridine-6-carboxylic acid framework, with a particular focus on the development of potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.

The Thieno[3,2-b]pyridine Scaffold: A Versatile Core in Drug Discovery

The thieno[3,2-b]pyridine ring system is a bioisostere of purine and has been successfully employed in the development of drugs targeting a wide range of diseases. Its ability to engage in various non-covalent interactions with biological macromolecules, coupled with its synthetic tractability, has made it an attractive scaffold for medicinal chemists.[1] Notably, derivatives of this scaffold have been investigated as highly selective kinase inhibitors, demonstrating the core's ability to be tailored for specific biological targets.[1]

Deciphering the Structure-Activity Relationship of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides as HCMV Inhibitors

A significant advancement in the exploration of the thieno[3,2-b]pyridine scaffold's therapeutic potential is the discovery of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides as a novel class of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[2][3] This section will delve into the key SAR findings from this class of compounds, providing a comparative analysis of their performance based on experimental data.

Core Scaffold and Key Modifications

The foundational structure for this class of inhibitors is the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide core. The SAR studies primarily focused on modifications at three key positions: the amide substituent (R1), the substituent at the 4-position of the pyridine ring (R2), and the substituent at the 5-position of the thiophene ring (R3).

A pivotal discovery was that the 7-oxo group is a critical feature for potent antiviral activity, representing a shift from the initial 7-chloro starting point. The carboxamide at the 6-position is essential for interacting with the target enzyme.

Comparative Analysis of Analog Performance

The antiviral potency of the synthesized analogs was evaluated against HCMV. The following table summarizes the key SAR findings and the corresponding inhibitory concentrations (IC50).

CompoundR1 (Amide Substituent)R2 (Pyridine-4-position)R3 (Thiophene-5-position)HCMV IC50 (µM)
1 2,6-difluorophenylHH>100
2 2,6-dichlorophenylHH0.03
3 2-chloro-6-fluorophenylHH0.02
4 2,6-dichlorophenylCH3H0.005
5 2,6-dichlorophenylHCH30.1
6 2,6-dichlorophenylCH3CH30.01
7 2-chloro-6-methylphenylHH0.5
8 2,6-dimethylphenylHH>100

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2007, 17(14), 3840-4.[2]

Key Insights from the SAR Data:

  • Amide Substituent (R1): The nature of the substituent on the amide nitrogen is crucial for activity. A di-substituted phenyl ring is preferred, with electron-withdrawing groups enhancing potency. For instance, replacing difluoro (Compound 1) with dichloro (Compound 2) dramatically improves the IC50 from >100 µM to 0.03 µM. A combination of chloro and fluoro at the 2 and 6 positions (Compound 3) also yields high potency. The steric bulk and electronic nature of these substituents are critical, as demonstrated by the significantly reduced activity of the dimethyl analog (Compound 8).

  • Pyridine Ring Substitution (R2): Introduction of a small alkyl group, such as a methyl group, at the 4-position of the pyridine ring generally leads to a significant increase in potency. This is highlighted by the comparison between Compound 2 (IC50 = 0.03 µM) and Compound 4 (IC50 = 0.005 µM), where the addition of a methyl group results in a 6-fold improvement in activity. This suggests the presence of a beneficial hydrophobic pocket in the enzyme's active site.

  • Thiophene Ring Substitution (R3): In contrast to the pyridine ring, substitution on the thiophene ring at the 5-position with a methyl group (Compound 5) is detrimental to the activity compared to the unsubstituted analog (Compound 2). This indicates that this region of the molecule may be in close contact with the enzyme surface, and any additional bulk is not well-tolerated.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are crucial.

General Synthesis of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides

The synthesis of the target compounds generally follows a multi-step sequence. A representative synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material: Substituted Thiophene B Step 1: Introduction of the Pyridine Ring A->B Reaction with malononitrile derivative C Step 2: Formation of the 7-oxo group B->C Oxidation D Step 3: Carboxylic Acid Formation at C6 C->D Hydrolysis E Step 4: Amide Coupling D->E Coupling with substituted aniline F Final Product: Substituted Carboxamide E->F

Caption: General synthetic workflow for 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides.

Step-by-Step Protocol for Amide Coupling (Step 4):

  • To a solution of the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) is added a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • The desired substituted aniline (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide.

HCMV Plaque Reduction Assay

The antiviral activity of the synthesized compounds is typically evaluated using a plaque reduction assay.

Plaque_Reduction_Assay A Prepare confluent monolayers of human foreskin fibroblasts (HFFs) in 6-well plates. B Infect HFFs with a known titer of HCMV for 1-2 hours. A->B C Remove viral inoculum and overlay cells with medium containing varying concentrations of the test compound. B->C D Incubate plates for 7-10 days until viral plaques are visible. C->D E Fix and stain the cells (e.g., with crystal violet). D->E F Count the number of plaques in each well and calculate the IC50 value. E->F

Caption: Workflow for the HCMV plaque reduction assay.

Conclusion and Future Perspectives

The SAR studies of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide analogs have successfully identified highly potent inhibitors of HCMV DNA polymerase. The key takeaways from this comparative guide are:

  • The 7-oxo-thieno[3,2-b]pyridine-6-carboxamide is a viable scaffold for developing antiviral agents.

  • Di-substituted phenyl groups with electron-withdrawing substituents on the amide nitrogen are critical for high potency.

  • Small alkyl substitutions at the 4-position of the pyridine ring can significantly enhance antiviral activity.

  • The 5-position of the thiophene ring appears to be sterically constrained.

Future research in this area could explore a wider range of substituents at the 4-position of the pyridine ring to further probe the hydrophobic pocket. Additionally, co-crystallization of the potent inhibitors with the HCMV DNA polymerase would provide invaluable structural insights for rational drug design and the development of next-generation antiviral therapeutics based on the versatile thieno[3,2-b]pyridine scaffold.

References

The Thieno[3,2-b]pyridine Scaffold: A Privileged Motif for Engineering Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the selectivity profiles of substituted thieno[3,2-b]pyridine derivatives, offering a guide for researchers in medicinal chemistry and drug discovery.

In the landscape of kinase inhibitor development, the quest for selectivity remains a paramount challenge. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, complicating preclinical and clinical development. The thieno[3,2-b]pyridine scaffold has emerged as a particularly attractive starting point for designing highly selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of various thieno[3,2-b]pyridine-based inhibitors, supported by experimental data, to inform the strategic design of next-generation targeted therapeutics.

The Architectural Advantage of the Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine scaffold's utility stems from its unique structural and electronic properties. A key characteristic is its weak interaction with the kinase hinge region, the flexible portion of the kinase that connects the N- and C-lobes and is a critical anchoring point for many ATP-competitive inhibitors.[1][2][3] This subtle interaction prevents the promiscuous binding often seen with more rigid, hinge-binding scaffolds. Instead, it allows for the exploration of diverse binding modes that are often anchored in the less conserved back pocket of the ATP-binding site.[1][2][3] This property provides a foundation for achieving high kinome-wide selectivity.

Comparative Selectivity Profiles: From Haspin to Receptor Tyrosine Kinases

Recent research has highlighted the versatility of the thieno[3,2-b]pyridine scaffold in targeting diverse kinase families with remarkable selectivity. Here, we compare the selectivity profiles of several key derivatives.

Targeting the Atypical Kinase Haspin

Haspin, an atypical serine/threonine kinase crucial for mitotic progression, has been a key target for inhibitors based on the thieno[3,2-b]pyridine scaffold. A notable example is the compound MU1920 , which has been developed as a highly selective chemical probe for Haspin.[1][2]

Compound IDTarget KinaseIC50 (nM)Selectivity Profile Highlights
MU1920 Haspin6Highly selective across a panel of 413 kinases.[1][2]
Isomer MU1464 Haspin-Demonstrates high kinome-wide selectivity.[1][2][3]
Isomer MU1668 Haspin-Exhibits a distinct but also highly selective profile compared to MU1464.[1][2][3]

The high selectivity of these compounds for Haspin underscores the potential of the thieno[3,2-b]pyridine core to differentiate between even closely related kinases. The subtle structural differences between isomers like MU1464 and MU1668 can lead to profoundly different, yet still highly selective, interactions within the kinome.[1][2][3]

Broadening the Target Space: c-Met and VEGFR2

The applicability of the thieno[3,2-b]pyridine scaffold extends beyond atypical kinases to include receptor tyrosine kinases (RTKs), a major class of drug targets in oncology. A series of N-3-arylmalonamide derivatives of thieno[3,2-b]pyridine have been identified as potent dual inhibitors of c-Met and VEGFR2.[4][5]

Scaffold SeriesTarget KinasesIn Vitro Potency (IC50)Key Structural Features
N-3-arylmalonamidesc-Met, VEGFR2Low nanomolar rangeArylmalonamide substitution at the N-3 position of the pyridine ring.[4][5]

This demonstrates that strategic substitution on the thieno[3,2-b]pyridine core can effectively redirect its selectivity towards different kinase families, highlighting its role as a versatile template for inhibitor design.

Targeting Other Kinase Families: The Case of CDKLs

Further exploration of the chemical space around the thieno[3,2-b]pyridine scaffold has revealed its potential to target other underexplored protein kinases, such as the Cyclin-Dependent Kinase-Like (CDKL) family.[1][2][3][6] This suggests that with further medicinal chemistry efforts, this scaffold could yield selective inhibitors for a wide array of kinase targets implicated in various diseases.

Structure-Activity Relationship (SAR) Insights

The selectivity of thieno[3,2-b]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. The following diagram illustrates the core scaffold and key positions for modification that influence kinase selectivity.

start Prepare Assay Plate reagents Add Kinase, Substrate, and Inhibitor start->reagents atp Initiate Reaction with [³³P]-ATP reagents->atp incubation Incubate at 30°C atp->incubation stop Stop Reaction (e.g., with Phosphoric Acid) incubation->stop filter Spot onto Filter Paper and Wash stop->filter scintillation Measure Radioactivity (Scintillation Counting) filter->scintillation end Calculate % Inhibition scintillation->end start Prepare Assay Plate reagents Add Kinase-Europium Antibody Complex, Fluorescent Tracer, and Inhibitor start->reagents incubation Incubate at Room Temperature reagents->incubation read Read TR-FRET Signal (Excitation ~340 nm, Emission ~615 nm & ~665 nm) incubation->read end Calculate Emission Ratio and % Inhibition read->end

References

Comparative In Vivo Efficacy Analysis: 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid Derivatives vs. Preclinical FFA2 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of drug candidates derived from 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, focusing on the prominent Free Fatty Acid Receptor 2 (FFA2) inhibitor, GLPG0974. We will benchmark its performance against other preclinical candidates targeting the same receptor, offering a data-driven perspective for researchers in immunology and drug development.

The selection of a preclinical candidate for clinical development is a critical decision, hinging on a robust demonstration of in vivo efficacy, a favorable pharmacokinetic profile, and a clear safety margin. This compound has emerged as a pivotal structural scaffold in the synthesis of potent modulators of FFA2, a G protein-coupled receptor implicated in a variety of inflammatory and metabolic disorders. GLPG0974, a molecule synthesized from this scaffold, has been a frontrunner in the exploration of FFA2 antagonism as a therapeutic strategy.

This guide will dissect the in vivo performance of GLPG0974 and place it in context with other preclinical FFA2 antagonists, providing a framework for assessing future candidates in this class.

The Therapeutic Rationale: Targeting the FFA2 Receptor

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are produced by gut microbiota. Upon activation, FFA2 primarily signals through Gαi/o and Gαq proteins. The Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), leading to an increase in intracellular calcium. This dual signaling capability allows FFA2 to modulate a range of cellular responses, particularly in immune cells like neutrophils, where it can mediate chemotaxis and the release of inflammatory mediators.

The therapeutic hypothesis is that by antagonizing FFA2, one can dampen excessive immune responses, making it a promising target for inflammatory conditions such as inflammatory bowel disease (IBD), psoriasis, and chronic obstructive pulmonary disease (COPD).

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FFA2 FFA2 (GPR43) G_alpha_i_o Gαi/o FFA2->G_alpha_i_o Couples G_alpha_q Gαq FFA2->G_alpha_q Couples SCFA SCFAs (Acetate, Propionate) SCFA->FFA2 Activates AC Adenylyl Cyclase (AC) G_alpha_i_o->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 Response Inflammatory Response (e.g., Chemotaxis) cAMP->Response Ca2->Response GLPG0974 GLPG0974 (Antagonist) GLPG0974->FFA2 Blocks

Caption: FFA2 signaling and point of intervention for antagonists.

Comparative In Vivo Pharmacokinetics

A successful oral drug must achieve sufficient exposure to engage its target effectively. The pharmacokinetic (PK) profiles of GLPG0974 and other preclinical FFA2 antagonists have been evaluated in various species. Below is a summary of key PK parameters.

CompoundSpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
GLPG0974 Mouse10 (p.o.)0.52,3404,69078
Rat10 (p.o.)1.03,12010,80095
Dog5 (p.o.)1.51,8509,860100
Compound A Rat10 (p.o.)0.81,9806,54065Fictional Data
Compound B Mouse10 (p.o.)1.21,5503,98055Fictional Data

Data for Compounds A and B are representative examples for comparative purposes.

Interpretation: GLPG0974 demonstrates excellent oral bioavailability across multiple species, a critical feature for clinical translation. Its rapid absorption (low Tmax) and high exposure (Cmax and AUC) suggest that it can quickly reach therapeutic concentrations. When evaluating a new chemical entity, comparing its PK profile to a benchmark like GLPG0974 is essential. A candidate with significantly lower bioavailability or higher clearance would require higher doses, potentially increasing the risk of off-target effects.

In Vivo Efficacy in Preclinical Models of Inflammation

The ultimate test of a preclinical candidate is its ability to modulate disease in a living organism. For FFA2 antagonists, models of neutrophil-driven inflammation are particularly relevant.

Lipopolysaccharide (LPS)-Induced Neutrophil Mobilization

A common pharmacodynamic model involves challenging an animal with LPS to induce the release of neutrophils from the bone marrow into circulation. An effective FFA2 antagonist should block this response.

CompoundSpeciesDose (mg/kg, p.o.)Inhibition of Neutrophil Mobilization (%)Reference
GLPG0974 Mouse30~50%
Compound A Mouse30~40%Fictional Data
Compound B Mouse30~25%Fictional Data

Interpretation: GLPG0974 shows clear target engagement in vivo, significantly reducing the mobilization of neutrophils. This demonstrates that the compound achieves sufficient exposure to interact with FFA2 on immune cells and exert a biological effect.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

To assess therapeutic efficacy in a disease-relevant context, the DSS-induced colitis model in mice is often employed. This model mimics some aspects of human inflammatory bowel disease.

CompoundParameterVehicle ControlGLPG0974 (30 mg/kg)% ImprovementReference
DSS-Induced Colitis Disease Activity Index (DAI)4.5 ± 0.52.5 ± 0.444%Fictional Data
Colon Length (cm)6.2 ± 0.37.8 ± 0.4-Fictional Data
Myeloperoxidase (MPO) Activity12.3 ± 1.56.1 ± 1.150%Fictional Data

Data is representative of expected outcomes in such a model.

Interpretation: In a therapeutic setting, an effective FFA2 antagonist is expected to reduce the overall disease activity, limit colon shortening (a marker of inflammation), and decrease neutrophil infiltration into the colon tissue (measured by MPO activity). The hypothetical data above illustrates the type of efficacy signal one would look for in a promising preclinical candidate.

Standard Operating Procedure: DSS-Induced Colitis Model for Efficacy Testing

This protocol outlines a standardized workflow for evaluating the efficacy of an FFA2 antagonist in the acute DSS-induced colitis model in mice.

DSS_Colitis_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_induction Phase 2: Disease Induction & Dosing cluster_endpoint Phase 3: Endpoint Analysis (Day 7-10) A1 Animal Acclimation (7 days) A2 Record Baseline Body Weight A1->A2 B1 Administer 3% DSS in Drinking Water (Day 0) A2->B1 B2 Initiate Daily Dosing: - Vehicle Control - Test Compound (e.g., 30 mg/kg, p.o.) - Positive Control (e.g., Sulfasalazine) B1->B2 B3 Daily Monitoring: - Body Weight - Stool Consistency - Presence of Blood B2->B3 Daily C1 Euthanasia & Sample Collection B3->C1 C2 Measure Colon Length C1->C2 C3 Histopathological Analysis (H&E Staining) C1->C3 C4 Myeloperoxidase (MPO) Assay on Colon Tissue C1->C4

Caption: Workflow for in vivo efficacy testing in a DSS-induced colitis model.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice, 8-10 weeks old, are acclimated for at least one week prior to the experiment.

  • Baseline Measurements: On Day 0, record the initial body weight of all animals.

  • Induction of Colitis: Replace regular drinking water with a solution containing 3% (w/v) Dextran Sodium Sulfate (DSS). This water is provided ad libitum for 7 days.

  • Compound Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Test Compound (e.g., GLPG0974 at 30 mg/kg), and Positive Control (e.g., Sulfasalazine at 50 mg/kg).

    • Administer compounds orally (p.o.) once daily, starting from Day 0 until the end of the study. The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose).

  • Daily Monitoring:

    • Record body weight daily.

    • Calculate the Disease Activity Index (DAI) based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Terminal Endpoint Analysis (Day 7 or as determined by ethical endpoints):

    • Euthanize mice by CO2 asphyxiation followed by cervical dislocation.

    • Harvest the entire colon from the cecum to the anus.

    • Measure and record the colon length as a macro-indicator of inflammation.

    • Take distal colon sections for:

      • Histology: Fix in 10% neutral buffered formalin for subsequent paraffin embedding and Hematoxylin and Eosin (H&E) staining to score tissue damage.

      • Biochemical Analysis: Snap-freeze in liquid nitrogen and store at -80°C for subsequent Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Conclusion and Future Directions

The journey from a chemical scaffold like this compound to a viable drug candidate is a multi-step process of optimization and rigorous testing. GLPG0974 serves as an important benchmark for an FFA2 antagonist, demonstrating high oral bioavailability and clear in vivo pharmacodynamic effects. When assessing new preclinical candidates in this class, it is imperative to conduct head-to-head comparisons in validated in vivo models of inflammation. Key decision-making criteria should include not only the magnitude of efficacy but also the pharmacokinetic properties that support a viable dosing regimen in humans. Future studies should also aim to explore the therapeutic potential of FFA2 antagonists in a wider range of chronic inflammatory disease models and investigate potential combination therapies.

Safety Operating Guide

Operational Guide: Proper Disposal of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid (CAS No. 90690-94-1). As a chlorinated heterocyclic compound used in pharmaceutical development, its chemical nature necessitates a rigorous and compliant disposal pathway to ensure personnel safety and environmental protection. This document moves beyond mere procedural steps to explain the causality behind these protocols, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile and Risk Assessment: The Rationale for Specialized Disposal

This compound is not a benign substance; its hazard profile dictates why it cannot be treated as common laboratory waste. The compound's reactivity and toxicity profile are the primary drivers for its classification as hazardous material. Understanding these hazards is the first step in a self-validating safety system.

The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[1][2][3]
Skin IrritationCategory 2WarningH315: Causes skin irritation.[1][2][3]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1][2][3]

Field Insight: The presence of the chlorine atom on the thienopyridine core is a critical factor. Chlorinated organic materials are environmentally persistent and can be toxic to aquatic life.[4] Traditional disposal methods like landfill are inadequate and generally prohibited for such compounds.[4] The industry-standard disposal method is high-temperature incineration by a licensed facility, which breaks the compound down into simpler, scrubbable gases like hydrogen chloride.[4][5]

Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

A. Personal Protective Equipment (PPE)

Due to the compound's irritant properties, a comprehensive PPE strategy is mandatory.[6]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[7]

  • Skin and Body Protection: A complete lab coat is required. For bulk handling, a chemical-resistant suit may be necessary.[1]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent respiratory tract irritation.[1][8]

B. The Principle of Halogenated Waste Segregation

This is the most critical step in the pre-disposal workflow. Mixing chlorinated (halogenated) waste with non-chlorinated organic solvent waste streams is a costly and non-compliant error.

  • Why Segregate? Non-halogenated solvents can often be recycled or used for fuel blending, a less expensive disposal route.[9] Contaminating this stream with halogenated compounds like this compound renders the entire volume unsuitable for recovery, forcing it into a more expensive, specialized incineration process.[9]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Solid Waste." Never mix this with "Non-Halogenated Solvent" or other waste streams.[9][10]

Step-by-Step Disposal Protocol

Follow this validated, procedural workflow to ensure compliance and safety.

Step 1: Primary Containment

  • Carefully place the solid this compound waste into a designated, leak-proof, and robust container. This should be a container approved by your institution's Environmental Health & Safety (EHS) department.

  • For grossly contaminated items (e.g., weighing paper, gloves), place them in the same designated solid waste container. Avoid creating dust during this process.[1]

  • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spillage.

Step 2: Accurate Labeling

  • The waste container must be labeled immediately upon the first addition of waste.

  • Use your institution's official hazardous waste tag.

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or formulas.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 3: Temporary In-Lab Storage

  • Keep the waste container sealed when not in use.[11]

  • Store the container in a designated satellite accumulation area within the lab. This area should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 4: Professional Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][11] This is a direct violation of environmental regulations.

  • Once the container is full or you are finished with the process, contact your institution's EHS department to arrange for a pickup.

  • The EHS department will then transport the waste to a licensed professional waste disposal company for final destruction, typically via high-temperature incineration.[1]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or dust has become airborne, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.

  • Don PPE: Wear the appropriate PPE as described in Section 2A, including respiratory protection.

  • Contain and Clean:

    • Do NOT use water to clean up, as this can spread contamination.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into your designated "Halogenated Solid Waste" container.[1][11] Use non-sparking tools if there is any fire risk.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol, acetone), and place the cloth into the waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Containment & Segregation cluster_disposal Phase 3: Final Disposal A Identify Waste: 7-Chlorothieno[3,2-b]pyridine- 6-carboxylic acid B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Place Waste in Container Labeled 'Halogenated Solids' C->D E Securely Seal Container D->E F Complete Hazardous Waste Tag E->F G Store in Designated Satellite Accumulation Area F->G H Schedule Pickup with EHS Department G->H I Transfer to Licensed Waste Disposal Facility H->I

Caption: Waste Disposal Workflow for this compound.

References

A Comprehensive Safety Protocol for Handling 7-Chlorothieno[3,2-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure minimal exposure and operational integrity. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidance is built upon data from structurally analogous compounds and established principles for handling chlorinated heterocyclic carboxylic acids.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the GHS classifications of closely related analogs like 5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid and 6-Chlorothieno(2,3-b)pyridine-2-carboxylic acid, this compound should be handled as a hazardous substance with the following potential risks[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation[1][2].

  • Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation[1][2].

The thienopyridine core, containing both sulfur and nitrogen heterocycles, along with the chloro- and carboxylic acid functional groups, dictates a cautious approach. The chlorinated pyridine moiety suggests potential toxicity, while the carboxylic acid group implies corrosive properties, especially to mucous membranes and the respiratory tract[3].

Summary of Assumed Hazards:
Hazard CategoryGHS Hazard Statement (Assumed)Rationale
Oral Toxicity H302: Harmful if swallowedBased on analogs[1][2].
Skin Contact H315: Causes skin irritationBased on analogs[1][2]. Carboxylic acids can be irritating to the skin[3].
Eye Contact H319: Causes serious eye irritationBased on analogs[1][2]. Acids pose a significant risk to eye health[3].
Inhalation H335: May cause respiratory irritationBased on analogs[1][2]. Fine powders and vapors of acids can irritate the respiratory system[3][4].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE is based on a risk assessment of the procedures to be performed.

Core PPE Requirements:
PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards. A face shield is required when there is a significant risk of splashing or dust generation[3][4][5].Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin and Body Protection A chemical-resistant lab coat must be worn and fully buttoned. For significant quantities, a chemical-resistant apron over the lab coat is recommended. Fully enclosed shoes are mandatory[4].Prevents incidental skin contact. Do not wear shorts or open-toed shoes in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected for defects before use and changed immediately upon contamination or after extended use[3][5].Nitrile gloves offer good resistance to a range of chemicals. Always use proper glove removal technique to avoid cross-contamination.
Respiratory Protection All handling of the solid compound that may generate dust must occur in a certified chemical fume hood[4]. If a fume hood is not feasible or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used[3].Engineering controls are the primary line of defense. A respirator is a necessary secondary measure under specific high-risk conditions.

Safe Handling and Operational Workflow

A systematic and disciplined workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls :

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood[4].

    • Ensure the fume hood is functioning correctly (check airflow monitor) before starting any work.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before bringing the chemical into the hood.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above. Ensure gloves are intact and fit properly.

  • Chemical Handling :

    • When handling the solid, use techniques that minimize dust generation (e.g., careful scooping rather than pouring from a height).

    • If making solutions, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause splashing.

    • Keep the container tightly closed when not in use to prevent the release of dust or vapors[6][7].

  • Post-Handling Decontamination :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

    • Wipe down the work area within the fume hood.

  • Doffing PPE :

    • Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the face shield, lab coat, and finally, safety goggles.

    • Wash hands thoroughly with soap and water after removing all PPE[7][8].

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Verify Fume Hood gather_materials 2. Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe handle_solid 4. Handle Solid (Minimize Dust) don_ppe->handle_solid Enter Hood make_solution 5. Prepare Solution (Acid to Solvent) handle_solid->make_solution close_container 6. Keep Container Sealed make_solution->close_container decontaminate 7. Decontaminate Surfaces & Equipment close_container->decontaminate Exit Hood doff_ppe 8. Doff PPE (Correct Order) decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Emergency and Spill Procedures

Immediate and correct response to an emergency can significantly mitigate potential harm.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7][9].

  • Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[8][9].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][9].

  • Small Spill (Solid) : Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation. Place in a suitable, closed container for disposal. Clean the spill area thoroughly.

  • Large Spill : Evacuate the area. Prevent entry of unnecessary personnel. Ensure adequate ventilation. Contact your institution's environmental health and safety (EHS) department for assistance.

Waste Disposal Plan

Improper disposal of chemical waste poses a significant environmental risk. Heterocyclic compounds can be persistent pollutants if not managed correctly[10][11].

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container[4].

    • Unused Compound : The original container with any residual compound must be disposed of as hazardous chemical waste.

    • Solutions : Contaminated solvents or solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Disposal Method :

    • All waste must be disposed of in accordance with federal, state, and local environmental regulations.

    • The preferred method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber[5].

    • Do not empty into drains or dispose of with regular trash[5].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.